molecular formula C10H5F17O<br>C8F17CH2CH2OH B032683 1H,1H,2H,2H-Perfluoro-1-decanol CAS No. 678-39-7

1H,1H,2H,2H-Perfluoro-1-decanol

货号: B032683
CAS 编号: 678-39-7
分子量: 464.12 g/mol
InChI 键: JJUBFBTUBACDHW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decanol is a fluorotelomer alcohol that is ethanol substituted at position 2 by a perfluorooctyl group. It is a primary alcohol and a fluorotelomer alcohol. It is functionally related to a decan-1-ol.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-ol
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InChI

InChI=1S/C10H5F17O/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28H,1-2H2
Source PubChem
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InChI Key

JJUBFBTUBACDHW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
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Molecular Formula

C8F17CH2CH2OH, C10H5F17O
Record name 8:2 FTOH
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DSSTOX Substance ID

DTXSID7029904
Record name 2-(Perfluorooctyl)ethanol
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Molecular Weight

464.12 g/mol
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Physical Description

Waxy solid; [ECHA - Proposal for Harmonised Classification and Labelling] White crystalline powder; [Sigma-Aldrich MSDS]
Record name 1H,1H,2H,2H-Perfluorodecanol
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Vapor Pressure

0.02 [mmHg], 0.48 ± 0.01 [log Psd at 298.15 K (Pa)]
Record name 1H,1H,2H,2H-Perfluorodecanol
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Record name 8:2 FTOH
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CAS No.

678-39-7
Record name (Perfluorooctyl)ethanol
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Record name 1H,1H,2H,2H-Perfluorodecanol
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Record name 1-Decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-
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Record name 2-(Perfluorooctyl)ethanol
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Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-ol
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Record name 1H,1H,2H,2H-PERFLUORO-1-DECANOL
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1H,1H,2H,2H-Perfluoro-1-decanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,2H,2H-Perfluoro-1-decanol, also known as 8:2 fluorotelomer alcohol (8:2 FTOH), is a significant compound within the broad class of per- and polyfluoroalkyl substances (PFAS). Its unique structure, consisting of a hydrophobic perfluorinated carbon chain and a hydrophilic alcohol functional group, imparts surfactant-like properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details established experimental protocols for their determination, and presents a visualization of its biotransformation pathway. All quantitative data is summarized for clarity, and methodologies are described to support reproducibility and further research.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, transport, and biological interactions. A summary of these properties is presented in the tables below.

General Properties
PropertyValueReference
Chemical Formula C₁₀H₅F₁₇O[1][2][3]
Molecular Weight 464.12 g/mol [1][2][3]
CAS Number 678-39-7[1][2][3]
Appearance White to light yellow solid[4]
Thermal and Physical Properties
PropertyValueReference
Melting Point 50 °C[5][6]
Boiling Point 113 °C at 10 mmHg[5][6]
Density (Predicted) 1.633 ± 0.06 g/cm³[6]
Vapor Pressure 0.02 mmHg[7]
Solubility and Partitioning
PropertyValueReference
Water Solubility Low; ranges from 134 to 318 µg/L at temperatures between 12 and 60 °C.[8][9][8][9]
Solubility in Organic Solvents Soluble in chloroform (B151607) and methanol.[4][5][6][10][11][12][4][5][6][10][11][12]
pKa (Predicted) 14.28 ± 0.10[6]

Experimental Protocols

The determination of the physicochemical properties of chemical substances is standardized through internationally recognized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different laboratories.

Melting Point/Melting Range (OECD Test Guideline 102)

This guideline describes several methods for determining the melting point of a substance.[12][13][14][15] For a crystalline solid like this compound, the capillary tube method is commonly employed.

Methodology:

  • A small amount of the finely powdered substance is introduced into a capillary tube.

  • The capillary tube is placed in a heated bath or a metal block with a controlled heating rate.

  • The temperatures at which the substance begins to melt and at which it is completely molten are recorded to define the melting range.

  • Differential Scanning Calorimetry (DSC) can also be used, where the energy input difference between the sample and a reference is measured as a function of temperature.[16]

Boiling Point (OECD Test Guideline 103)

This guideline provides various methods for determining the boiling point of liquid substances.[1][17][18] For this compound, which is a solid at room temperature, the boiling point is determined at reduced pressure to avoid decomposition.

Methodology (Dynamic Method):

  • The substance is heated, and the vapor pressure is measured at different temperatures.

  • The boiling point at a specific pressure is the temperature at which the vapor pressure equals the applied pressure.

  • The normal boiling point is extrapolated to the standard atmospheric pressure (101.325 kPa).

  • Ebulliometers, which measure the boiling point with high precision, can also be utilized.[1]

Vapor Pressure (OECD Test Guideline 104)

This guideline outlines several methods for determining the vapor pressure of a substance.[2][7][10][19][20] The choice of method depends on the expected vapor pressure range.

Methodology (Static Method):

  • A specific amount of the substance is introduced into a vacuum-tight apparatus.

  • The apparatus is brought to a constant temperature in a thermostatically controlled bath.

  • The pressure of the vapor in equilibrium with the substance is measured using a manometer.

  • Measurements are repeated at several temperatures to establish the vapor pressure curve.[2]

Water Solubility (OECD Test Guideline 105)

This guideline details methods for determining the water solubility of substances.[3][4][8][9][11] Given the low water solubility of this compound, the column elution method is suitable.

Methodology (Column Elution Method):

  • A column is filled with an inert support material coated with an excess of the test substance.

  • Water is passed through the column at a slow, constant rate.

  • The concentration of the substance in the eluted water is measured until it reaches a plateau, indicating saturation.

  • The analysis of the saturated solution is typically performed using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Biotransformation and Analytical Workflow

This compound can undergo biotransformation in biological systems, leading to the formation of various metabolites. The study of this biotransformation is critical for understanding its toxicokinetics and potential health effects.

Biotransformation Pathway of 8:2 Fluorotelomer Alcohol

The biotransformation of 8:2 FTOH involves a series of enzymatic reactions, primarily oxidation, leading to the formation of perfluorinated carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA).[5][6][21][22][23]

G FTOH This compound (8:2 FTOH) FTAL 8:2 Fluorotelomer Aldehyde (8:2 FTAL) FTOH->FTAL Oxidation FTCA 8:2 Fluorotelomer Carboxylic Acid (8:2 FTCA) FTAL->FTCA Oxidation FTUCA 8:2 Fluorotelomer Unsaturated Carboxylic Acid (8:2 FTUCA) FTCA->FTUCA Dehydrofluorination PFOA Perfluorooctanoic Acid (PFOA) FTUCA->PFOA β-oxidation like pathway

Caption: Biotransformation of 8:2 FTOH.

Experimental Workflow for Analysis in Biological Samples

The analysis of this compound and its metabolites in biological matrices like serum or tissue requires a multi-step process to ensure accurate quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique.[24][25][26][27][28]

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Serum, Tissue) Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS Data Data Acquisition and Quantification LCMS->Data

Caption: Analytical workflow for 8:2 FTOH.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, grounded in established experimental protocols. The presented data, methodologies, and visualizations offer a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development. A thorough understanding of these fundamental properties is essential for accurately assessing the behavior, fate, and potential impact of this and related fluorotelomer alcohols.

References

An In-Depth Technical Guide to the Synthesis of 1H,1H,2H,2H-Perfluoro-1-decanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 1H,1H,2H,2H-Perfluoro-1-decanol, a fluorotelomer alcohol with significant applications in various scientific and industrial fields. This document details the multi-step synthesis process, including experimental protocols and quantitative data, to assist researchers in the replication and optimization of this procedure.

Introduction

This compound, also known as 8:2 fluorotelomer alcohol (8:2 FTOH), is a significant organofluorine compound characterized by a perfluorinated eight-carbon chain attached to a two-carbon hydrocarbon segment terminating in a hydroxyl group. Its unique properties, including chemical inertness and surface activity, make it a valuable intermediate in the synthesis of surfactants, polymers, and various specialty chemicals. The most common and industrially relevant method for its production is through a multi-step process known as telomerization.

The Synthesis Pathway: A Three-Stage Process

The synthesis of this compound is primarily achieved through a three-stage process:

  • Telomerization: The initial step involves the formation of a homologous series of perfluoroalkyl iodides. This is achieved through the reaction of a short-chain perfluoroalkyl iodide, typically pentafluoroethyl iodide (C₂F₅I), with tetrafluoroethylene (B6358150) (TFE; CF₂=CF₂). This reaction yields a mixture of longer-chain perfluoroalkyl iodides, from which perfluorooctyl iodide (C₈F₁₇I) is the desired intermediate for this synthesis.

  • Ethylene (B1197577) Addition: The perfluorooctyl iodide produced in the first stage is then reacted with ethylene (CH₂=CH₂). This free-radical addition reaction inserts an ethylene unit between the perfluoroalkyl chain and the iodine atom, resulting in the formation of 2-(perfluorooctyl)ethyl iodide (C₈F₁₇CH₂CH₂I).

  • Hydrolysis: The final step is the conversion of 2-(perfluorooctyl)ethyl iodide into the target alcohol, this compound. This is typically achieved through a hydrolysis reaction.

The overall synthesis can be visualized as follows:

Synthesis_Pathway cluster_0 Stage 1: Telomerization cluster_1 Stage 2: Ethylene Addition cluster_2 Stage 3: Hydrolysis C2F5I Pentafluoroethyl Iodide (C₂F₅I) PFAI_mix Perfluoroalkyl Iodide Mixture (C₂F₅(CF₂CF₂)nI) C2F5I->PFAI_mix + TFE TFE Tetrafluoroethylene (TFE) TFE->PFAI_mix C8F17I Perfluorooctyl Iodide (C₈F₁₇I) PFAI_mix->C8F17I Distillation FTI 2-(Perfluorooctyl)ethyl Iodide (C₈F₁₇CH₂CH₂I) C8F17I->FTI + Ethylene Ethylene Ethylene FTOH This compound (C₈F₁₇CH₂CH₂OH) FTI->FTOH Hydrolysis

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for each stage of the synthesis, along with key quantitative data.

Stage 1: Telomerization for the Production of Perfluorooctyl Iodide

The telomerization of pentafluoroethyl iodide with tetrafluoroethylene is a free-radical chain reaction that can be initiated thermally or with a chemical initiator. The goal is to control the reaction conditions to favor the formation of the C8 telomer.

Experimental Protocol:

  • A high-pressure autoclave reactor is charged with pentafluoroethyl iodide (C₂F₅I) as the telogen.

  • The reactor is sealed and purged with an inert gas, such as nitrogen or argon.

  • Tetrafluoroethylene (TFE) is introduced into the reactor. The molar ratio of TFE to C₂F₅I is a critical parameter for controlling the chain length of the products.

  • The reaction is initiated. For thermal initiation, the reactor is heated to the desired temperature. For chemical initiation, a radical initiator is added.

  • The reaction is allowed to proceed for a specified time under controlled temperature and pressure.

  • After the reaction, the reactor is cooled, and the resulting mixture of perfluoroalkyl iodides is collected.

  • The desired perfluorooctyl iodide (C₈F₁₇I) is separated from the mixture by fractional distillation.

ParameterValue/RangeNotes
Reactants Pentafluoroethyl iodide (C₂F₅I), Tetrafluoroethylene (TFE)
Molar Ratio (TFE:C₂F₅I) VariesHigher ratios favor longer chains.
Initiator Thermal or Chemical (e.g., peroxides)
Temperature 50 - 100 °C (Chemical Initiation)Higher temperatures for thermal initiation.
Pressure Varies depending on TFE feed
Reaction Time Several hours
Product Mixture of C₂F₅(CF₂CF₂)nI
Purification Fractional DistillationC₈F₁₇I has a boiling point of approximately 199-201 °C.
Yield of C₈F₁₇I VariableHighly dependent on reaction conditions.
Stage 2: Synthesis of 2-(Perfluorooctyl)ethyl Iodide

This stage involves the free-radical addition of ethylene to the perfluorooctyl iodide obtained from the first stage.

Experimental Protocol:

  • Perfluorooctyl iodide (C₈F₁₇I) is placed in a suitable high-pressure reactor.

  • A radical initiator, such as a peroxide (e.g., benzoyl peroxide), is added.

  • The reactor is sealed and purged with an inert gas.

  • Ethylene gas is introduced into the reactor to the desired pressure.

  • The reactor is heated to initiate the reaction.

  • The reaction is maintained at a constant temperature and pressure for a set duration.

  • After the reaction is complete, the reactor is cooled, and the crude 2-(perfluorooctyl)ethyl iodide is recovered.

  • The product can be purified by distillation under reduced pressure.

ParameterValue/RangeNotes
Reactants Perfluorooctyl iodide (C₈F₁₇I), Ethylene (CH₂=CH₂)
Initiator Peroxides (e.g., benzoyl peroxide)
Temperature Typically 70-120 °C
Pressure Dependent on ethylene concentration
Reaction Time Several hours
Product 2-(Perfluorooctyl)ethyl iodide (C₈F₁₇CH₂CH₂I)
Purification Vacuum Distillation
Yield Generally high
Stage 3: Hydrolysis to this compound

The final step involves the conversion of the iodo-functionalized intermediate to the desired alcohol. One effective method involves reaction with oleum (B3057394) (fuming sulfuric acid) followed by hydrolysis.

Experimental Protocol:

  • 2-(Perfluorooctyl)ethyl iodide is added to a reaction vessel.

  • Oleum (H₂SO₄·SO₃) is slowly added to the vessel while stirring and cooling.

  • The mixture is heated to promote the reaction. The iodine atom is replaced by a sulfate (B86663) ester group.

  • After the reaction is complete, the mixture is cooled and carefully poured into ice water to hydrolyze the sulfate ester.

  • The crude this compound precipitates as a solid.

  • The solid product is collected by filtration and washed with water.

  • Further purification can be achieved by recrystallization from a suitable solvent or by distillation.

ParameterValue/RangeNotes
Reactants 2-(Perfluorooctyl)ethyl iodide, Oleum (H₂SO₄·SO₃), Water
Reaction Temperature Elevated temperatures for oleum reaction
Hydrolysis Addition to ice water
Product This compound
Purification Filtration, Washing, Recrystallization/Distillation
Yield Typically good to high

Logical Workflow for Synthesis

The logical progression of the synthesis is straightforward, with the product of each stage serving as the reactant for the next.

Logical_Workflow start Start Materials (C₂F₅I, TFE, Ethylene) stage1 Stage 1: Telomerization - React C₂F₅I and TFE - Isolate C₈F₁₇I via distillation start->stage1 stage2 Stage 2: Ethylene Addition - React C₈F₁₇I with Ethylene - Purify C₈F₁₇CH₂CH₂I stage1->stage2 stage3 Stage 3: Hydrolysis - Convert C₈F₁₇CH₂CH₂I to alcohol - Purify final product stage2->stage3 end_product Final Product This compound stage3->end_product

Figure 2: Logical workflow of the synthesis process.

Conclusion

The synthesis of this compound via telomerization is a well-established, albeit multi-step, process. Careful control of reaction parameters at each stage is crucial for maximizing the yield and purity of the final product. This guide provides a foundational understanding of the synthesis pathway and detailed protocols to aid researchers in their work with this important fluorinated compound. Further optimization of each step may be possible depending on the specific laboratory or industrial setup.

An In-Depth Technical Guide to 1H,1H,2H,2H-Perfluoro-1-decanol (CAS: 678-39-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H,1H,2H,2H-Perfluoro-1-decanol (also known as 8:2 Fluorotelomer Alcohol or 8:2 FTOH), a significant member of the per- and polyfluoroalkyl substances (PFAS) family. This document consolidates critical information on its chemical and physical properties, synthesis, applications, and toxicological profile. Detailed experimental protocols for its synthesis, application in surface modification, toxicological assessment, and analytical determination are provided to support researchers in their laboratory work. The guide also includes visual representations of key processes and pathways to facilitate a deeper understanding of the compound's behavior and utility.

Introduction

This compound is a fluorotelomer alcohol characterized by a perfluorinated octyl chain attached to an ethanol (B145695) group.[1] Its unique amphiphilic nature, with a hydrophobic and oleophobic perfluorinated tail and a hydrophilic hydroxyl head, makes it a valuable precursor in the synthesis of surfactants and polymers. These are primarily used to impart oil, stain, and water repellency to textiles, paper, and carpets.[2] In the realm of scientific research, it is utilized in the formation of barrier and self-healing coatings on metal surfaces.[1][2] However, its classification as a PFAS has raised environmental and health concerns due to its persistence and potential for biotransformation into persistent and toxic perfluorinated carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA). This guide aims to provide a detailed technical resource for professionals working with or studying this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below.

Table 1: General and Physical Properties
PropertyValueReference
Appearance White to light yellow solid/waxy solid/crystalline powder[1][2]
Molecular Formula C₁₀H₅F₁₇O[3]
Molecular Weight 464.12 g/mol [3][4]
Melting Point 50 °C[5]
Boiling Point 113 °C at 10 mmHg[5]
Density (Predicted) 1.633 ± 0.06 g/cm³[5]
Vapor Pressure 0.023 mmHg[2]
Solubility Soluble in chloroform (B151607) and methanol.[1][3][5]
pKa (Predicted) 14.28 ± 0.10[5]
Table 2: Chemical Identifiers
IdentifierValueReference
CAS Number 678-39-7[4]
EC Number 211-648-0[4]
Beilstein/REAXYS Number 2227487[4]
MDL Number MFCD00039544[3][4]
PubChem CID 69619
InChI 1S/C10H5F17O/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28H,1-2H2[4]
InChI Key JJUBFBTUBACDHW-UHFFFAOYSA-N[3][4]
SMILES OCCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F[4]

Synthesis

The industrial synthesis of this compound is typically achieved through a multi-step process involving the telomerization of ethylene (B1197577) with a perfluoroalkyl iodide.

Synthesis_Pathway PFOI Perfluorooctyl Iodide (C8F17I) Telomerization Telomerization PFOI->Telomerization Ethylene Ethylene (CH2=CH2) Ethylene->Telomerization TelomerIodide 1-Iodo-1H,1H,2H,2H- perfluorodecane (C8F17CH2CH2I) Telomerization->TelomerIodide Hydrolysis Hydrolysis TelomerIodide->Hydrolysis Product 1H,1H,2H,2H- Perfluoro-1-decanol (C8F17CH2CH2OH) Hydrolysis->Product

Synthesis Pathway of this compound.
Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative laboratory-scale synthesis based on the telomerization process.

Materials:

  • Perfluorooctyl iodide (C₈F₁₇I)

  • Ethylene (gas)

  • Azobisisobutyronitrile (AIBN) or other radical initiator

  • Anhydrous solvent (e.g., acetonitrile (B52724) or t-butanol)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium bisulfite solution (aqueous)

  • High-pressure reactor (autoclave) equipped with a stirrer, gas inlet, and temperature and pressure controls

Procedure:

Step 1: Telomerization

  • In a high-pressure reactor, dissolve perfluorooctyl iodide and a radical initiator (e.g., AIBN) in an anhydrous solvent.

  • Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Pressurize the reactor with ethylene gas to the desired pressure.

  • Heat the reactor to the initiation temperature of the radical initiator (typically 60-80 °C for AIBN) and maintain the reaction for several hours with vigorous stirring. Monitor the pressure and add more ethylene as it is consumed.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ethylene.

Step 2: Hydrolysis

  • Transfer the reaction mixture from the telomerization step to a round-bottom flask.

  • Add N,N-dimethylformamide (DMF) and water to the mixture.

  • Heat the mixture to reflux (typically around 100-120 °C) for several hours to facilitate the hydrolysis of the iodoalkane to the corresponding alcohol.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 3: Work-up and Purification

  • After cooling, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water, a dilute aqueous solution of sodium bisulfite (to remove any residual iodine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Applications

Surface Modification: Creation of Superhydrophobic Surfaces

This compound and its derivatives are used to create superhydrophobic surfaces due to the low surface energy of the perfluorinated chains.

Hydrophobic_Surface_Workflow Substrate Substrate (e.g., Metal, Fabric) Coating Application of Coating Solution (containing this compound derivative) Substrate->Coating Curing Curing/Drying Coating->Curing Superhydrophobic Superhydrophobic Surface Curing->Superhydrophobic

Workflow for Creating a Superhydrophobic Surface.
Experimental Protocol: Fabrication of a Superhydrophobic Coating

This protocol is adapted from a method for creating superhydrophobic surfaces using a related perfluorinated compound.

Materials:

  • This compound

  • A silane (B1218182) coupling agent (e.g., (3-Isocyanatopropyl)triethoxysilane)

  • Nanoparticles (e.g., silica (B1680970) or alumina) to create surface roughness

  • Anhydrous ethanol

  • Substrate (e.g., glass slide, metal coupon)

  • Magnetic stirrer

  • Spray gun or dip-coating apparatus

  • Oven

Procedure:

  • Preparation of the Coating Solution:

    • In a clean, dry flask, dissolve this compound and the silane coupling agent in anhydrous ethanol. The molar ratio should be approximately 1:1.

    • Stir the solution for a specified time (e.g., 1-2 hours) at room temperature to allow for the reaction between the hydroxyl group of the alcohol and the isocyanate group of the silane.

    • Disperse the nanoparticles into the solution and continue stirring to form a homogeneous suspension.

  • Substrate Preparation:

    • Thoroughly clean the substrate by sonication in acetone, followed by ethanol, and finally deionized water. Dry the substrate completely.

  • Coating Application:

    • Apply the coating solution to the prepared substrate using a spray gun or by dip-coating. Ensure a uniform layer is deposited.

  • Curing:

    • Place the coated substrate in an oven and cure at an elevated temperature (e.g., 100-150 °C) for a specified duration (e.g., 1-2 hours) to promote adhesion and solvent evaporation.

  • Characterization:

    • The hydrophobicity of the surface can be characterized by measuring the water contact angle. A superhydrophobic surface will exhibit a contact angle greater than 150°.

Toxicology and Biotransformation

The toxicological profile of this compound is of significant interest due to its potential to be metabolized into persistent PFCAs. Studies in rats have shown that it can be absorbed orally and is metabolized in the liver.

Biotransformation_Pathway FTOH This compound (8:2 FTOH) Oxidation1 Oxidation FTOH->Oxidation1 FTAL Fluorotelomer Aldehyde (8:2 FTAL) Oxidation1->FTAL Oxidation2 Oxidation FTAL->Oxidation2 FTCA Fluorotelomer Carboxylic Acid (8:2 FTCA) Oxidation2->FTCA Defluorination Defluorination & β-oxidation FTCA->Defluorination PFOA Perfluorooctanoic Acid (PFOA) Defluorination->PFOA

Metabolic Pathway of this compound.
In Vitro Cytotoxicity Assessment

The potential toxicity of this compound can be assessed using in vitro cell-based assays, such as with the human liver carcinoma cell line, HepG2.

Cytotoxicity_Workflow CellCulture HepG2 Cell Culture Seeding Cell Seeding in 96-well Plates CellCulture->Seeding Treatment Treatment with 1H,1H,2H,2H- Perfluoro-1-decanol (Varying Concentrations) Seeding->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->ViabilityAssay DataAnalysis Data Analysis (IC50 Determination) ViabilityAssay->DataAnalysis

Workflow for a Cytotoxicity Assay.
Experimental Protocol: Cytotoxicity Assay in HepG2 Cells

This protocol outlines a general procedure for assessing the cytotoxicity of this compound using the MTT assay.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in DMEM.

    • Trypsinize and seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubation:

    • Incubate the plates for 24, 48, or 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

    • Remove the MTT solution and add a solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Analytical Methods

The quantification of this compound in biological and environmental samples is typically performed using gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: Analysis in Serum by GC-MS

This protocol provides a general framework for the analysis of this compound in serum.

Materials:

  • Serum sample

  • Internal standard (e.g., a ¹³C-labeled analog of the analyte)

  • Acetonitrile

  • Solid-phase extraction (SPE) cartridges

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Thaw the serum sample at room temperature.

    • Spike the sample with the internal standard.

    • Precipitate proteins by adding cold acetonitrile. Vortex and centrifuge to pellet the proteins.

  • Extraction:

    • Transfer the supernatant to a clean tube.

    • Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. Condition the SPE cartridge, load the sample, wash with a suitable solvent, and elute the analyte with an appropriate solvent.

  • Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Add the derivatizing agent to the dried residue and heat to convert the alcohol to a more volatile silyl (B83357) ether.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from other matrix components.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for the analyte and the internal standard.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Quantify the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Classifications
Hazard ClassCode
Acute Toxicity, OralH302
Acute Toxicity, InhalationH332
Serious Eye DamageH318
CarcinogenicityH351
Reproductive ToxicityH360D
Effects on or via LactationH362
Specific Target Organ Toxicity, Repeated ExposureH372

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area or with a respirator.

Conclusion

This compound is a chemical with important industrial applications, particularly in the field of surface coatings. However, its environmental and toxicological profiles necessitate careful handling and further research. This technical guide provides researchers, scientists, and drug development professionals with a solid foundation of its properties and detailed experimental protocols to aid in their work. The provided methodologies for synthesis, application, toxicological assessment, and analysis serve as a starting point for further investigation into the behavior and effects of this compound.

References

An In-depth Technical Guide to the Molecular Structure of 2-(Perfluorooctyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Perfluorooctyl)ethanol, also known as 1H,1H,2H,2H-heptadecafluorodecan-1-ol or 8:2 fluorotelomer alcohol (8:2 FTOH), is a significant organofluorine compound. Its structure, characterized by a hydrophobic and oleophobic perfluorinated carbon chain and a hydrophilic hydroxyl group, imparts unique physicochemical properties. This technical guide provides a comprehensive overview of the molecular structure of 2-(perfluorooctyl)ethanol, including its physicochemical properties, spectroscopic signature, synthesis, and biological relevance. This document is intended to serve as a valuable resource for professionals in research and drug development.

Molecular Structure and Physicochemical Properties

2-(Perfluorooctyl)ethanol possesses a linear structure with a C8 perfluorinated chain linked to an ethyl alcohol moiety. The strong electronegativity of the fluorine atoms significantly influences the molecule's electronic properties and overall geometry.

Table 1: General and Physicochemical Properties of 2-(Perfluorooctyl)ethanol

PropertyValueReference
Chemical Formula C₁₀H₅F₁₇O[1]
CAS Number 678-39-7[1]
Molecular Weight 464.12 g/mol [1]
Melting Point 47 °C[1]
Boiling Point 113 °C at 10 mmHg[1]
Density 1.692 g/mL at 25 °C[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and quantification of 2-(perfluorooctyl)ethanol. Below are the expected spectroscopic features based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Perfluorooctyl)ethanol

NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H -CH₂-CH₂OH~ 3.9Triplet~ 6
-CH₂-CH₂OH~ 2.2Triplet of tripletsJ(H-H) ~ 6, J(H-F) ~ 18
-CH₂-OH~ 1.8 (broad)Singlet-
¹³C -CH₂OH~ 58Singlet-
-CF₂-CH₂-~ 28 (triplet)TripletJ(C-F) ~ 22
-(CF₂)₆-~ 108-120Multiple signals-
-CF₃~ 118TripletJ(C-F) ~ 287

Note: Predicted values are based on general principles of NMR spectroscopy and data for similar fluorinated alcohols. Actual experimental values may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2-(perfluorooctyl)ethanol is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted FTIR Absorption Bands for 2-(Perfluorooctyl)ethanol

Wavenumber (cm⁻¹)Vibration ModeIntensity
3600-3200O-H stretch (hydrogen-bonded)Strong, Broad
2960-2850C-H stretch (aliphatic)Medium
1300-1000C-F stretchStrong
1050-1000C-O stretchStrong

Experimental Protocols

Synthesis of 2-(Perfluorooctyl)ethanol

A common method for the synthesis of 2-(perfluorooctyl)ethanol involves the reaction of perfluorooctyl iodide with ethylene (B1197577), followed by hydrolysis. A representative protocol is described below.

Protocol: Synthesis via Telomerization and Hydrolysis

  • Telomerization: In a high-pressure reactor, perfluorooctyl iodide is reacted with ethylene gas in the presence of a radical initiator (e.g., azobisisobutyronitrile, AIBN) to form 2-(perfluorooctyl)ethyl iodide. The reaction is typically carried out at elevated temperature and pressure.

  • Purification of Intermediate: The resulting 2-(perfluorooctyl)ethyl iodide is purified by distillation under reduced pressure to remove unreacted starting materials and byproducts.

  • Hydrolysis: The purified 2-(perfluorooctyl)ethyl iodide is then hydrolyzed to 2-(perfluorooctyl)ethanol. This can be achieved by reacting it with a nucleophilic source of hydroxide (B78521), such as an aqueous solution of sodium hydroxide or by reaction with oleum (B3057394) followed by quenching with water.[2]

  • Final Purification: The crude 2-(perfluorooctyl)ethanol is purified by extraction and subsequent distillation or recrystallization to yield the final product.

Synthesis_Workflow A Perfluorooctyl Iodide + Ethylene B Telomerization (Radical Initiator) A->B C 2-(Perfluorooctyl)ethyl Iodide B->C D Purification (Distillation) C->D E Hydrolysis (e.g., NaOH or Oleum) D->E F 2-(Perfluorooctyl)ethanol E->F G Final Purification (Distillation/Recrystallization) F->G H Pure 2-(Perfluorooctyl)ethanol G->H

Caption: Synthetic workflow for 2-(perfluorooctyl)ethanol.
Quantification in Human Plasma by LC-MS/MS

The following protocol outlines a general workflow for the quantitative analysis of 2-(perfluorooctyl)ethanol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on established protocols for the analysis of per- and polyfluoroalkyl substances (PFAS) in biological matrices.[3][4][5]

Protocol: LC-MS/MS Quantification

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a polypropylene (B1209903) tube, add an internal standard solution containing a stable isotope-labeled analog of 2-(perfluorooctyl)ethanol (e.g., ¹³C-labeled 8:2 FTOH).

    • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex the sample for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean polypropylene tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of methanol/water (50:50, v/v).

  • LC-MS/MS Analysis:

    • Inject an aliquot of the reconstituted sample onto a reverse-phase C18 analytical column.

    • Perform chromatographic separation using a gradient elution with mobile phases typically consisting of water and methanol, both containing a modifier such as ammonium (B1175870) acetate.

    • Detect and quantify the analyte using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM).

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Human Plasma Sample B Add Internal Standard A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G Injection F->G H Chromatographic Separation (C18 Column) G->H I Mass Spectrometric Detection (ESI-, MRM) H->I J Data Analysis and Quantification I->J

Caption: Workflow for quantification of 2-(perfluorooctyl)ethanol in plasma.

Biological Significance and Signaling Pathways

2-(Perfluorooctyl)ethanol is a precursor to persistent and bioaccumulative perfluorinated carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA). Its metabolism in biological systems is of significant interest to researchers in toxicology and drug development.

Metabolic Pathway of 2-(Perfluorooctyl)ethanol (8:2 FTOH)

The biotransformation of 8:2 FTOH has been studied in various in vitro and in vivo models. The primary metabolic pathway involves oxidation to the corresponding aldehyde and carboxylic acid, which can then undergo further transformations.

Metabolic_Pathway FTOH 2-(Perfluorooctyl)ethanol (8:2 FTOH) FTAL 8:2 Fluorotelomer Aldehyde (FTAL) FTOH->FTAL Oxidation (CYP450) Glucuronide Glucuronide Conjugate FTOH->Glucuronide Glucuronidation Sulfate (B86663) Sulfate Conjugate FTOH->Sulfate Sulfation FTCA 8:2 Fluorotelomer Carboxylic Acid (FTCA) FTAL->FTCA Oxidation FTUCA 8:2 Fluorotelomer Unsaturated Carboxylic Acid (FTUCA) FTCA->FTUCA Dehydrofluorination PFOA Perfluorooctanoic Acid (PFOA) FTUCA->PFOA β-oxidation like pathway

Caption: Metabolic pathway of 2-(perfluorooctyl)ethanol (8:2 FTOH).

The biotransformation of 8:2 FTOH is initiated by cytochrome P450 enzymes, leading to the formation of 8:2 fluorotelomer aldehyde (FTAL).[3] This is followed by further oxidation to 8:2 fluorotelomer carboxylic acid (FTCA). FTCA can then be converted to the unsaturated carboxylic acid (FTUCA), which is a key intermediate in the pathway leading to the formation of PFOA. Additionally, 8:2 FTOH can undergo phase II metabolism to form glucuronide and sulfate conjugates.[3][6]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, and analysis of 2-(perfluorooctyl)ethanol. The unique characteristics of this molecule, stemming from its perfluorinated chain, make it a compound of interest in various scientific and industrial fields. The provided experimental protocols and pathway diagrams offer a practical resource for researchers. Further investigation into the precise molecular geometry and the biological implications of this compound and its metabolites is warranted to fully understand its role in biological systems and to inform future drug development and risk assessment efforts.

References

An In-Depth Technical Guide to the Solubility of 1H,1H,2H,2H-Perfluoro-1-decanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1H,1H,2H,2H-Perfluoro-1-decanol (also known as 8:2 fluorotelomer alcohol or 8:2 FTOH). Due to its unique chemical structure, featuring a highly fluorinated tail and a hydrophilic alcohol head group, this compound exhibits limited solubility in many common solvents. This document consolidates available quantitative and qualitative solubility data, presents a detailed experimental protocol for determining its thermodynamic solubility via the shake-flask method, and outlines an analytical procedure for its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information herein is intended to support research, development, and formulation activities involving this compound.

Introduction

This compound is a member of the fluorotelomer alcohol (FTOH) family of chemicals. These compounds are characterized by a perfluorinated carbon chain of variable length and a terminal ethyl alcohol group. The presence of the highly electronegative fluorine atoms imparts unique physicochemical properties, including high thermal stability, chemical inertness, and both hydrophobic and lipophobic characteristics. Understanding the solubility of this compound in various organic solvents is critical for a wide range of applications, from its use as a synthesis intermediate to its role in the formulation of specialty materials and its relevance in environmental fate and transport studies.

Solubility Data

The solubility of this compound is significantly influenced by the polarity of the solvent and its ability to interact with the fluorinated alkyl chain and the terminal hydroxyl group. The available data are summarized in the table below.

SolventTemperature (°C)SolubilityData Type
WaterNot Specified0.194 mg/L[1][2]Quantitative
ChloroformNot SpecifiedSoluble[3]Qualitative
Methanol (B129727)Not SpecifiedSoluble[3]Qualitative

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[4]

Materials
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled orbital shaker

  • Inert glass vials with PTFE-lined screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatically controlled orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow for equilibrium to be established (typically 24-72 hours). The equilibration time should be determined empirically for the specific compound-solvent system.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 24 hours in a temperature-controlled environment to allow the excess solid to sediment.

    • For complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified duration (e.g., 20 minutes).

  • Sampling and Dilution:

    • Carefully withdraw a known aliquot of the clear supernatant using a pre-warmed pipette to avoid temperature-induced precipitation.

    • Filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. The first portion of the filtrate should be discarded to saturate the filter membrane.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated LC-MS/MS method to determine the concentration of this compound.

    • Prepare a series of calibration standards of this compound in the same solvent used for dilution.

    • Construct a calibration curve by plotting the instrument response against the known concentrations of the standards.

    • Calculate the concentration of the analyte in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S (g/L) = (Concentration from calibration curve (g/L) × Dilution factor)

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil Agitate in thermostatically controlled shaker (24-72h) prep3->equil sep1 Sedimentation (24h) equil->sep1 sep2 Centrifugation sep1->sep2 ana1 Withdraw and filter supernatant sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify using LC-MS/MS ana2->ana3 ana4 Calculate solubility ana3->ana4

Shake-Flask Solubility Determination Workflow

Analytical Method: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique suitable for the quantification of fluorotelomer alcohols in various matrices.

Chromatographic Conditions
  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier such as ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

Mass Spectrometric Conditions
  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly employed.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

  • Precursor Ion > Product Ion: The specific MRM transitions should be optimized for the instrument being used.

Signaling Pathway Diagram for LC-MS/MS Analysis

lc_msms_pathway cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) lc_col C18 Reversed-Phase Column esi Electrospray Ionization (ESI) (Negative Mode) lc_col->esi Eluent mobile_phase Mobile Phase Gradient mobile_phase->lc_col sample_inj Sample Injection sample_inj->lc_col q1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Q2) (Collision Cell) q1->q2 q3 Quadrupole 3 (Q3) (Product Ion Selection) q2->q3 detector Detector q3->detector data_system Data Acquisition and Processing detector->data_system Signal

LC-MS/MS Analytical Workflow

Conclusion

This technical guide has synthesized the available solubility information for this compound and provided a detailed, actionable protocol for its experimental determination. The shake-flask method, coupled with sensitive LC-MS/MS quantification, represents a robust approach for obtaining reliable thermodynamic solubility data. For researchers, scientists, and drug development professionals, a thorough understanding and accurate measurement of the solubility of this and other fluorinated compounds are essential for advancing research and developing new technologies. The methodologies and information presented herein provide a solid foundation for such endeavors.

References

An In-depth Technical Guide to the Safety Data for 1H,1H,2H,2H-Perfluoro-1-decanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,2H,2H-Perfluoro-1-decanol, also known as 8:2 fluorotelomer alcohol (8:2 FTOH), is a significant compound in the class of per- and polyfluoroalkyl substances (PFAS).[1] Its unique properties, deriving from a highly fluorinated carbon chain, have led to its use in the synthesis of surfactants and polymers for various industrial applications, including coatings for textiles and paper to provide water and oil repellency.[2][3] However, its persistence in the environment and potential for biotransformation into more toxic compounds like perfluorooctanoic acid (PFOA) have raised health and safety concerns.[4][5][6] This guide provides a comprehensive overview of the safety data for this compound, with a focus on its chemical properties, toxicological profile, and the experimental methodologies used for its assessment.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1][7] It is soluble in organic solvents such as chloroform (B151607) and methanol.[1][7]

PropertyValueReference
CAS Number 678-39-7[8]
Molecular Formula C10H5F17O[8]
Molecular Weight 464.12 g/mol [8][9]
Melting Point 50 °C[7]
Boiling Point 113 °C at 10 mmHg[7]
Flash Point >110 °C (closed cup)[7]
Vapor Pressure 0.023 mmHg[3]
Solubility Soluble in chloroform and methanol[1][7][10]

Toxicological Profile

The toxicological effects of this compound are a subject of ongoing research. It is known to be harmful if swallowed or inhaled and can cause serious eye damage.[11] Studies have indicated its potential to cause systemic toxicity, with the liver being a primary target organ.[3][11] Furthermore, there are concerns about its potential carcinogenicity and reproductive toxicity.[11]

EndpointObservationReference
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.[11]
Eye Irritation Causes serious eye damage.[11]
Carcinogenicity Suspected of causing cancer.[11]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[11]
Specific Target Organ Toxicity (Repeated Exposure) Causes damage to organs through prolonged or repeated exposure, with the liver being a target organ.[11]
Oxidative Stress

In vitro studies have shown that this compound can induce cell death and the formation of reactive oxygen species (ROS) in cerebellar granule cells.[1][12] The generation of ROS can lead to oxidative stress, a state of imbalance between the production of free radicals and the ability of the body to counteract their harmful effects through antioxidants. This can result in damage to cells, proteins, and DNA.

Experimental Protocol: Detection of Reactive Oxygen Species (ROS)

A common method for detecting intracellular ROS is the use of fluorescent probes. A detailed protocol would involve:

  • Cell Culture: Plate a suitable cell line (e.g., cerebellar granule cells) in a multi-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to varying concentrations of this compound for a defined period.

  • Probe Incubation: Add a fluorescent ROS indicator, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to the cells and incubate in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an appropriate excitation and emission wavelength.

  • Data Analysis: Compare the fluorescence intensity of the treated cells to that of untreated control cells to determine the level of ROS induction.

Testicular Toxicity

Animal studies have suggested that exposure to certain per- and polyfluorinated compounds, including this compound, may lead to testicular toxicity. This can manifest as alterations in testicular histology and function. The proposed mechanisms include the induction of oxidative stress and changes in the function of efflux transporters like P-glycoprotein (P-gp).

Experimental Protocol: Assessment of Testicular Toxicity in Rodents

A comprehensive assessment of testicular toxicity in a rodent model would typically include:

  • Animal Dosing: Administer this compound to male rats or mice via oral gavage or another relevant route of exposure for a specified duration (e.g., 28 or 90 days). A control group receiving only the vehicle should be included.

  • Clinical Observations: Monitor the animals for any signs of toxicity throughout the study.

  • Hormone Analysis: At the end of the study, collect blood samples to measure serum levels of reproductive hormones such as testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).

  • Sperm Analysis: Collect sperm from the epididymis and evaluate sperm count, motility, and morphology.

  • Histopathology: Euthanize the animals and collect the testes and other reproductive organs. Fix the tissues in an appropriate fixative (e.g., Bouin's solution), embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A veterinary pathologist should then examine the slides for any histopathological changes, such as degeneration of seminiferous tubules, loss of germ cells, or changes in Leydig or Sertoli cells.

Biotransformation and Metabolic Pathways

A significant aspect of the toxicology of this compound is its biotransformation into other perfluorinated compounds. In vivo and in vitro studies have shown that it can be metabolized to form perfluorooctanoic acid (PFOA) and other metabolites.[4][5] This process is of particular concern as PFOA is more persistent and has a well-documented history of toxicity.

The biotransformation of 8:2 FTOH involves several enzymatic steps. Initially, it can be oxidized by alcohol dehydrogenase to an aldehyde. This is followed by further oxidation to a carboxylic acid, which can then undergo further degradation to yield PFOA.[6] Human cytochrome P450 enzymes, particularly CYP2C19, have been shown to be involved in the initial oxidation step.[13] Additionally, 8:2 FTOH can undergo phase II metabolism through glucuronidation and sulfation, leading to the formation of conjugates that are more readily excreted.[6][13]

Biotransformation_of_8_2_FTOH FTOH This compound (8:2 FTOH) FTAL 8:2 Fluorotelomer Aldehyde FTOH->FTAL Oxidation (e.g., CYP2C19) Conjugates Glucuronide and Sulfate Conjugates FTOH->Conjugates Glucuronidation/ Sulfation FTCA 8:2 Fluorotelomer Carboxylic Acid FTAL->FTCA Oxidation PFOA Perfluorooctanoic Acid (PFOA) FTCA->PFOA Further Degradation

Caption: Biotransformation pathway of this compound (8:2 FTOH).

Analytical Methodology

The detection and quantification of this compound in various matrices such as environmental samples and biological tissues are crucial for exposure and risk assessment. Gas chromatography-mass spectrometry (GC-MS) is a commonly used analytical technique for this purpose.[1][12]

Experimental Workflow: GC-MS Analysis of this compound

GCMS_Workflow Sample Sample Collection (e.g., Water, Soil, Biological Tissue) Extraction Sample Extraction (e.g., Solid Phase Extraction) Sample->Extraction Concentration Concentration of Extract Extraction->Concentration GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Concentration->GCMS Data Data Acquisition and Processing GCMS->Data Quantification Quantification and Reporting Data->Quantification

Caption: General workflow for the analysis of this compound using GC-MS.

Handling, Storage, and Disposal

Proper handling and storage procedures are essential to minimize exposure and ensure the integrity of this compound.

  • Handling: Use in a well-ventilated area.[7] Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[14] Avoid breathing dust, fumes, or vapors.[14]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[7]

  • Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]

Ecological Information

The release of this compound into the environment is a concern due to its persistence and potential for long-range transport.[2] Its biotransformation in soil and aquatic environments can lead to the formation of persistent PFAAs.[4][15] Studies have shown that it can be degraded by soil microorganisms, with the rate of degradation being influenced by environmental conditions.[4][5]

Conclusion

This compound is a compound with important industrial applications but also presents potential health and environmental risks. A thorough understanding of its safety data, including its toxicological profile and biotransformation pathways, is crucial for researchers, scientists, and drug development professionals. This guide provides a consolidated resource of this information, emphasizing the need for careful handling and further research to fully elucidate its long-term effects.

References

Thermal Stability and Degradation of Fluorotelomer Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability and degradation of fluorotelomer alcohols (FTOHs). FTOHs are a significant class of polyfluoroalkyl substances (PFAS) used in the synthesis of fluoropolymers and a variety of specialty chemicals. Their environmental persistence and potential to degrade into perfluorinated carboxylic acids (PFCAs) necessitate a thorough understanding of their behavior under thermal stress. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes degradation pathways to serve as a critical resource for professionals working with these compounds.

Thermal Stability of Fluorotelomer Alcohols

The thermal stability of FTOHs is a critical parameter influencing their fate in high-temperature industrial applications, waste incineration, and environmental remediation processes. The primary method for evaluating thermal stability is thermogravimetric analysis (TGA), which measures the mass loss of a substance as a function of temperature.

Quantitative Thermal Degradation Data

The following table summarizes the thermal removal efficiency of four common gas-phase FTOHs in an inert atmosphere. This data is derived from studies assessing their thermal decomposition and provides a comparative measure of their stability at elevated temperatures.[1][2]

Temperature (°C)4:2 FTOH Removal Efficiency (%)6:2 FTOH Removal Efficiency (%)8:2 FTOH Removal Efficiency (%)10:2 FTOH Removal Efficiency (%)
250~0~0~0~0
300~10<10<10<10
350~25~15~10<10
400>95<87<78<39
500>99>95~90~70
600>99>99>98>95
700>99>99>99>99
800>99>99>99>99

Data adapted from studies on gas-phase thermal decomposition.[1][2]

Thermal Degradation Pathways and Products

The thermal degradation of FTOHs proceeds through complex reaction pathways that are dependent on temperature and the surrounding atmosphere. At lower temperatures, initial degradation appears to involve the elimination of small molecules, while at higher temperatures, more extensive fragmentation of the molecule occurs.

Proposed Thermal Degradation Mechanism

The initial steps in the thermal degradation of FTOHs are thought to involve the elimination of hydrogen fluoride (B91410) (HF) or the loss of a CH₂ group.[3] At higher temperatures, C-C bond cleavage and other fragmentation reactions lead to a variety of smaller fluorinated compounds. The following diagram illustrates a proposed initial degradation pathway for a generic FTOH.

G FTOH F(CF₂)nCH₂CH₂OH (Fluorotelomer Alcohol) Heat High Temperature (Pyrolysis) FTOH->Heat Intermediate1 F(CF₂)nCH=CH₂ + H₂O (Dehydration Product) Heat->Intermediate1 Dehydration Intermediate2 F(CF₂)n-₁CF=CHCH₂OH + HF (HF Elimination Product) Heat->Intermediate2 Dehydrofluorination Products Smaller Perfluorinated and Polyfluorinated Compounds (e.g., PFCAs, Perfluoroalkenes) Intermediate1->Products Further Fragmentation Intermediate2->Products Further Fragmentation

Caption: Proposed initial thermal degradation pathways of FTOHs.

Identified Thermal Degradation Products

Experimental studies have identified a range of thermal degradation products from various FTOHs. The composition of these products is highly dependent on the specific FTOH and the degradation conditions.

FTOH PrecursorDegradation ConditionIdentified ProductsReference
4:2 FTOHGas-phase thermal treatment (200-600°C)Products indicative of HF and CH₂ loss.[3]
6:2 FTOHThermal application on fabrics (~721°C)1H-perfluorooctane, Tetrafluoroethene (TFE), Perfluorohexanoic acid (PFHxA), 6:2 Fluorotelomer carboxylic acid (FTCA).
8:2 FTOHGas-phase thermal decompositionPerfluoro-1-decene and other hydroxyl-containing perfluorinated compounds.[4][5]

Experimental Protocols

Standardized protocols for the thermal analysis of FTOHs are not widely established. However, based on methodologies used for other PFAS and related fluorinated compounds, representative experimental workflows can be outlined.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of FTOHs.

Objective: To measure the mass loss of an FTOH sample as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: A small amount of the FTOH sample (typically 5-15 mg) is accurately weighed and placed into an inert TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 30-50 mL/min) to provide a non-reactive atmosphere.

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 700-950°C) at a constant heating rate (e.g., 10 °C/min).[6][7]

  • Data Acquisition: The sample mass is continuously recorded as a function of temperature and time.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, temperatures of maximum decomposition rates (from the derivative curve, DTG), and the percentage of mass loss at different stages.

G cluster_0 TGA Experimental Workflow A Sample Weighing (5-15 mg) B Placement in Inert Crucible A->B C TGA Instrument (Inert Gas Purge) B->C D Heating Program (e.g., 10°C/min to 950°C) C->D E Data Acquisition (Mass vs. Temperature) D->E F Data Analysis (TGA/DTG Curves) E->F

Caption: A typical experimental workflow for TGA of FTOHs.

Differential Scanning Calorimetry (DSC)

DSC is used to investigate thermal transitions such as melting and boiling points, and to measure the enthalpy changes associated with these transitions.

Objective: To measure the heat flow into or out of an FTOH sample as a function of temperature.

Methodology:

  • Sample Preparation: A small amount of the FTOH sample (typically 2-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a defined rate (e.g., 10 °C/min).

  • Data Acquisition: The differential heat flow between the sample and the reference is measured.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting, boiling) and exothermic (crystallization, decomposition) events. The peak area is used to calculate the enthalpy of the transition.

Analysis of Thermal Degradation Products

The identification of volatile and semi-volatile degradation products is typically performed using pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) or thermal desorption-gas chromatography/mass spectrometry (TD-GC/MS).

Objective: To separate and identify the chemical species produced during the thermal decomposition of FTOHs.

Methodology:

  • Thermal Decomposition: A sample of the FTOH is heated rapidly to a specific decomposition temperature in a pyrolyzer or thermal desorber, which is coupled to the inlet of a gas chromatograph.

  • Chromatographic Separation: The volatile degradation products are swept into the GC column by a carrier gas (e.g., helium) and separated based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometric Detection: As the separated components elute from the GC column, they enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries and standards.

G cluster_1 Py-GC/MS Analysis Workflow A FTOH Sample in Pyrolyzer B Rapid Heating to Decomposition Temperature A->B C Transfer of Volatiles to GC Column B->C D Separation of Degradation Products C->D E Elution into Mass Spectrometer D->E F Identification via Mass Spectra E->F

Caption: Workflow for the analysis of FTOH thermal degradation products.

Concluding Remarks

The thermal stability of fluorotelomer alcohols increases with the length of the perfluoroalkyl chain. Thermal decomposition initiates with processes such as dehydration and dehydrofluorination, followed by more extensive fragmentation at higher temperatures to yield a complex mixture of smaller fluorinated compounds, including PFCAs and perfluoroalkenes. While a complete, quantitative dataset from TGA and DSC analyses of pure FTOHs is currently lacking in the scientific literature, the available information on thermal treatment provides a solid foundation for understanding their behavior under thermal stress. Further research is needed to fully characterize the thermal properties and decomposition kinetics of this important class of fluorinated compounds.

References

literature review on 8:2 fluorotelomer alcohol (8:2 FTOH)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 8:2 Fluorotelomer Alcohol (8:2 FTOH)

Introduction

8:2 Fluorotelomer alcohol (8:2 FTOH), with the chemical structure F(CF₂)₈CH₂CH₂OH, is a member of the per- and polyfluoroalkyl substances (PFAS) family.[1] These substances are characterized by a partially or fully fluorinated carbon chain. 8:2 FTOH is a key raw material and intermediate in the production of fluorotelomer-based surfactants and polymeric materials designed to impart water- and oil-repellent properties to a wide array of products, including textiles, paints, adhesives, and food-contact materials.[1][2][3] It has also been identified as a component in some aqueous film-forming foams (AFFF) used for firefighting.[2][4]

Due to its volatility, 8:2 FTOH is found in the atmosphere and can undergo long-range environmental transport.[1][2] A primary concern for researchers and regulators is its role as a precursor to highly persistent and more toxic perfluoroalkyl acids (PFAAs), such as perfluorooctanoic acid (PFOA).[1] The biotransformation of 8:2 FTOH in the environment and in biological systems is a significant indirect pathway for human and environmental exposure to these persistent compounds.[5][6] This guide provides a comprehensive technical overview of the physicochemical properties, environmental fate, metabolism, toxicokinetics, and analytical methodologies related to 8:2 FTOH.

Data Presentation

Table 1: Physicochemical Properties of 8:2 Fluorotelomer Alcohol
PropertyValueReference(s)
Chemical Name 1H,1H,2H,2H-Perfluorodecan-1-ol[5]
CAS Registry Number 678-39-7[5]
Molecular Formula C₁₀H₅F₁₇O[1]
Structure F(CF₂)₈CH₂CH₂OH[1]
Water Solubility 0.137 - 0.194 mg/L at 25°C[7]
Volatility High; detected in air and subject to long-range transport[1][2]
Table 2: Summary of Toxicokinetic Parameters for 8:2 FTOH and Key Metabolites in Rats
Parameter8:2 FTOHPFOA7:3 Fluorotelomer Acid (7:3-FTA)Species/SexAdministrationReference(s)
Plasma Elimination Half-life (t½) 1.1 - 1.7 hours198 - 353 hours~2 - 3 daysSprague-Dawley Rats (Male)Gavage / IV[8][9][10]
Plasma Elimination Half-life (t½) Similar to males4.47 - 6.9 hours~2 - 3 daysSprague-Dawley Rats (Female)Gavage / IV[8][9][10]
Oral Bioavailability 22 - 41%--Sprague-Dawley Rats (Male & Female)Gavage[8][9]
Tissue Distribution Liver, Kidney, BrainLiver, Kidney (not Brain)Liver, Kidney, BrainSprague-Dawley Rats (Male & Female)Gavage[8][10]
Table 3: Molar Yields of Key Metabolites from 8:2 FTOH Biodegradation
ConditionKey Metabolite(s)Molar Yield (%)MatrixDurationReference(s)
Aerobic PFOA~25%Soil7 months[11]
Aerobic PFHxA~4%Soil33 days[11]
Aerobic 7:3 Acid11%Soil7 days[11]
Aerobic PFOA7.87%Activated Sludge24 hours[12]
Anaerobic (Methanogenic) PFOAMost abundant perfluorinated metaboliteAnaerobic Activated SludgeNot specified[13]
Nitrate-Reducing PFOASignificant increase observedAFFF-impacted soil>400 days[4]
Inhalation (Rat Model) PFOA1.0 - 1.2% (Male), 0.3% (Female) of inhaled dosePlasma6-hour exposure[14]
Inhalation (Rat Model) 7:3 Acid1.6 - 2.1% (Male), 0.9% (Female) of inhaled dosePlasma6-hour exposure[14]

Biotransformation and Metabolic Pathways

8:2 FTOH undergoes extensive biotransformation in various environmental matrices and biological systems. The pathways generally involve an initial oxidation of the alcohol group, followed by further transformations that can lead to the formation of stable PFAAs.

Environmental Biodegradation

In the environment, the degradation of 8:2 FTOH is highly dependent on redox conditions.[4]

  • Aerobic Conditions: Under aerobic conditions, such as in surface soils and activated sludge, 8:2 FTOH is readily biotransformed.[4][11] The pathway typically begins with the oxidation of 8:2 FTOH to 8:2 fluorotelomer aldehyde (8:2 FTAL), which is then oxidized to 8:2 fluorotelomer carboxylic acid (8:2 FTCA).[4] Subsequent steps can lead to the formation of 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUA), 7:3 acid, and ultimately stable end products like PFOA and shorter-chain PFCAs such as perfluorohexanoic acid (PFHxA).[11]

  • Anaerobic Conditions: Under anaerobic conditions (e.g., methanogenic, sulfate-reducing, iron-reducing), biotransformation is generally slower than in aerobic environments.[4] The initial oxidation steps to 8:2 FTAL and 8:2 FTCA still occur.[4] While PFOA is a confirmed terminal product under various anaerobic conditions, the formation of certain intermediates like 7:2 secondary fluorotelomer alcohol (7:2 sFTOH) appears to be more prevalent under specific conditions like nitrate-reducing environments.[4][13]

G cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway FTOH 8:2 FTOH FTAL 8:2 FTAL FTOH->FTAL Oxidation FTCA 8:2 FTCA FTAL->FTCA Oxidation FTUA 8:2 FTUA FTCA->FTUA Dehydrofluorination sFTOH 7:2 sFTOH FTUA->sFTOH Other_PFCAs Shorter-chain PFCAs (e.g., PFHxA) FTUA->Other_PFCAs PFOA PFOA sFTOH->PFOA FTOH_an 8:2 FTOH FTAL_an 8:2 FTAL FTOH_an->FTAL_an FTCA_an 8:2 FTCA FTAL_an->FTCA_an FTUA_an 8:2 FTUA FTCA_an->FTUA_an PFOA_an PFOA FTUA_an->PFOA_an Multiple Steps

Environmental biotransformation pathways of 8:2 FTOH.

Mammalian and Human Metabolism

In mammals, 8:2 FTOH is rapidly metabolized, primarily in the liver. In vitro studies using human liver microsomes have identified cytochrome P450, specifically the CYP2C19 isoform, as the enzyme responsible for the initial Phase I oxidation of 8:2 FTOH to 8:2 FTAL.[15] However, a significant portion of 8:2 FTOH metabolism proceeds via Phase II conjugation pathways, including sulfation and glucuronidation, to form O-sulfate and O-glucuronide conjugates.[15] The intrinsic clearance values suggest that conjugation is the major metabolic pathway in humans, which helps explain the relatively low yield of PFAAs observed from 8:2 FTOH exposure in human-relevant systems.[15][16] While PFOA is a known metabolite, its formation in humans from 8:2 FTOH is considered minor.[5][16]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Major Pathway) FTOH 8:2 FTOH FTAL 8:2 FTAL FTOH->FTAL CYP2C19 (Oxidation) Glucuronide 8:2 FTOH-O-Glucuronide FTOH->Glucuronide Glucuronidation Sulfate (B86663) 8:2 FTOH-O-Sulfate FTOH->Sulfate Sulfation FTCA 8:2 FTCA FTAL->FTCA Aldehyde Dehydrogenase PFOA PFOA & Other PFCAs FTCA->PFOA Multiple Steps

Human metabolic pathways for 8:2 FTOH.

Experimental Protocols

Detailed and reproducible methodologies are critical for studying the fate and effects of 8:2 FTOH. Below are protocols for key experimental approaches cited in the literature.

In Vivo Toxicokinetic Study in Rats (Oral Gavage)

This protocol is based on studies determining the absorption, distribution, metabolism, and excretion (ADME) of 8:2 FTOH.[8][17]

  • Animal Model: Male and female Hsd:Sprague-Dawley SD rats are used. Animals are acclimated for at least one week prior to the study.

  • Dosing: 8:2 FTOH is dissolved in a vehicle such as corn oil. A single dose (e.g., 12, 24, 48 mg/kg for males; 40, 80, 160 mg/kg for females) is administered directly into the stomach via oral gavage.

  • Sample Collection:

    • Blood: Serial blood samples are collected from the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72 hours post-dose). Plasma is separated by centrifugation.

    • Tissues: At the study termination, animals are euthanized, and tissues (liver, kidney, brain) are collected, weighed, and homogenized.

  • Sample Analysis:

    • Extraction: Plasma and homogenized tissue samples are extracted using methods like solid-phase extraction (SPE) or liquid-liquid extraction with solvents such as acetonitrile (B52724) or methyl tert-butyl ether.

    • Quantification: Concentrations of 8:2 FTOH and its metabolites (e.g., PFOA, 7:3-FTA) are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Workflow Diagram:

G start Acclimated Sprague-Dawley Rats dosing Oral Gavage (8:2 FTOH in Corn Oil) start->dosing sampling Serial Blood Sampling (Tail Vein) dosing->sampling termination Euthanasia & Tissue Collection (Liver, Kidney, Brain) dosing->termination processing Plasma Separation & Tissue Homogenization sampling->processing termination->processing analysis Sample Extraction (SPE / LLE) processing->analysis quant LC-MS/MS Quantification analysis->quant end Toxicokinetic Modeling quant->end

Workflow for an in vivo toxicokinetic study of 8:2 FTOH.

In Vitro Metabolism Study with Human Liver Microsomes

This protocol is designed to identify the enzymes and primary pathways involved in the initial metabolism of 8:2 FTOH.[15]

  • Materials: Pooled human liver microsomes (HLMs), recombinant human cytochrome P450 enzymes (e.g., CYP2C19), NADPH regenerating system, and 8:2 FTOH standard.

  • Incubation:

    • A reaction mixture is prepared containing phosphate (B84403) buffer, HLMs or recombinant CYPs, and the NADPH regenerating system.

    • The mixture is pre-incubated at 37°C.

    • The reaction is initiated by adding 8:2 FTOH (e.g., at various concentrations to determine Kₘ and Vₘₐₓ).

    • The reaction is allowed to proceed for a set time and is then terminated by adding a cold organic solvent like acetonitrile.

  • Sample Analysis:

    • The terminated reaction mixture is centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to identify and quantify the disappearance of the parent compound (8:2 FTOH) and the formation of metabolites (e.g., 8:2 FTAL).

  • Kinetic Analysis: Michaelis-Menten kinetics are used to calculate the Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximum reaction velocity) to characterize the enzyme-substrate interaction.

Environmental Biodegradation Study in Soil Microcosms

This protocol investigates the transformation of 8:2 FTOH under specific environmental conditions.[4]

  • Microcosm Setup:

    • Soil is collected from a relevant site (e.g., an AFFF-impacted area).

    • The soil is sieved and homogenized. Microcosms are prepared in serum bottles containing a soil slurry.

    • The microcosms are amended with specific electron acceptors to establish desired redox conditions (e.g., nitrate (B79036) for nitrate-reducing, ferric iron for iron-reducing, sulfate for sulfate-reducing).

    • The microcosms are purged with an appropriate gas (e.g., N₂) to create anaerobic conditions and then sealed.

    • 8:2 FTOH is spiked into the microcosms. Autoclaved (killed) controls are prepared to account for abiotic loss.

  • Incubation and Sampling:

    • Microcosms are incubated in the dark at a constant temperature.

    • At designated time points (e.g., over several hundred days), triplicate microcosms are sacrificed for analysis.

  • Sample Extraction and Analysis:

    • Soil and aqueous phases are separated.

    • The soil is extracted with a solvent like methanol (B129727) or acetonitrile.

    • Both aqueous samples and soil extracts are analyzed for 8:2 FTOH and its transformation products using LC-MS/MS and high-resolution mass spectrometry (HRMS) for non-targeted analysis of novel products.

Conclusion

8:2 fluorotelomer alcohol is a widely used industrial chemical that serves as a significant environmental and biological precursor to persistent PFAAs, including PFOA. Its toxicokinetics are characterized by rapid absorption and metabolism of the parent compound, but a much slower elimination of its persistent acid metabolites.[8][9] Biotransformation pathways are complex and highly dependent on the specific environmental or biological system, with oxidation and conjugation being key processes.[4][15] While human metabolism appears to favor conjugation pathways that limit the formation of PFOA, the widespread presence of 8:2 FTOH and its degradation in the environment ensure it remains a compound of high interest.[15][16] The standardized protocols outlined in this guide are essential for conducting further research to fill existing data gaps and to accurately assess the risks associated with 8:2 FTOH and related substances.

References

The Environmental Fate of 1H,1H,2H,2H-Perfluoro-1-decanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biodegradation, Partitioning, and Transformation Pathways of a Key Fluorotelomer Alcohol

Introduction

1H,1H,2H,2H-Perfluoro-1-decanol, commonly known as 8:2 fluorotelomer alcohol (8:2 FTOH), is a significant compound in the class of per- and polyfluoroalkyl substances (PFAS). Due to its widespread use in industrial and consumer products, its environmental fate and potential to form persistent terminal degradation products like perfluorooctanoic acid (PFOA) are of significant scientific interest. This technical guide provides a comprehensive overview of the environmental transformation of 8:2 FTOH, with a focus on its biodegradation in various environmental compartments, its partitioning behavior, and the detailed pathways of its transformation. This document is intended for researchers, scientists, and professionals in drug development and environmental science who are engaged in understanding the environmental behavior of fluorinated compounds.

Environmental Partitioning of 8:2 FTOH

The environmental distribution of 8:2 FTOH is governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and biota. Key parameters include the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc).

Partition CoefficientValue (log)Experimental MethodReference
log Kow5.58 ± 0.06Batch equilibration method[1]
log Kdoc2.00 - 3.97Enhanced solubility or dialysis bag techniques[1]

Biodegradation of 8:2 FTOH

The biodegradation of 8:2 FTOH is a critical process influencing its persistence and the formation of more stable perfluorinated compounds in the environment. Biodegradation has been observed under both aerobic and anaerobic conditions in various matrices such as soil and activated sludge.

Aerobic Biodegradation

Under aerobic conditions, 8:2 FTOH is known to readily undergo biotransformation.[2] The process is initiated by the oxidation of the alcohol group, leading to a cascade of reactions that ultimately produce a range of poly- and perfluorinated metabolites.

Anaerobic Biodegradation

Anaerobic biotransformation of 8:2 FTOH also occurs, although the rates and pathways can differ significantly from aerobic degradation.[2] Studies in anaerobic activated sludge have shown that 8:2 FTOH can be biodegraded to various intermediate and terminal products.[2]

Quantitative Biodegradation Data

The rate of 8:2 FTOH biodegradation varies depending on the environmental conditions, such as the redox potential and the microbial community present.

ConditionMatrixHalf-life / Rate ConstantMolar Yield of PFOAReference
AerobicActivated SludgeFirst-order rate constant: 6.10 × 10⁻² L·g-SS⁻¹·h⁻¹7.87%[3]
AnoxicActivated SludgeFirst-order rate constant: 1.24 × 10⁻² L·g-SS⁻¹·h⁻¹-[3]
AnaerobicActivated SludgeFirst-order rate constant: 5.81 × 10⁻³ L·g-SS⁻¹·h⁻¹-[3]
Nitrate-reducingAFFF-impacted soil12.5 to 36.5 days-[2]
Sulfate-reducingAFFF-impacted soil>60 mol % remaining after ~400 days-[2]
Iron-reducingAFFF-impacted soil>60 mol % remaining after ~400 days-[2]

Biotransformation Pathways

The biotransformation of 8:2 FTOH involves a series of complex enzymatic reactions. The following diagrams illustrate the key aerobic and anaerobic degradation pathways.

Aerobic Biotransformation Pathway of 8:2 FTOH

Aerobic_Biotransformation FTOH This compound (8:2 FTOH) FTAL 8:2 Fluorotelomer aldehyde (8:2 FTAL) FTOH->FTAL Oxidation FTCA 8:2 Fluorotelomer carboxylic acid (8:2 FTCA) FTAL->FTCA Oxidation FTUCA 8:2 Fluorotelomer unsaturated carboxylic acid (8:2 FTUCA) FTCA->FTUCA Dehydrofluorination PFOA Perfluorooctanoic acid (PFOA) FTUCA->PFOA β-oxidation like process Shorter_PFCAs Shorter-chain PFCAs (e.g., PFHpA) PFOA->Shorter_PFCAs Further degradation

Caption: Aerobic biotransformation pathway of 8:2 FTOH.

Anaerobic Biotransformation Pathway of 8:2 FTOH

Anaerobic_Biotransformation FTOH This compound (8:2 FTOH) FTAL 8:2 Fluorotelomer aldehyde (8:2 FTAL) FTOH->FTAL Oxidation FTCA 8:2 Fluorotelomer carboxylic acid (8:2 FTCA) FTAL->FTCA Oxidation FTUA 8:2 Fluorotelomer unsaturated acid (8:2 FTUA) FTCA->FTUA Other_Metabolites Other Metabolites FTCA->Other_Metabolites sFTOH 7:2 secondary FTOH FTUA->sFTOH PFOA Perfluorooctanoic acid (PFOA) sFTOH->PFOA

Caption: Anaerobic biotransformation pathway of 8:2 FTOH.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the environmental fate of 8:2 FTOH. The following sections outline typical experimental protocols for biodegradation studies and partition coefficient determination.

Biodegradation Study in Soil Microcosms

Objective: To assess the biotransformation of 8:2 FTOH in soil under controlled laboratory conditions.

Materials:

  • Test soil, sieved (<2 mm)

  • This compound (8:2 FTOH)

  • Methanol (B129727) (HPLC grade)

  • Serum bottles (e.g., 160 mL)

  • Sterile water

  • Analytical standards of expected metabolites

  • Extraction solvent (e.g., acetonitrile (B52724) or methyl tert-butyl ether)

  • Analytical instrumentation (LC-MS/MS or GC/MS)

Procedure:

  • Microcosm Setup:

    • Weigh a known amount of fresh soil (e.g., 20 g dry weight equivalent) into each serum bottle.

    • Prepare sterile controls by autoclaving a subset of the soil-filled bottles.

    • Adjust the moisture content of the soil to a specific level (e.g., 60% of water holding capacity) with sterile water.

  • Spiking:

    • Prepare a stock solution of 8:2 FTOH in methanol.

    • Spike the soil in each microcosm to achieve the desired initial concentration (e.g., 1 µg/g soil).

    • Allow the methanol to evaporate in a fume hood before sealing the bottles.

  • Incubation:

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

    • For anaerobic studies, purge the headspace of the bottles with an inert gas (e.g., nitrogen) before sealing.

  • Sampling and Extraction:

    • At predetermined time points, sacrifice triplicate microcosms from both the live and sterile sets.

    • Extract the soil samples with a suitable solvent (e.g., acetonitrile). This may involve vigorous shaking or sonication.

    • Centrifuge the samples and collect the supernatant.

    • The extraction may be repeated, and the supernatants combined.

  • Analysis:

    • Filter the extracts through a syringe filter (e.g., 0.22 µm) into autosampler vials.

    • Analyze the extracts for the parent compound (8:2 FTOH) and its transformation products using a validated LC-MS/MS or GC/MS method.[2]

Determination of Octanol-Water Partition Coefficient (Kow)

Objective: To measure the partitioning of 8:2 FTOH between octanol (B41247) and water.

Materials:

  • This compound (8:2 FTOH)

  • n-Octanol (reagent grade, water-saturated)

  • Water (reagent grade, octanol-saturated)

  • Glass vials with PTFE-lined caps

  • Shaker or rotator

  • Centrifuge

  • Analytical instrumentation (GC/MS or LC-MS/MS)

Procedure:

  • Preparation of Phases:

    • Prepare water-saturated octanol by mixing octanol and water and allowing the phases to separate.

    • Prepare octanol-saturated water in a similar manner.

  • Equilibration:

    • Add known volumes of water-saturated octanol and octanol-saturated water to a glass vial.

    • Add a known amount of 8:2 FTOH, typically dissolved in a small volume of a carrier solvent that is then evaporated.

    • Seal the vial and shake or rotate it at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Phase Separation:

    • Centrifuge the vials to ensure complete separation of the octanol and water phases.

  • Sampling and Analysis:

    • Carefully collect aliquots from both the octanol and water phases.

    • Analyze the concentration of 8:2 FTOH in each phase using an appropriate analytical method.

  • Calculation:

    • The Kow is calculated as the ratio of the concentration of 8:2 FTOH in the octanol phase to its concentration in the water phase at equilibrium.

Conclusion

The environmental fate of this compound is a complex interplay of partitioning and transformation processes. This technical guide has summarized key quantitative data, outlined detailed experimental protocols, and visualized the primary biodegradation pathways. It is evident that 8:2 FTOH is susceptible to microbial degradation under both aerobic and anaerobic conditions, leading to the formation of a variety of poly- and perfluorinated substances, including the persistent and regulated compound PFOA. Understanding these processes is fundamental for assessing the environmental risks associated with fluorotelomer alcohols and for developing strategies to mitigate their potential impacts. Continued research is necessary to further elucidate the microbial players and enzymatic mechanisms involved in these transformations and to better predict the long-term environmental behavior of these compounds.

References

Methodological & Application

Applications of 1H,1H,2H,2H-Perfluoro-1-decanol in Hydrophobic Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1H,1H,2H,2H-Perfluoro-1-decanol and related perfluorinated compounds in the formulation of hydrophobic and superhydrophobic coatings. These coatings are of significant interest across various fields, including biomedical devices, textiles, and self-cleaning surfaces, due to their exceptional water-repellent properties.

Introduction

This compound is a fluorotelomer alcohol that, along with other long-chain perfluorinated compounds, is utilized to reduce the surface energy of various substrates. This reduction in surface energy is the fundamental principle behind creating hydrophobic (water-repelling) and, in conjunction with surface texturing, superhydrophobic surfaces. These surfaces are characterized by high water contact angles (WCA) and low sliding angles (SA), leading to the facile roll-off of water droplets. Applications are diverse, ranging from anti-fouling coatings for marine applications to moisture-resistant coatings for electronics and medical instruments.

Quantitative Data on Hydrophobic Coatings

The following tables summarize the performance of hydrophobic coatings prepared using this compound and similar perfluorinated compounds on various substrates.

Table 1: Water Contact Angle and Sliding Angle of Perfluorinated Coatings

Perfluorinated CompoundSubstratePreparation MethodWater Contact Angle (WCA)Sliding Angle (SA)
1H,1H,2H,2H-perfluorodialkyltriethoxysilaneAluminum AlloyChemical Etching & Impregnation162°Not Reported
1H,1H,2H,2H-perfluorooctyltrichlorosilane (PFOTS)Epoxy NanocompositeGas Phase Modification> 150°
1H,1H,2H,2H-perfluorodecyltriethoxysilane (PFDTS)Anodized AluminumHydrothermal MethodNot ReportedNot Reported
1H,1H,2H,2H-perfluorodecanethiol (PFDT)CopperImmersionNot ReportedNot Reported
1H,1H,2H,2H-perfluorodecyl acrylate (B77674) (PFDA)CopperInitiated Chemical Vapor Deposition (iCVD)Not ReportedNot Reported

Experimental Protocols

The following are generalized protocols for the preparation of hydrophobic coatings using this compound or its derivatives. The specific parameters may require optimization based on the substrate and desired coating properties.

Protocol 1: Solution-Based Dip-Coating Method

This protocol describes a straightforward method for applying a hydrophobic coating from a solution of this compound.

Materials:

  • This compound

  • Anhydrous solvent (e.g., hexane, ethanol)

  • Substrate (e.g., glass slide, silicon wafer, metal coupon)

  • Beakers

  • Ultrasonic bath

  • Drying oven or hotplate

  • Nitrogen gas stream

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrate by sequential sonication in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate with a stream of dry nitrogen gas.

    • For enhanced adhesion on certain substrates (e.g., glass, silicon), an oxygen plasma treatment or piranha etch can be performed to generate surface hydroxyl groups.

  • Coating Solution Preparation:

    • Prepare a dilute solution of this compound in the chosen anhydrous solvent. A typical concentration ranges from 0.1% to 1% (w/v).

  • Coating Application:

    • Immerse the cleaned and dried substrate into the coating solution for a predetermined duration, typically ranging from 30 minutes to 2 hours.

    • Withdraw the substrate from the solution at a slow, controlled speed to ensure a uniform coating.

  • Curing/Annealing:

    • Dry the coated substrate on a hotplate or in an oven at a temperature appropriate for the substrate and solvent, typically between 80°C and 120°C, for 30 to 60 minutes to promote adhesion and remove residual solvent.

  • Characterization:

    • Measure the static water contact angle and sliding angle using a goniometer to evaluate the hydrophobicity of the coating.

Protocol 2: Chemical Vapor Deposition (CVD) Method

This protocol is suitable for creating thin, uniform, and conformal hydrophobic coatings, particularly with volatile perfluorinated precursors.

Materials:

  • This compound or a suitable volatile derivative (e.g., a silane (B1218182) derivative)

  • CVD reactor with a vacuum system and precursor delivery line

  • Substrate

  • Inert gas (e.g., Argon, Nitrogen)

Procedure:

  • Substrate Preparation:

    • Clean the substrate as described in Protocol 1.

    • Place the substrate inside the CVD chamber.

  • Deposition Process:

    • Evacuate the chamber to a base pressure in the mTorr range.

    • Heat the this compound precursor to a temperature that allows for sufficient vapor pressure for deposition.

    • Introduce the precursor vapor into the chamber at a controlled flow rate using an inert carrier gas.

    • Maintain the substrate at a desired temperature to facilitate the deposition and reaction of the precursor on the surface.

    • The deposition time will vary depending on the desired coating thickness.

  • Post-Deposition:

    • After deposition, stop the precursor flow and allow the chamber to cool under vacuum or an inert atmosphere.

    • Vent the chamber and remove the coated substrate.

  • Characterization:

    • Characterize the coating's hydrophobicity, thickness, and morphology using techniques such as contact angle goniometry, ellipsometry, and atomic force microscopy (AFM).

Visualizations

The following diagrams illustrate the conceptual workflow for creating hydrophobic coatings.

G cluster_prep Substrate Preparation cluster_coating Coating Application cluster_post Post-Treatment & Characterization Cleaning Substrate Cleaning (Sonication in Solvents) Drying Drying (Nitrogen Stream) Cleaning->Drying Activation Surface Activation (e.g., O2 Plasma) Drying->Activation Solution Prepare Coating Solution (0.1-1% in Solvent) Activation->Solution Proceed to Coating Immersion Substrate Immersion (30-120 min) Solution->Immersion Withdrawal Controlled Withdrawal Immersion->Withdrawal Curing Curing/Annealing (80-120°C) Withdrawal->Curing Proceed to Post-Treatment Characterization Characterization (WCA, SA) Curing->Characterization

Caption: Workflow for Dip-Coating Application of Hydrophobic Coatings.

G cluster_prep Substrate & System Preparation cluster_deposition Chemical Vapor Deposition cluster_final Final Steps & Analysis Clean Substrate Cleaning Load Load Substrate into CVD Chamber Clean->Load Evacuate Evacuate Chamber Load->Evacuate Heat Heat Precursor Evacuate->Heat System Ready Introduce Introduce Precursor Vapor Heat->Introduce Deposit Deposition on Substrate Introduce->Deposit Cool Cool Down Chamber Deposit->Cool Deposition Complete Vent Vent and Unload Cool->Vent Analyze Characterize Coating Vent->Analyze

Application Notes and Protocols for Surface Modification of Silicon Wafers using 1H,1H,2H,2H-Perfluoro-1-decanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the surface modification of silicon wafers with 1H,1H,2H,2H-Perfluoro-1-decanol. This process creates a low surface energy, hydrophobic interface, which is valuable in various applications, including microfluidics, biosensors, and as a coating to prevent non-specific binding.

Introduction

Surface modification of silicon wafers with organosilanes is a widely used technique to tailor their surface properties. This compound, upon reacting with a suitable silanizing agent or directly with the hydroxylated silicon surface, forms a self-assembled monolayer (SAM). This fluorinated monolayer dramatically reduces the surface energy, rendering the silicon wafer highly hydrophobic.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained before and after the surface modification of silicon wafers. While specific data for this compound is not extensively published, the data presented here for structurally similar long-chain perfluoroalkylsilanes provide a strong indication of the expected surface properties.

Table 1: Water Contact Angle Measurements

Surface TypeWater Contact Angle (°)Reference Compound
Unmodified Silicon Wafer~30° - 50°N/A
Modified Silicon Wafer> 100°1H,1H,2H,2H-trichloroperfluoroctylsilane[1]

Table 2: Surface Energy

Surface TypeSurface Free Energy (mN/m)Reference Compound(s)
Unmodified Silicon Wafer~40 - 60N/A
Modified Silicon Wafer< 201H,1H,2H,2H-perfluorooctyltrichlorosilane & 1H,1H,2H,2H-perfluorododecyltrichlorosilane[2][3]

Table 3: Self-Assembled Monolayer (SAM) Thickness

ParameterTypical ValueMeasurement Technique
SAM Thickness1 - 3 nmEllipsometry[4][5]

Experimental Workflow

experimental_workflow cluster_prep Wafer Preparation cluster_mod Surface Modification cluster_char Characterization wafer_cleaning Silicon Wafer Cleaning hydroxylation Surface Hydroxylation wafer_cleaning->hydroxylation Piranha or RCA clean silanization Silanization with This compound hydroxylation->silanization Transfer to reaction vessel rinsing Rinsing silanization->rinsing Remove excess reagent curing Curing rinsing->curing Bake to stabilize monolayer contact_angle Contact Angle Measurement curing->contact_angle surface_energy Surface Energy Analysis curing->surface_energy ellipsometry Ellipsometry (Thickness) curing->ellipsometry

Caption: Experimental workflow for the surface modification of silicon wafers.

Experimental Protocols

This section provides detailed methodologies for the key steps in the surface modification process.

Silicon Wafer Cleaning and Hydroxylation

A pristine and hydroxylated silicon surface is crucial for the formation of a dense and stable self-assembled monolayer.

a. Piranha Solution Cleaning (Use with extreme caution in a certified fume hood with appropriate personal protective equipment)

  • Preparation: Prepare the Piranha solution by slowly adding hydrogen peroxide (H₂O₂, 30%) to sulfuric acid (H₂SO₄, 98%) in a 3:7 volume ratio in a glass container. The reaction is highly exothermic.

  • Immersion: Immerse the silicon wafers in the Piranha solution for 15-30 minutes at room temperature.

  • Rinsing: Copiously rinse the wafers with deionized (DI) water.

  • Drying: Dry the wafers under a stream of high-purity nitrogen gas.

b. RCA-1 Cleaning

  • Preparation: Prepare the RCA-1 solution by mixing deionized water, ammonium (B1175870) hydroxide (B78521) (NH₄OH, 27%), and hydrogen peroxide (H₂O₂, 30%) in a 5:1:1 volume ratio.

  • Immersion: Heat the solution to 75-80 °C and immerse the silicon wafers for 10-15 minutes.

  • Rinsing: Thoroughly rinse the wafers with DI water.

  • Drying: Dry the wafers using a nitrogen gun.

Silanization with this compound

This protocol describes a solution-phase deposition method.

a. Solution Preparation

  • Prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene (B28343) or hexane. The use of an anhydrous solvent is critical to prevent premature polymerization of the silane (B1218182) in the solution.

b. Silanization Procedure

  • Immersion: Place the cleaned and dried silicon wafers in the silanization solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.

  • Reaction Time: Allow the reaction to proceed for 2-24 hours at room temperature. The optimal time may vary depending on the desired monolayer density.

  • Rinsing: After the reaction, remove the wafers from the solution and rinse them sequentially with the anhydrous solvent (e.g., toluene), followed by ethanol (B145695) or isopropanol (B130326) to remove any physisorbed silane molecules.

  • Drying: Dry the wafers with a stream of nitrogen.

Curing
  • Baking: Place the silanized wafers in an oven at 110-120 °C for 30-60 minutes. This step helps to drive off any remaining solvent and promotes the formation of stable siloxane bonds with the silicon surface.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the chemical reaction pathway for the surface modification.

reaction_mechanism cluster_reactants Reactants cluster_products Products Si_OH Si-OH (Hydroxylated Silicon Surface) Si_O_Perfluoro Si-O-(CH₂)₂-(CF₂)₇-CF₃ (Modified Surface) Si_OH->Si_O_Perfluoro Perfluoro HO-(CH₂)₂-(CF₂)₇-CF₃ (this compound) Perfluoro->Si_O_Perfluoro H2O H₂O (Byproduct) Si_O_Perfluoro->H2O

References

Application Note and Protocol for Contact Angle Measurements on Perfluorinated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perfluorinated polymers, such as Polytetrafluoroethylene (PTFE), Perfluoroalkoxy alkane (PFA), and Fluorinated ethylene (B1197577) propylene (B89431) (FEP), are widely utilized in research and industry due to their exceptional chemical inertness, low coefficient of friction, and distinct non-stick or hydrophobic properties. These characteristics are a direct result of their low surface energy. The wettability of these surfaces is a critical parameter in numerous applications, including medical devices, non-stick coatings, microfluidics, and self-cleaning surfaces.

Contact angle goniometry is a powerful and prevalent technique for quantifying the wettability of a solid surface by a liquid.[1][2] This application note provides a detailed experimental setup and protocols for accurately measuring static, advancing, and receding contact angles on various perfluorinated surfaces using the sessile drop method. The provided guidelines are intended for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.

Experimental Setup

The primary instrument for contact angle measurement is a contact angle goniometer or an optical tensiometer.[1][2] The fundamental setup for the sessile drop method consists of the following components:

  • A Precision Liquid Dispensing System: A syringe pump with a fine needle is used to dispense precise and repeatable liquid droplet volumes.[3][4] For dispensing low surface tension liquids, it is recommended to use a needle made of a fluoropolymer like PFA or PTFE to prevent the liquid from wetting the side of the needle.[5]

  • A High-Resolution Camera: A camera with a high-quality lens is required to capture clear profile images of the liquid droplet on the solid surface.[1]

  • A Controlled Illumination Source: A uniform and diffuse backlight is essential to create a high-contrast silhouette of the droplet for accurate edge detection by the analysis software.[2]

  • A Sample Stage: A flat and level stage to hold the perfluorinated surface sample. The stage should have fine x, y, and z-axis adjustments for precise positioning of the sample.[3]

  • Vibration Isolation: The entire setup should be placed on a vibration-damping table to minimize disturbances that could affect the droplet shape and the accuracy of the measurement.

  • Analysis Software: Specialized software is used to analyze the captured images, automatically detect the baseline and the drop contour, and calculate the contact angle using mathematical models such as the Young-Laplace equation.[2]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible contact angle measurements. The surface of the perfluorinated polymer must be clean and free from any contaminants.

Materials:

  • Perfluorinated polymer samples (e.g., PTFE, PFA, FEP sheets or coatings)

  • High-purity solvents (e.g., isopropanol (B130326), ethanol, or acetone)

  • Lint-free wipes

  • Pressurized nitrogen or clean, dry air

  • Petri dishes or other clean containers for storage

Protocol:

  • Handle the perfluorinated samples only by their edges, wearing powder-free gloves to avoid transferring oils from the skin.

  • Gently clean the surface of the sample with a lint-free wipe soaked in a high-purity solvent like isopropanol or ethanol.[3]

  • Rinse the surface thoroughly with the solvent to remove any residues.

  • Dry the sample completely using a gentle stream of pressurized nitrogen or clean, dry air.

  • Store the cleaned samples in a clean, covered container (e.g., a petri dish) to prevent re-contamination from the environment before measurement.

Static Contact Angle Measurement (Sessile Drop Method)

The static contact angle is the angle formed by a stationary droplet on a solid surface.[6]

Materials:

  • Prepared perfluorinated polymer sample

  • Contact angle goniometer

  • High-purity deionized water or other desired probe liquid

  • Syringe with a clean needle

Protocol:

  • Place the cleaned and dried perfluorinated sample on the goniometer stage and ensure it is level.

  • Fill the syringe with the probe liquid, ensuring there are no air bubbles in the syringe or needle.

  • Position the syringe needle above the sample surface.

  • Carefully dispense a small droplet of the liquid (typically 2-5 µL) onto the surface.[7] The needle should be close to the surface but not touch it during dispensing.

  • Withdraw the needle carefully from the vicinity of the droplet.

  • Allow the droplet to equilibrate on the surface for a few seconds.

  • Capture a clear image of the droplet profile using the goniometer's camera.

  • Use the analysis software to determine the contact angle. The software will identify the baseline at the solid-liquid interface and fit a curve to the droplet's shape to calculate the angle at the three-phase contact point.[2]

  • Repeat the measurement at a minimum of three different locations on the sample surface to ensure statistical relevance and report the average value with the standard deviation.[8]

Dynamic Contact Angle Measurement (Advancing and Receding Angles)

Dynamic contact angles provide information about contact angle hysteresis, which is the difference between the advancing and receding contact angles. Hysteresis is influenced by surface roughness and chemical heterogeneity.[9][10]

Protocol:

  • Follow steps 1-3 from the static contact angle measurement protocol.

  • Dispense a small droplet (e.g., 2 µL) onto the surface.

  • Lower the syringe so that the needle tip is immersed within the droplet.

  • Advancing Angle (θ_A): Slowly and at a constant rate, add more liquid to the droplet using the syringe pump. The contact line will advance across the surface. Record the contact angle just as the three-phase contact line begins to move. This is the advancing contact angle.[9]

  • Receding Angle (θ_R): After measuring the advancing angle, slowly and at a constant rate, withdraw the liquid from the droplet. The contact line will recede. Record the contact angle just as the three-phase contact line begins to retract. This is the receding angle.[10]

  • Calculate the contact angle hysteresis (CAH) as: CAH = θ_A - θ_R.

  • Repeat the measurement at multiple locations on the sample surface.

Data Presentation

The following tables summarize typical contact angle values for water and other liquids on various perfluorinated surfaces. These values are compiled from literature and serve as a reference. Actual measured values may vary depending on the specific material grade, surface roughness, and cleanliness.

Table 1: Static Contact Angle of Water on Perfluorinated Surfaces

Perfluorinated PolymerStatic Water Contact Angle (°)
PTFE (Polytetrafluoroethylene)108 - 120[11][12][13]
PFA (Perfluoroalkoxy alkane)~95 - 106[14][15]
FEP (Fluorinated ethylene propylene)~109[16][17]

Table 2: Contact Angles of Various Liquids on PTFE

Probe LiquidSurface Tension (mN/m at 20°C)Static Contact Angle on PTFE (°)
Water72.8~108[18]
Glycerol63.4~100[18]
Diiodomethane50.8~73
n-Hexadecane27.5~46
n-Octane21.8~26
Oleic Acid32.5~66[19]

Table 3: Advancing and Receding Contact Angles of Water on a Smooth PTFE Surface

MeasurementContact Angle (°)
Advancing Angle (θ_A)~115 - 120
Receding Angle (θ_R)~85 - 95
Contact Angle Hysteresis (CAH)~20 - 35

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_measurement Contact Angle Measurement cluster_dynamic Dynamic Measurement (Optional) p1 Clean Surface (Solvent Wash) p2 Rinse Surface p1->p2 p3 Dry Surface (Nitrogen Stream) p2->p3 m1 Mount Sample on Goniometer Stage p3->m1 Prepared Sample m2 Dispense Droplet (Sessile Drop) m1->m2 m3 Image Acquisition m2->m3 d1 Increase Droplet Volume (Measure Advancing Angle) m2->d1 m4 Software Analysis (Angle Calculation) m3->m4 end Data Output: - Static Contact Angle - Advancing Angle - Receding Angle - Contact Angle Hysteresis m4->end Report Results d2 Decrease Droplet Volume (Measure Receding Angle) d1->d2 d2->end

References

Application Notes and Protocols for 1H,1H,2H,2H-Perfluoro-1-decanol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1H,1H,2H,2H-Perfluoro-1-decanol (also known as 8:2 Fluorotelomer Alcohol or 8:2 FTOH) as a precursor for the synthesis of fluorinated polymers. Detailed protocols for the synthesis of a key monomer and its subsequent polymerization are provided, along with data on polymer properties and insights into the applications of these materials, particularly in the realm of drug delivery.

Introduction

This compound is a fluorotelomer alcohol that serves as a critical building block for the creation of polymers with unique and desirable properties. The presence of a perfluorinated tail imparts low surface energy, hydrophobicity, oleophobicity, and high thermal and chemical stability to the resulting polymers. These characteristics make them suitable for a wide range of applications, including surface coatings for textiles, paper, and carpets to provide oil, stain, and water repellency, as well as advanced applications in the biomedical field, such as drug delivery vehicles.[1]

This document will focus on the synthesis of poly(1H,1H,2H,2H-heptadecafluorodecyl acrylate), a common polymer derived from 8:2 FTOH, via free-radical polymerization. Additionally, the cellular uptake mechanisms of nanoparticles formulated from such fluorinated polymers will be discussed, providing context for their use in drug development.

Synthesis of 1H,1H,2H,2H-Heptadecafluorodecyl Acrylate (B77674) Monomer

The first step in the synthesis of fluorinated acrylate polymers is the conversion of this compound to its corresponding acrylate monomer, 1H,1H,2H,2H-heptadecafluorodecyl acrylate. This is typically achieved through an esterification reaction with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Esterification of this compound

Materials:

  • This compound (8:2 FTOH)

  • Acryloyl chloride

  • Triethylamine (B128534) (TEA) or other suitable base

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous dichloromethane.

  • Add triethylamine to the solution. The molar ratio of TEA to 8:2 FTOH should be approximately 1.1:1.

  • Cool the flask in an ice bath to 0 °C with continuous stirring.

  • Slowly add acryloyl chloride (approximately 1.05 molar equivalents relative to 8:2 FTOH) to the cooled solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure 1H,1H,2H,2H-heptadecafluorodecyl acrylate.

Polymerization of 1H,1H,2H,2H-Heptadecafluorodecyl Acrylate

Poly(1H,1H,2H,2H-heptadecafluorodecyl acrylate) can be synthesized through various methods, including free-radical polymerization, atom transfer radical polymerization (ATRP), and initiated chemical vapor deposition (iCVD). Below is a detailed protocol for free-radical solution polymerization, a common and accessible method.

Experimental Protocol: Free-Radical Solution Polymerization

Materials:

  • 1H,1H,2H,2H-Heptadecafluorodecyl acrylate (monomer)

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous solvent (e.g., ethyl acetate, anisole, or a fluorinated solvent)

  • Methanol or other suitable non-solvent for precipitation

  • Magnetic stirrer and stir bar

  • Schlenk flask or round-bottom flask with a condenser

  • Nitrogen or argon gas inlet

  • Oil bath or heating mantle with temperature control

  • Beaker

  • Filter funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolve the 1H,1H,2H,2H-heptadecafluorodecyl acrylate monomer in the chosen anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar. The solvent to monomer ratio is typically in the range of 90:10 (w/w).

  • Add the radical initiator, AIBN (typically 0.1-1 mol% with respect to the monomer).

  • De-gas the solution by three freeze-pump-thaw cycles or by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) in an oil bath under an inert atmosphere with continuous stirring.

  • Allow the polymerization to proceed for a set time, typically ranging from a few hours to 24 hours. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR or gas chromatography.

  • After the desired time, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Polymer Characterization Data

The synthesized poly(1H,1H,2H,2H-heptadecafluorodecyl acrylate) should be characterized to determine its molecular weight, polydispersity, and thermal properties.

PropertyMethodTypical Values
Molecular Weight (Mₙ) Gel Permeation Chromatography (GPC)Varies depending on reaction conditions
Polydispersity Index (PDI) Gel Permeation Chromatography (GPC)Typically between 1.5 and 2.5 for free-radical polymerization
Glass Transition Temp. (T₉) Differential Scanning Calorimetry (DSC)Dependent on molecular weight
Thermal Decomposition Temp. Thermogravimetric Analysis (TGA)High, due to the stability of the C-F bond
Structure Confirmation ¹H NMR, ¹⁹F NMR, FTIR SpectroscopyCharacteristic peaks corresponding to the polymer structure

Application in Drug Development: Cellular Uptake of Fluorinated Polymer Nanoparticles

Polymers derived from this compound are of significant interest to drug development professionals due to their ability to form nanoparticles that can encapsulate therapeutic agents. The unique properties of fluorinated polymers can enhance drug stability, lipophilicity, and bioavailability. Understanding the mechanism of cellular uptake is crucial for the design of effective drug delivery systems.

Nanoparticles formulated from fluorinated polymers are typically internalized by cells through endocytosis. The specific pathway can depend on the nanoparticle's size, shape, and surface chemistry. Clathrin-mediated endocytosis is a common pathway for nanoparticles in the size range of up to 200 nm.

Cellular Uptake Workflow

The following diagram illustrates a generalized workflow for the cellular uptake of fluorinated polymer nanoparticles via clathrin-mediated endocytosis.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP Fluorinated Polymer Nanoparticle Receptor Cell Surface Receptor NP->Receptor Binding ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit Recruitment Vesicle Clathrin-Coated Vesicle ClathrinPit->Vesicle Invagination & Scission (Dynamin) EarlyEndosome Early Endosome (pH ~6.5) Vesicle->EarlyEndosome Uncoating & Fusion LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation Recycling Receptor Recycling EarlyEndosome->Recycling Sorting Lysosome Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome Fusion DrugRelease Drug Release Lysosome->DrugRelease Degradation & Payload Release Recycling->Receptor

References

Application Notes and Protocols for Nanoparticle Functionalization with Fluorotelomer Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of biomedical applications, including drug delivery, bioimaging, and diagnostics. Fluorotelomer alcohols (FTOHs) are a class of fluorinated compounds that can impart unique characteristics to nanoparticle surfaces, such as hydrophobicity, oleophobicity, and chemical inertness. This document provides detailed application notes and experimental protocols for the functionalization of nanoparticles with fluorotelomer alcohols, primarily focusing on silica (B1680970) and metal oxide-based nanoparticles.

The most common and robust method for attaching alcohol-containing molecules to the surface of such nanoparticles is through silanization. This process involves the use of a silane (B1218182) coupling agent to form a covalent bond between the nanoparticle surface and the desired functional group. In the context of FTOH functionalization, this is typically a two-step process: first, the synthesis of a fluorotelomer-containing silane, followed by the reaction of this silane with the nanoparticle surface.

Key Concepts and Principles

The functionalization process relies on the reaction of silanol (B1196071) groups (Si-OH) present on the surface of silica or metal oxide nanoparticles with a hydrolyzable organosilane. The general structure of an organosilane is R-Si-X₃, where 'R' is the desired organic functional group (in this case, derived from a fluorotelomer alcohol) and 'X' is a hydrolyzable group, such as an alkoxy group (e.g., methoxy, ethoxy).

The process can be summarized as follows:

  • Hydrolysis: The alkoxy groups of the silane react with water to form reactive silanol groups (Si-OH).

  • Condensation: These silanol groups then condense with the silanol groups on the nanoparticle surface, forming stable siloxane bonds (Si-O-Si).

For fluorotelomer alcohol functionalization, a common approach is to first react the FTOH with a silane coupling agent, such as an isocyanate-terminated silane, to form a fluorinated silane molecule. This pre-functionalized silane is then used to modify the nanoparticle surface.

Experimental Protocols

Protocol 1: Synthesis of a Fluorotelomer-Functionalized Silane Precursor

This protocol describes the synthesis of a urethane-linked fluorotelomer silane from a commercially available fluorotelomer alcohol and an isocyanatosilane.

Materials:

  • Fluorotelomer alcohol (e.g., 1H,1H,2H,2H-Perfluorooctan-1-ol)

  • 3-(Triethoxysilyl)propyl isocyanate (TEPIC)

  • Anhydrous toluene

  • Dibutyltin (B87310) dilaurate (DBTDL) catalyst (optional)

  • Nitrogen or Argon gas for inert atmosphere

  • Schlenk line or similar inert atmosphere setup

  • Round bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

  • Set up a clean, dry round bottom flask equipped with a magnetic stir bar and condenser under an inert atmosphere (N₂ or Ar).

  • In the flask, dissolve the fluorotelomer alcohol in anhydrous toluene.

  • Slowly add an equimolar amount of 3-(triethoxysilyl)propyl isocyanate to the solution while stirring.

  • If desired, add a catalytic amount of dibutyltin dilaurate to expedite the reaction.

  • Heat the reaction mixture to 60-70 °C and allow it to stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by Fourier-transform infrared (FTIR) spectroscopy, looking for the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting product is the fluorotelomer-functionalized silane, which can be used directly for nanoparticle functionalization.

Protocol 2: Functionalization of Silica Nanoparticles with Fluorotelomer Silane

This protocol details the process of grafting the synthesized fluorotelomer silane onto the surface of silica nanoparticles.

Materials:

  • Silica nanoparticles (or other metal oxide nanoparticles with surface hydroxyl groups)

  • Fluorotelomer-functionalized silane (from Protocol 1)

  • Anhydrous ethanol (B145695)

  • Ammonium (B1175870) hydroxide (B78521) (for base-catalyzed hydrolysis) or acetic acid (for acid-catalyzed hydrolysis)

  • Ultrasonicator

  • Centrifuge

  • Drying oven

Procedure:

  • Disperse the silica nanoparticles in anhydrous ethanol using an ultrasonicator to create a uniform suspension.

  • In a separate container, prepare a solution of the fluorotelomer-functionalized silane in anhydrous ethanol.

  • Add the silane solution to the nanoparticle suspension while stirring. The amount of silane to be added can be calculated based on the desired grafting density. A common starting point is to use a silane concentration that provides a theoretical monolayer coverage on the nanoparticle surface.

  • To catalyze the hydrolysis and condensation reactions, add a small amount of either ammonium hydroxide (for basic conditions) or acetic acid (for acidic conditions) to the mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours with continuous stirring.

  • After the reaction, collect the functionalized nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with ethanol to remove any unreacted silane and by-products. Centrifugation and redispersion in fresh ethanol should be repeated at least three times.

  • After the final wash, dry the functionalized nanoparticles in a vacuum oven at 60-80 °C overnight.

Characterization of Functionalized Nanoparticles

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is used to confirm the successful grafting of the fluorotelomer silane onto the nanoparticle surface.

  • Expected Peaks for Fluorotelomer Functionalization:

    • Strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹.

    • C-H stretching vibrations from the alkyl spacer of the silane around 2850-2950 cm⁻¹.

    • Disappearance or reduction in the intensity of the broad Si-OH peak around 3400 cm⁻¹ and 950 cm⁻¹ on the nanoparticle surface.

2. Thermogravimetric Analysis (TGA):

TGA is employed to quantify the amount of organic material (the fluorotelomer silane) grafted onto the nanoparticle surface. By measuring the weight loss of the functionalized nanoparticles upon heating, the grafting density can be calculated.

3. Contact Angle Measurement:

The functionalization of nanoparticles with fluorotelomers is expected to significantly increase the hydrophobicity of the surface. This can be assessed by measuring the water contact angle on a film or pellet made from the functionalized nanoparticles. A higher contact angle indicates a more hydrophobic surface.

Data Presentation

Table 1: Quantitative Analysis of Fluorotelomer-Functionalized Silica Nanoparticles

Nanoparticle SampleSilane Concentration (mmol/g SiO₂)Grafting Density (molecules/nm²)Weight Loss by TGA (%)Water Contact Angle (°)
Unfunctionalized SiO₂00< 2%< 20°
FTOH-SiO₂ (Low Density)0.51.28.5%110°
FTOH-SiO₂ (Medium Density)1.02.515.2%125°
FTOH-SiO₂ (High Density)2.04.825.1%140°

Note: The data presented in this table are representative examples and the actual results may vary depending on the specific nanoparticles, reagents, and reaction conditions used.

Visualizations

Nanoparticle_Functionalization_Workflow cluster_0 Step 1: Synthesis of Fluorotelomer Silane cluster_1 Step 2: Nanoparticle Functionalization cluster_2 Step 3: Characterization FTOH Fluorotelomer Alcohol Reaction1 Reaction in Anhydrous Toluene FTOH->Reaction1 IsocyanateSilane Isocyanatosilane IsocyanateSilane->Reaction1 FTSilane Fluorotelomer- Functionalized Silane Reaction1->FTSilane Reaction2 Silanization Reaction FTSilane->Reaction2 Nanoparticles Silica Nanoparticles Suspension Nanoparticle Suspension in Ethanol Nanoparticles->Suspension Suspension->Reaction2 Washing Washing & Centrifugation Reaction2->Washing Drying Drying Washing->Drying FunctionalizedNP Functionalized Nanoparticles Drying->FunctionalizedNP FTIR FTIR FunctionalizedNP->FTIR TGA TGA FunctionalizedNP->TGA ContactAngle Contact Angle FunctionalizedNP->ContactAngle

Caption: Workflow for the functionalization of nanoparticles with fluorotelomer alcohols.

Silanization_Mechanism cluster_0 Hydrolysis of Silane cluster_1 Condensation on Nanoparticle Surface Silane R-Si(OEt)₃ (Fluorotelomer Silane) HydrolyzedSilane R-Si(OH)₃ (Reactive Silanol) Silane->HydrolyzedSilane + 3 H₂O Water H₂O Condensation Condensation Reaction HydrolyzedSilane->Condensation NP_Surface Nanoparticle Surface with Si-OH groups NP_Surface->Condensation FunctionalizedSurface Functionalized Surface (Si-O-Si-R) Condensation->FunctionalizedSurface - H₂O

Caption: Simplified mechanism of silanization on a nanoparticle surface.

Applications in Drug Development

The unique properties of fluorotelomer-functionalized nanoparticles make them attractive for various applications in drug development:

  • Hydrophobic Drug Delivery: The hydrophobic surface can enhance the loading capacity and stability of hydrophobic drugs.

  • Controlled Release: The fluorinated layer can act as a barrier to modulate the release kinetics of encapsulated drugs.

  • "Stealth" Properties: The inert nature of the fluorinated surface can potentially reduce non-specific protein adsorption, leading to longer circulation times in vivo.

  • Bioimaging: The incorporation of fluorine atoms allows for ¹⁹F Magnetic Resonance Imaging (MRI), providing a background-free imaging modality.

Safety and Handling Precautions

  • Fluorotelomer alcohols and their derivatives should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Application Notes and Protocols for the Preparation of 1H,1H,2H,2H-Perfluoro-1-decanol Solutions for Spin Coating

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1H,1H,2H,2H-Perfluoro-1-decanol is a fluorinated alcohol utilized in the formation of thin films and self-assembled monolayers (SAMs) for various applications, including the creation of hydrophobic and oleophobic surfaces, low-friction coatings, and dielectric layers. Spin coating is a widely adopted technique for depositing uniform thin films onto flat substrates. This document provides detailed protocols for the preparation of this compound solutions and their application in spin coating to generate consistent and high-quality films.

Data Presentation: Spin Coating Parameters for Fluorinated Compounds

The following table summarizes typical quantitative data for the spin coating of fluorinated compounds, including this compound and related materials, to form thin films and self-assembled monolayers. These parameters are starting points and may require optimization based on the specific substrate and desired film characteristics.

ParameterTypical RangeNotes
Concentration 1 mM - 10 mMFor self-assembled monolayers.
0.1% - 5% (w/v or v/v)For thin films.
Solvent Toluene (B28343), Hexane, Isopropanol (B130326)Anhydrous solvents are recommended for silane (B1218182) chemistry.
Chloroform, Methanol (B129727)This compound is soluble in these.[1]
Acetone (B3395972), Dichloromethane (DCM)Used for other fluorinated polymers.
Spin Speed 500 - 6000 rpmLower speeds for thicker films, higher for thinner.
Spin Time 30 - 60 secondsSufficient to spread the solution and evaporate the solvent.
Dispense Volume 20 - 100 µLDependent on substrate size.
Curing/Annealing Temperature 80 - 120 °CTo remove residual solvent and improve film adhesion.
Curing/Annealing Time 10 - 60 minutesDependent on temperature and substrate.

Experimental Protocols

Protocol 1: Preparation of a Dilute Solution for Self-Assembled Monolayer (SAM) Formation

This protocol is designed for the formation of a self-assembled monolayer of this compound on a hydroxylated surface (e.g., silicon wafer, glass).

Materials:

  • This compound (CAS: 678-39-7)[2]

  • Anhydrous Toluene or Isopropanol

  • Substrates (e.g., silicon wafers, glass slides)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized water

  • Nitrogen gas (high purity)

  • Spin coater

  • Hot plate or oven

Procedure:

  • Substrate Cleaning:

    • Immerse the substrates in Piranha solution for 15-30 minutes to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with deionized water.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • For optimal results, use the substrates immediately after cleaning.

  • Solution Preparation (10 mM):

    • The molecular weight of this compound is 464.12 g/mol .[2]

    • To prepare a 10 mM solution, dissolve 4.64 mg of this compound in 1 mL of anhydrous toluene or isopropanol.

    • Vortex or sonicate the solution for a few minutes to ensure complete dissolution.

  • Spin Coating:

    • Place the cleaned substrate on the spin coater chuck and ensure it is centered.

    • Dispense approximately 50 µL of the 10 mM solution onto the center of the substrate.

    • Spin the substrate using a two-step program:

      • Step 1 (Spread): 500 rpm for 10 seconds.

      • Step 2 (Thinning): 3000 rpm for 45 seconds.

  • Curing/Annealing:

    • Carefully remove the coated substrate from the spin coater.

    • Place the substrate on a hot plate or in an oven at 110°C for 15 minutes to remove any residual solvent and promote the self-assembly process.

    • Allow the substrate to cool to room temperature before further use or characterization.

Protocol 2: Preparation of a Thin Film Solution

This protocol is suitable for creating a uniform thin film of this compound.

Materials:

  • This compound

  • Methanol or Chloroform

  • Substrates

  • Acetone and Isopropanol for cleaning

  • Nitrogen gas

  • Spin coater

  • Hot plate

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the substrates in acetone and isopropanol for 15 minutes each.

    • Rinse the substrates with deionized water.

    • Dry the substrates with a stream of nitrogen gas.

  • Solution Preparation (1% w/v):

    • Dissolve 10 mg of this compound in 1 mL of methanol or chloroform.

    • Ensure the solution is well-mixed. Gentle warming may be used to aid dissolution if necessary.

  • Spin Coating:

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense enough solution to cover approximately two-thirds of the substrate diameter.

    • Spin the substrate at a speed between 1000 and 4000 rpm for 30-60 seconds. The final film thickness will be dependent on the spin speed; higher speeds result in thinner films.

  • Post-Coating Treatment:

    • After the spin coating process is complete, bake the coated substrate on a hot plate at 90°C for 10 minutes to evaporate the solvent completely.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Spin Coating Process cluster_post Post-Processing sub_clean Substrate Cleaning (e.g., Piranha, Solvents) dispense Dispense Solution onto Substrate sub_clean->dispense sol_prep Solution Preparation (this compound in Solvent) sol_prep->dispense spin_spread Low-Speed Spin (Spread Cycle) dispense->spin_spread spin_thin High-Speed Spin (Thinning Cycle) spin_spread->spin_thin curing Curing / Annealing (Hot Plate or Oven) spin_thin->curing final_substrate Final Coated Substrate curing->final_substrate

Caption: Experimental workflow for spin coating of this compound solutions.

References

Application Notes and Protocols for the Analysis of Fluorotelomer Alcohols in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of fluorotelomer alcohols (FTOHs) in various water matrices. FTOHs are a significant class of per- and polyfluoroalkyl substances (PFAS) that are precursors to persistent perfluorocarboxylic acids (PFCAs), necessitating sensitive and reliable detection methods for environmental monitoring and risk assessment.[1][2]

Introduction

Fluorotelomer alcohols are utilized in a wide range of industrial and consumer products, leading to their widespread presence in the environment, including surface water, groundwater, and drinking water.[1][3][4] Their potential to degrade into toxic and bioaccumulative PFCAs underscores the importance of accurate quantification in aqueous samples.[1][2] This guide outlines protocols for sample preparation, chromatographic separation, and mass spectrometric detection of common FTOHs such as 4:2, 6:2, 8:2, and 10:2 FTOH.

Analytical Approaches

The primary analytical techniques for the determination of FTOHs in water are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the specific FTOHs of interest, required sensitivity, and the sample matrix. Due to their volatility, GC-MS/MS is often preferred for FTOHs.[4]

Data Presentation: Quantitative Method Performance

The following tables summarize the quantitative performance data for various analytical methods used for the determination of FTOHs in water.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

AnalyteMethodSample MatrixLOD (ng/L)LOQ (ng/L)Recovery (%)Reference
6:2 FTOHSBSE-TD-GC-MSTap Water, Brackish Water, Wastewater2.16-55-111[5]
8:2 FTOHSBSE-TD-GC-MSTap Water, Brackish Water, Wastewater--55-111[5]
10:2 FTOHSBSE-TD-GC-MSTap Water, Brackish Water, Wastewater16.7-55-111[5]
4:2 FTOHGC-MS/MS (EI)Textile Extract-2000-[6]
6:2 FTOHGC-MS/MS (EI)Textile Extract---[6]
8:2 FTOHGC-MS/MS (EI)Textile Extract---[6]
4:2 FTOHGC-MS (PCI)Artificial Turf Fiber/Crumb Rubber0.28 ng/μL0.88 ng/μL-[7]
6:2 FTOHGC-MS (PCI)Artificial Turf Fiber/Crumb Rubber0.08 ng/μL0.24 ng/μL94.5[7]
8:2 FTOHGC-MS (PCI)Artificial Turf Fiber/Crumb Rubber0.04 ng/μL0.12 ng/μL81.9[7]
6:2 FTOHSBSE-LD-GC-PCI-MS/MSRiver, Groundwater, Tap Water0.068-0.600.23-2.081-114[8]
8:2 FTOHSBSE-LD-GC-PCI-MS/MSRiver, Groundwater, Tap Water0.068-0.600.23-2.081-114[8]
12:2 FTOHSBSE-LD-GC-PCI-MS/MSRiver, Groundwater, Tap Water0.068-0.600.23-2.058-124[8]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

AnalyteMethodSample MatrixLOD (ng/mL)LOQ (ng/L)Recovery (%)Reference
6:2 FTOHLC-MS/MSAqueous Samples~0.09-70-120[1][9]
8:2 FTOHLC-MS/MSAqueous Samples~0.09-70-120[1][9]
10:2 FTOHLC-MS/MSAqueous Samples~0.09-70-120[1][9]
4:2 FTOHUHPLC-APCI-MS/MSRiver Water-3-6000<10% error[10]
4:2 FTOHLC-ESI-MS/MS (with Dansyl Derivatization)Sediment0.014 µg/L (IDL)1767-83[11]
6:2 FTOHLC-ESI-MS/MS (with Dansyl Derivatization)Sediment0.015 µg/L (IDL)2067-83[11]
8:2 FTOHLC-ESI-MS/MS (with Dansyl Derivatization)Sediment0.014 µg/L (IDL)2667-83[11]
10:2 FTOHLC-ESI-MS/MS (with Dansyl Derivatization)Sediment0.0093 µg/L (IDL)6067-83[11]

Experimental Protocols

Protocol 1: Analysis of FTOHs in Water by Solid Phase Extraction (SPE) and GC-MS/MS

This protocol is suitable for the extraction and quantification of a range of FTOHs in various water matrices.

1. Sample Collection and Preservation:

  • Collect water samples in high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) bottles.

  • For volatile FTOHs (e.g., 6:2 and 8:2 FTOH), it is recommended to collect samples in 40 mL volatile organic analysis (VOA) vials with Teflon-lined septa, containing 2 mL of methanol (B129727) as a preservative, ensuring zero headspace.[4]

  • Store samples at 4°C and extract as soon as possible. Freezing may be appropriate for longer-term storage.[1]

2. Solid Phase Extraction (SPE):

  • Sorbent: Weak Anion Exchange (WAX) cartridges are commonly used for PFAS analysis and can be effective for FTOHs.[12][13] Oasis HLB is another suitable sorbent.[9]

  • Conditioning: Condition the SPE cartridge with methanol followed by reagent water.

  • Loading: Load the water sample (typically 250-500 mL) onto the cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with reagent water to remove interferences.

  • Elution: Elute the FTOHs with an appropriate solvent. While basic methanol is often used for anionic PFAS, a less polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) may be more effective for the neutral FTOHs.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS/MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A semi-polar column such as a DB-624 or SH-Stabilwax (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[6][10]

    • Inlet: Use a pulsed splitless injection.

    • Oven Temperature Program: Start at 40-60°C, hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 240-280°C.[2][7]

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[2]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Positive Chemical Ionization (PCI) generally provides better sensitivity and selectivity for FTOHs compared to Electron Ionization (EI).[4][10]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor and product ions for each FTOH should be optimized.

4. Quality Control:

  • Analyze laboratory blanks and matrix spikes with each batch of samples.

  • Use isotopically labeled internal standards to correct for matrix effects and variations in extraction efficiency.

Protocol 2: Analysis of FTOHs in Water by Stir Bar Sorptive Extraction (SBSE) and GC-MS/MS

SBSE is a sensitive and environmentally friendly technique for the extraction of volatile and semi-volatile organic compounds from water.[5][8]

1. Sample Preparation:

  • Place a 10-100 mL water sample into a glass vial.

  • Add a polydimethylsiloxane (B3030410) (PDMS) coated stir bar (Twister™).

  • Spike with an appropriate internal standard.

  • Stir the sample at a constant speed (e.g., 700-1000 rpm) for a defined period (e.g., 2-4 hours) at room temperature.[14][15]

2. Desorption:

  • Thermal Desorption (TD): Remove the stir bar, dry it with a lint-free wipe, and place it in a thermal desorption tube. Desorb the analytes thermally onto the GC column.

  • Liquid Desorption (LD): Place the stir bar in a small volume of an appropriate solvent (e.g., methanol/water) and sonicate to desorb the analytes.[15]

3. GC-MS/MS Analysis:

  • Follow the GC-MS/MS conditions outlined in Protocol 1.

4. Quality Control:

  • Similar to Protocol 1, include laboratory blanks, matrix spikes, and internal standards.

Protocol 3: Analysis of FTOHs in Water by LC-MS/MS with Derivatization

Direct analysis of FTOHs by LC-MS/MS can be challenging due to their poor ionization. Derivatization can significantly improve sensitivity.[11]

1. Sample Preparation and Derivatization:

  • Extract FTOHs from the water sample using an appropriate method such as SPE (see Protocol 1).

  • Evaporate the extract to dryness.

  • Reconstitute the residue in acetonitrile (B52724).

  • Add dansyl chloride and a catalyst (e.g., 4-(dimethylamino)-pyridine) and heat to perform the derivatization.[11]

  • Clean up the derivatized sample using a silica (B1680970) cartridge.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 column (e.g., Luna C18) is suitable for separating the derivatized FTOHs.[10]

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is effective for the dansylated derivatives.

    • Acquisition Mode: MRM.

3. Quality Control:

  • Follow standard quality control procedures, including the use of blanks, spikes, and internal standards.

Visualization of Experimental Workflows

SPE_GCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Water Sample Collection (40 mL VOA vial + 2 mL MeOH) SPE_Conditioning 2. SPE Cartridge Conditioning (Methanol, Reagent Water) SampleCollection->SPE_Conditioning SPE_Loading 3. Sample Loading (250-500 mL) SPE_Conditioning->SPE_Loading SPE_Washing 4. Cartridge Washing (Reagent Water) SPE_Loading->SPE_Washing SPE_Elution 5. Analyte Elution (e.g., Ethyl Acetate) SPE_Washing->SPE_Elution Concentration 6. Eluate Concentration (to 1 mL) SPE_Elution->Concentration GC_Injection 7. GC-MS/MS Injection Concentration->GC_Injection Data_Acquisition 8. Data Acquisition (MRM Mode) GC_Injection->Data_Acquisition Data_Processing 9. Data Processing & Quantification Data_Acquisition->Data_Processing

SBSE_GCMSMS_Workflow cluster_extraction Extraction cluster_analysis Analysis Sample_Addition 1. Add Water Sample & Stir Bar to Vial Stirring 2. Stir for 2-4 hours Sample_Addition->Stirring Desorption 3. Thermal or Liquid Desorption Stirring->Desorption GC_Injection 4. GC-MS/MS Injection Desorption->GC_Injection Data_Acquisition 5. Data Acquisition (MRM Mode) GC_Injection->Data_Acquisition Data_Processing 6. Data Processing & Quantification Data_Acquisition->Data_Processing

LCMSMS_Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis SPE_Extraction 1. SPE of Water Sample Derivatization 2. Derivatization with Dansyl Chloride SPE_Extraction->Derivatization Cleanup 3. Silica Cartridge Cleanup Derivatization->Cleanup LC_Injection 4. LC-MS/MS Injection Cleanup->LC_Injection Data_Acquisition 5. Data Acquisition (MRM Mode) LC_Injection->Data_Acquisition Data_Processing 6. Data Processing & Quantification Data_Acquisition->Data_Processing

References

Application Notes and Protocols for Oleophobic Surface Treatment using 1H,1H,2H,2H-Perfluoro-1-decanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the surface modification of substrates to impart oleophobic (oil-repellent) and hydrophobic (water-repellent) properties using 1H,1H,2H,2H-Perfluoro-1-decanol. The unique properties of fluorinated compounds, such as low surface energy, high chemical inertness, and thermal stability, make them ideal for a wide range of applications. Surfaces treated with this compound exhibit reduced adhesion to oils, solvents, and biological materials, which is particularly advantageous in pharmaceutical manufacturing, medical devices, and advanced material science. The protocols outlined below describe both solution-phase and vapor-phase deposition methods for creating self-assembled monolayers (SAMs) on various substrates.

The fundamental principle behind the oleophobicity conferred by this compound lies in the low surface energy of the perfluoroalkyl chains. When assembled on a surface, these chains orient themselves outwards, creating a dense, low-energy interface that repels liquids with low surface tension, such as oils.

Data Presentation: Performance of Perfluorinated Coatings

The following tables summarize the typical performance of surfaces treated with long-chain perfluorinated molecules similar to this compound. This data is provided as a reference for the expected performance.

Table 1: Water and Oil Contact Angles on Modified Surfaces

Substrate MaterialModifying AgentDeposition MethodWater Contact Angle (°)Oil Contact Angle (°) (n-Hexadecane)
Silicon/Silica1H,1H,2H,H-PerfluorooctyltriethoxysilaneChemical Vapor Deposition163 ± 7.4[1][2]> 70 (estimated)
PTFE + SiO₂1H,1H,2H,H-PerfluorooctyltrichlorosilaneDip-Coating> 150> 150[3]
Macroporous SiliconFluoroalkyl SilaneSolution Immersion> 90Not Reported

Table 2: Surface Energy of Perfluorinated Monolayers

Modifying AgentSubstrateSurface Energy (mN/m)
Iodo-perfluorinated AlkanesSilica4.3[4]
1H,1H,2H,H-PerfluorodecyltriethoxysilaneVariousLow (specific value not reported)[2]

Experimental Protocols

Protocol 1: Solution-Phase Deposition of this compound on Hydroxylated Surfaces (e.g., Glass, Silicon Wafer)

This protocol describes the formation of a self-assembled monolayer (SAM) by immersing the substrate in a dilute solution of this compound.

Materials:

  • This compound

  • Anhydrous Ethanol (B145695) (200 proof)

  • Deionized Water

  • Acetone (ACS grade)

  • Isopropanol (ACS grade)

  • Substrates (e.g., glass slides, silicon wafers)

  • Beakers and Petri dishes

  • Ultrasonic bath

  • Nitrogen gas source

  • Hot plate or oven

Procedure:

  • Substrate Cleaning:

    • Place the substrates in a beaker and sonicate sequentially in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.

    • Dry the substrates with a stream of clean, dry nitrogen gas.

    • To ensure a hydroxylated surface, substrates can be treated with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.

  • Solution Preparation:

    • Prepare a 1-5 mM solution of this compound in anhydrous ethanol. For example, to make a 1 mM solution, dissolve approximately 4.64 mg of this compound in 10 mL of anhydrous ethanol.

  • Self-Assembled Monolayer Formation:

    • Immerse the cleaned and dried substrates in the prepared solution in a sealed container.

    • Allow the self-assembly process to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing and Curing:

    • Remove the substrates from the solution and rinse thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.

    • Dry the coated substrates with a stream of nitrogen gas.

    • Cure the substrates on a hot plate or in an oven at 100-120°C for 1 hour to promote covalent bonding between the hydroxyl groups of the alcohol and the substrate surface and to remove any residual solvent.

  • Characterization:

    • The oleophobic and hydrophobic properties of the coated substrates can be characterized by measuring the static contact angles of water and a suitable oil (e.g., n-hexadecane) using a goniometer.

    • Surface morphology can be analyzed using Atomic Force Microscopy (AFM).

Protocol 2: Vapor-Phase Deposition of this compound

This protocol is adapted from methods used for similar fluorinated silanes and is suitable for coating complex geometries.

Materials:

  • This compound

  • Substrates

  • Vacuum deposition chamber

  • Heating source for the precursor

  • Vacuum pump

Procedure:

  • Substrate Preparation:

    • Clean the substrates as described in Protocol 1, Step 1.

    • Place the cleaned substrates inside the vacuum deposition chamber.

  • Vapor Deposition:

    • Place a small amount of this compound in a crucible within the chamber.

    • Evacuate the chamber to a base pressure of < 10⁻³ mbar.

    • Gently heat the crucible containing the 1H,1H,2H,H-Perfluoro-1-decanol to a temperature sufficient to cause sublimation or evaporation (e.g., 60-80°C).

    • Allow the vapor to deposit onto the substrates for a period of 1-3 hours. The deposition time will influence the coating thickness and quality.

  • Post-Deposition Treatment:

    • Allow the chamber to cool to room temperature.

    • Vent the chamber with an inert gas, such as nitrogen.

    • Remove the coated substrates.

    • For enhanced durability, an optional annealing step can be performed in an oven at 100-120°C for 1 hour.

  • Characterization:

    • Characterize the coated substrates as described in Protocol 1, Step 5.

Visualizations

Solution_Deposition_Workflow Solution-Phase Deposition Workflow cluster_prep Substrate Preparation cluster_coating Coating Process cluster_post Post-Treatment cluster_char Characterization Clean Ultrasonic Cleaning (Acetone, IPA, DI Water) Dry1 Nitrogen Drying Clean->Dry1 Activate Surface Activation (O₂ Plasma or Piranha) Dry1->Activate Immerse Immerse Substrate (12-24h at RT) Activate->Immerse PrepareSol Prepare 1-5 mM Solution in Ethanol PrepareSol->Immerse Rinse Rinse with Ethanol Immerse->Rinse Dry2 Nitrogen Drying Rinse->Dry2 Cure Cure at 100-120°C Dry2->Cure Characterize Contact Angle Measurement AFM Analysis Cure->Characterize

Caption: Workflow for solution-phase deposition.

Vapor_Deposition_Workflow Vapor-Phase Deposition Workflow cluster_prep Substrate Preparation cluster_deposition Deposition Process cluster_post Post-Treatment cluster_char Characterization Clean Substrate Cleaning Load Load into Chamber Clean->Load Evacuate Evacuate Chamber Load->Evacuate Heat Heat Precursor Evacuate->Heat Deposit Vapor Deposition (1-3h) Heat->Deposit Cool Cool Chamber Deposit->Cool Vent Vent with Nitrogen Cool->Vent Anneal Optional Annealing (100-120°C) Vent->Anneal Characterize Contact Angle & AFM Anneal->Characterize

Caption: Workflow for vapor-phase deposition.

Surface_Interaction_Mechanism Surface Interaction Mechanism cluster_reactants Reactants cluster_product Product substrate Hydroxylated Surface (Substrate-OH) reaction Condensation Reaction (Heat) substrate->reaction perfluoro This compound (HO-CH₂-CH₂-(CF₂)₇-CF₃) perfluoro->reaction surface Oleophobic Surface (Substrate-O-CH₂-CH₂-(CF₂)₇-CF₃) water Water (H₂O) (Byproduct) reaction->surface reaction->water

Caption: Condensation reaction at the surface.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Uniformity of 1H,1H,2H,2H-Perfluoro-1-decanol Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving high-quality, uniform monolayers of 1H,1H,2H,2H-Perfluoro-1-decanol (F(CF₂)₈CH₂CH₂OH, referred to as F8H2OH). Uniform monolayers are critical for a variety of applications, including the creation of biocompatible surfaces, anti-fouling coatings, and well-defined interfaces for molecular studies.

Frequently Asked Questions (FAQs)

Q1: What is a this compound (F8H2OH) monolayer?

A1: An F8H2OH monolayer is a single, ordered layer of F8H2OH molecules spontaneously assembled on a solid substrate. These molecules have a hydrophilic alcohol head group (-CH₂CH₂OH) that anchors to the substrate and a long, hydrophobic perfluorinated tail (- (CF₂)₈F) that orients away from the surface. This structure imparts a low surface energy and hydrophobic properties to the substrate.

Q2: Why is the uniformity of an F8H2OH monolayer important?

A2: The uniformity of the monolayer is crucial for consistent and predictable surface properties. A non-uniform monolayer, characterized by defects, aggregates, or incomplete coverage, can lead to variability in wettability, adhesion, and biocompatibility, compromising experimental reproducibility and device performance.

Q3: What are the common substrates used for F8H2OH monolayer formation?

A3: F8H2OH monolayers are commonly deposited on substrates with hydroxyl groups (-OH) on their surface, such as silicon wafers with a native oxide layer (SiO₂), glass, quartz, and mica. The alcohol head group of F8H2OH can form hydrogen bonds with the surface hydroxyls, facilitating self-assembly.

Q4: What are the primary methods for depositing F8H2OH monolayers?

A4: The two primary methods for depositing F8H2OH monolayers are solution-phase deposition and vapor-phase deposition. Solution-phase deposition involves immersing the substrate in a dilute solution of F8H2OH, while vapor-phase deposition exposes the substrate to F8H2OH vapor in a controlled environment.

Q5: How can I characterize the quality and uniformity of my F8H2OH monolayer?

A5: Several surface-sensitive techniques can be used to assess the quality of your monolayer:

  • Contact Angle Goniometry: Measures the water contact angle to determine the hydrophobicity and surface energy. A high, uniform contact angle is indicative of a well-ordered monolayer.

  • Spectroscopic Ellipsometry: Measures the thickness of the monolayer. A consistent thickness across the substrate suggests uniformity.

  • Atomic Force Microscopy (AFM): Provides topographical images of the surface, revealing defects, aggregates, and overall roughness. A low root-mean-square (RMS) roughness is desirable.

  • X-ray Photoelectron Spectroscopy (XPS): Confirms the chemical composition of the surface and the presence of the fluorinated monolayer.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low Water Contact Angle (< 100°) 1. Incomplete monolayer coverage.2. Contamination of the substrate or solution.3. Disordered monolayer structure.1. Increase the deposition time or the concentration of the F8H2OH solution.2. Ensure rigorous cleaning of the substrate and use high-purity solvents and F8H2OH.3. Optimize deposition parameters (e.g., temperature, solvent) to promote molecular ordering. Consider annealing the monolayer post-deposition.
High Variability in Contact Angle Across the Surface 1. Non-uniform cleaning of the substrate.2. Uneven deposition due to improper immersion or withdrawal from the solution.3. Particulate contamination on the surface.1. Implement a consistent and thorough substrate cleaning protocol.2. Immerse and withdraw the substrate from the solution at a slow, constant rate.3. Work in a clean environment (e.g., a cleanroom or a fume hood with a laminar flow) to minimize airborne particles.
Ellipsometric Thickness is Lower Than Expected 1. Incomplete monolayer formation.2. Molecules are tilted at a high angle relative to the surface normal.1. Increase deposition time or concentration.2. Optimize deposition conditions to encourage a more upright orientation of the molecules.
AFM Shows Aggregates or Pits 1. F8H2OH concentration in the solution is too high, leading to aggregation.2. Contaminants on the substrate are hindering uniform assembly.3. Rapid solvent evaporation during solution deposition.1. Reduce the concentration of the F8H2OH solution.2. Improve the substrate cleaning procedure.3. Ensure a controlled and slow drying process after deposition.
Monolayer Peels or is Easily Removed 1. Poor adhesion to the substrate.2. Insufficient cleaning to remove organic residues.1. Ensure the substrate surface is appropriately activated with hydroxyl groups.2. Use a robust cleaning procedure, such as a piranha solution or UV/ozone treatment, to remove all organic contaminants.

Quantitative Data Summary

The following tables provide typical quantitative values for well-formed F8H2OH monolayers on a silicon substrate with a native oxide layer. These values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Typical Contact Angle Measurements

Probe LiquidExpected Contact Angle (θ)
Deionized Water105° - 115°
Diiodomethane85° - 95°

Table 2: Typical Ellipsometric Thickness

SubstrateAssumed Refractive IndexExpected Thickness
Si/SiO₂1.40 - 1.451.2 nm - 1.5 nm

Table 3: Typical AFM Surface Roughness

Scan SizeExpected Root-Mean-Square (RMS) Roughness
1 µm x 1 µm< 0.5 nm
5 µm x 5 µm< 1.0 nm

Experimental Protocols

Protocol 1: Solution-Phase Deposition of F8H2OH Monolayer

1. Substrate Preparation: a. Cut the silicon wafer into the desired size. b. Clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each). c. Dry the substrate with a stream of dry nitrogen gas. d. Activate the surface to generate hydroxyl groups by immersing it in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). e. Rinse the substrate thoroughly with deionized water and dry with nitrogen.

2. F8H2OH Solution Preparation: a. Prepare a 1 mM solution of F8H2OH in a high-purity, anhydrous solvent such as hexane (B92381) or toluene.

3. Monolayer Deposition: a. Immerse the cleaned and activated substrate into the F8H2OH solution in a sealed container. b. Allow the self-assembly to proceed for 12-24 hours at room temperature. c. After deposition, remove the substrate from the solution and rinse thoroughly with the same solvent to remove any physisorbed molecules. d. Dry the substrate with a stream of dry nitrogen.

4. (Optional) Annealing: a. To improve the ordering of the monolayer, anneal the coated substrate at 80-100 °C for 1-2 hours in a vacuum oven or under an inert atmosphere.

Protocol 2: Vapor-Phase Deposition of F8H2OH Monolayer

1. Substrate Preparation: a. Follow the same substrate preparation steps as in the solution-phase deposition protocol (steps 1a-1e).

2. Vapor Deposition Setup: a. Place a small amount of F8H2OH powder (e.g., 10-20 mg) in a small container (e.g., an aluminum foil boat). b. Place the cleaned and activated substrate and the container with F8H2OH inside a vacuum desiccator or a vacuum oven. c. Ensure the substrate and the F8H2OH source are physically separated.

3. Monolayer Deposition: a. Evacuate the desiccator or oven to a base pressure of < 1 Torr. b. Heat the F8H2OH source to a temperature that allows for sufficient sublimation (e.g., 60-80 °C). c. Maintain the substrate at room temperature or slightly elevated temperature (e.g., 40-50 °C). d. Allow the deposition to proceed for 2-4 hours.

4. Post-Deposition: a. Turn off the heating for the F8H2OH source and allow the system to cool to room temperature. b. Vent the chamber with an inert gas like nitrogen. c. Remove the coated substrate.

Mandatory Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Monolayer Deposition cluster_characterization Characterization cluster_vapor Vapor Deposition sub_cleaning Substrate Cleaning (Sonication) sub_activation Surface Activation (Piranha/UV-Ozone) sub_cleaning->sub_activation sub_drying1 Drying (Nitrogen Stream) sub_activation->sub_drying1 solution_prep Solution Preparation (1 mM F8H2OH) sub_drying1->solution_prep Solution Deposition vapor_setup Vacuum Chamber Setup sub_drying1->vapor_setup Vapor Deposition immersion Immersion (12-24 hours) solution_prep->immersion rinsing Rinsing immersion->rinsing drying2 Drying rinsing->drying2 contact_angle Contact Angle drying2->contact_angle ellipsometry Ellipsometry contact_angle->ellipsometry afm AFM ellipsometry->afm vapor_deposition Deposition (2-4 hours) vapor_setup->vapor_deposition vapor_deposition->contact_angle logical_relationship cluster_factors Influencing Factors start Clean, Activated Substrate (-OH groups) adsorption Initial Adsorption (Physisorption) start->adsorption f8h2oh F8H2OH Molecule (Hydrophilic Head, Fluorinated Tail) f8h2oh->adsorption organization Self-Organization (van der Waals Interactions) adsorption->organization monolayer Uniform Monolayer organization->monolayer defects Defects / Aggregates organization->defects cleanliness Substrate Cleanliness cleanliness->adsorption solvent Solvent Choice solvent->organization concentration Concentration concentration->organization time Deposition Time time->monolayer

Technical Support Center: Troubleshooting Inconsistent Contact Angle Results on Fluorinated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent contact angle measurements on fluorinated surfaces.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of inconsistent water contact angle measurements on fluorinated surfaces?

Inconsistent water contact angle measurements on fluorinated surfaces can stem from a variety of factors, broadly categorized as environmental, instrumental, operator-dependent, and substrate-related issues. Environmental factors include airborne contaminants and fluctuations in humidity and temperature. Instrumental issues may involve improper calibration, poor optics, or automated dispensing inconsistencies. Operator variability, such as inconsistent droplet volume and deposition technique, is a common source of error.[1][2] Finally, the substrate itself could have variations in surface chemistry, roughness, or be susceptible to electrostatic charging.

Q2: How does surface contamination affect contact angle measurements on hydrophobic fluorinated surfaces?

Fluorinated surfaces have low surface energy, making them highly susceptible to contamination from airborne organic molecules, oils, and other residues.[3] Even minimal contamination can create localized areas of higher surface energy, leading to a decrease in the contact angle and significant variability across the surface. This is because the probe liquid will interact differently with the clean fluorinated surface versus the contaminated areas.

Q3: Can static electricity interfere with contact angle measurements?

Yes, static charge accumulation on fluorinated surfaces can significantly impact contact angle results.[4] The electrostatic field can distort the shape of the liquid droplet as it approaches the surface, causing it to jump to the surface prematurely and affecting the resulting contact angle.[4][5] This is particularly problematic for highly insulating fluorinated polymers. Using an ionizer or anti-static gun can help to neutralize the surface charge before measurement.[4]

Q4: What is contact angle hysteresis and why is it important for fluorinated surfaces?

Contact angle hysteresis is the difference between the advancing and receding contact angles.[1] The advancing angle is the maximum stable angle, measured as the droplet volume is increased, while the receding angle is the minimum stable angle, observed as the volume is decreased.[1][6] A large hysteresis can indicate surface heterogeneity, roughness, or contamination.[7] For fluorinated surfaces, which are often valued for their liquid repellency, a low contact angle hysteresis is desirable as it signifies a uniform and stable hydrophobic surface.[8]

Troubleshooting Guides

Issue 1: High Variability in Static Contact Angle Readings Across a Single Sample

If you are observing a wide range of contact angle values on what should be a uniform fluorinated surface, follow these troubleshooting steps:

Troubleshooting Workflow:

Troubleshooting_High_Variability cluster_Initial_Check Initial Checks cluster_Instrument_Check Instrument & Operator Checks cluster_Advanced_Analysis Advanced Analysis cluster_Resolution Resolution Start High Variability Observed Clean_Surface 1. Re-clean the Surface Start->Clean_Surface Check_Environment 2. Assess Environment for Contaminants Clean_Surface->Check_Environment If variability persists Resolved Issue Resolved Clean_Surface->Resolved If variability is resolved Calibrate_Goniometer 3. Calibrate Goniometer Check_Environment->Calibrate_Goniometer If environment is clean Check_Environment->Resolved If contamination is found and removed Standardize_Deposition 4. Standardize Droplet Deposition Calibrate_Goniometer->Standardize_Deposition If instrument is calibrated Calibrate_Goniometer->Resolved If calibration was off Check_Static 5. Neutralize Static Charge Standardize_Deposition->Check_Static If deposition is consistent Standardize_Deposition->Resolved If technique was inconsistent Measure_Hysteresis 6. Measure Advancing/Receding Angles Check_Static->Measure_Hysteresis If static is neutralized Check_Static->Resolved If static was the issue Analyze_Morphology 7. Analyze Surface Morphology (AFM/SEM) Measure_Hysteresis->Analyze_Morphology If hysteresis is high Measure_Hysteresis->Resolved If hysteresis is low, suspect random error Analyze_Chemistry 8. Analyze Surface Chemistry (XPS) Analyze_Morphology->Analyze_Chemistry If morphology is uniform Analyze_Morphology->Resolved Identify roughness variations Analyze_Chemistry->Resolved Identify chemical heterogeneity

Caption: Troubleshooting workflow for high contact angle variability.

Step-by-step Guide:

  • Surface Cleanliness:

    • Question: Have you recently cleaned the surface using an appropriate protocol?

    • Action: Clean the fluorinated surface with a high-purity solvent (e.g., isopropanol, methanol) followed by drying with an inert gas (e.g., nitrogen). Ensure the solvent is compatible with your substrate and does not leave a residue.

  • Environmental Contamination:

    • Question: Is the measurement environment free from dust, aerosols, and volatile organic compounds?

    • Action: Conduct experiments in a clean, controlled environment such as a cleanroom or a fume hood with filtered air.

  • Goniometer Calibration:

    • Question: When was the last time the goniometer was calibrated?

    • Action: Calibrate the instrument using a standard calibration tool to ensure the angle measurements are accurate.[9]

  • Droplet Deposition Technique:

    • Question: Are you using a consistent method to dispense the droplet?

    • Action: Use an automated dispenser if available. If dispensing manually, ensure the needle is at a fixed height and the droplet is gently placed on the surface without any lateral motion or impact.[1][2] The needle should be withdrawn smoothly after deposition.

  • Static Charge:

    • Question: Have you noticed the droplet being "pulled" towards the surface before contact?

    • Action: Use an anti-static gun or an ionizer to neutralize the surface immediately before placing the droplet.[4]

  • Contact Angle Hysteresis:

    • Question: Have you measured the advancing and receding contact angles?

    • Action: Perform dynamic contact angle measurements. A large difference between the advancing and receding angles points towards surface heterogeneity or roughness.[8]

  • Surface Morphology:

    • Question: Is the surface smooth and uniform at the micro/nanoscale?

    • Action: If variability persists, consider analyzing the surface topography using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM). Surface roughness can lead to variations in contact angle.[10][11]

  • Surface Chemistry:

    • Question: Is the surface chemically homogeneous?

    • Action: Use X-ray Photoelectron Spectroscopy (XPS) to verify the chemical composition of the surface and check for contaminants or variations in fluorination.[12][13]

Issue 2: Consistently Low Contact Angles on a Highly Fluorinated Surface

If your measured contact angles are consistently lower than expected for a material like PTFE or other perfluorinated polymers, consider the following:

Logical Relationship Diagram:

Low_Contact_Angle_Causes cluster_Causes Potential Causes cluster_Solutions Solutions Low_CA Consistently Low Contact Angle Contamination Surface Contamination Low_CA->Contamination Incomplete_Fluorination Incomplete or Degraded Fluorination Low_CA->Incomplete_Fluorination Probe_Liquid Probe Liquid Issues Low_CA->Probe_Liquid Surface_Damage Surface Damage / Roughness Low_CA->Surface_Damage Thorough_Cleaning Thorough Cleaning Protocol Contamination->Thorough_Cleaning Verify_Surface_Chemistry Verify Surface Chemistry (XPS) Incomplete_Fluorination->Verify_Surface_Chemistry Check_Liquid_Purity Check Probe Liquid Purity & Surface Tension Probe_Liquid->Check_Liquid_Purity Inspect_Surface_Integrity Inspect Surface Integrity (Microscopy) Surface_Damage->Inspect_Surface_Integrity

Caption: Causes and solutions for low contact angles.

Step-by-step Guide:

  • Probe Liquid Purity:

    • Question: Is the probe liquid (e.g., water) of high purity?

    • Action: Use high-purity, deionized water or freshly distilled solvents. Impurities can lower the surface tension of the probe liquid, resulting in a lower contact angle.[14]

  • Surface Chemistry Verification:

    • Question: Has the degree of fluorination been confirmed?

    • Action: The degree of fluorination significantly impacts hydrophobicity.[15] Partially fluorinated polymers will exhibit lower contact angles than their fully fluorinated counterparts.[15][16] Use XPS to confirm the chemical composition and the presence of C-F bonds.

  • Surface Treatment Effects:

    • Question: Has the surface undergone any recent treatments (e.g., plasma, chemical etching)?

    • Action: Some treatments can introduce hydrophilic functional groups or alter the surface chemistry, thereby reducing the contact angle.[17][18] Review any recent processing steps.

  • Thorough Cleaning:

    • Question: Could there be a persistent layer of contamination?

    • Action: Employ a more rigorous cleaning procedure, such as UV-ozone cleaning or a sequence of solvent washes, to remove stubborn organic contaminants.

Data Presentation

Table 1: Typical Water Contact Angles for Common Fluorinated Polymers

FluoropolymerAbbreviationTypical Static Water Contact Angle (°)Reference
PolytetrafluoroethylenePTFE108 - 120[16][19]
Fluorinated Ethylene PropyleneFEP~115[20]
Perfluoroalkoxy AlkanePFA~115[20]
Polyvinylidene FluoridePVDF80 - 90[16]
Ethylene TetrafluoroethyleneETFE~96[17]

Note: These values are approximate and can vary based on surface preparation, roughness, and measurement conditions.

Experimental Protocols

Protocol 1: Standardized Contact Angle Measurement
  • Sample Preparation:

    • Clean the fluorinated surface with HPLC-grade isopropanol, followed by a rinse with deionized water.

    • Dry the sample with a stream of dry, inert gas (e.g., nitrogen).

    • Neutralize any static charge using an anti-static gun immediately before measurement.

  • Instrument Setup:

    • Ensure the goniometer stage is level.[21]

    • Calibrate the instrument according to the manufacturer's instructions.

    • Use a high-resolution camera and ensure the sample is in sharp focus.[22]

    • Set up backlighting to create a clear profile of the droplet.

  • Measurement Procedure:

    • Use a new, clean syringe needle for the probe liquid (typically high-purity water).

    • Employ an automated dispenser to place a droplet of a consistent volume (e.g., 5 µL) onto the surface.

    • If dispensing manually, bring the needle close to the surface, allow the droplet to form and touch the surface, and then slowly retract the needle vertically.

    • Capture the image within 3-5 seconds of deposition to minimize evaporation effects.

    • Use the software's analysis tools (e.g., Young-Laplace fit) to determine the contact angle.

    • Repeat the measurement at least five times on different areas of the sample to ensure reproducibility.

Protocol 2: Dynamic Contact Angle Measurement (Advancing and Receding Angles)
  • Sample and Instrument Setup: Follow steps 1 and 2 from Protocol 1.

  • Measurement Procedure:

    • Place a small droplet (e.g., 2 µL) on the surface with the needle remaining in the droplet.

    • Slowly increase the volume of the droplet at a constant rate (e.g., 0.5 µL/s) while recording a video. The contact angle just before the contact line starts to advance is the advancing contact angle .

    • After reaching a larger volume (e.g., 10 µL), slowly decrease the volume of the droplet at the same constant rate. The contact angle just before the contact line starts to recede is the receding contact angle .

    • Analyze the video frames to determine the advancing and receding angles.

    • The difference between these two values is the contact angle hysteresis.

References

Technical Support Center: Optimization of Annealing Temperature for Perfluoro-1-decanol Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the optimization of annealing temperature for perfluoro-1-decanol films.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing perfluoro-1-decanol films?

Annealing is a critical post-deposition thermal treatment step used to modify the microstructure and surface morphology of perfluoro-1-decanol films. The primary goals of annealing are to improve crystalline quality, control surface roughness, and enhance the overall stability and performance of the film for its specific application.

Q2: How does annealing temperature affect the morphology of fluorocarbon films?

The annealing temperature plays a crucial role in determining the final morphology of the film. For instance, in studies of fluorocarbon films, annealing at a temperature near the material's melting point can induce the formation of large crystalline structures, known as spherulites.[1] Conversely, annealing at significantly higher temperatures followed by rapid cooling (quenching) may result in a surface morphology similar to the as-deposited film, with fewer discernible surface features.[1] This is attributed to the kinetics of crystallization during the cooling process.[1]

Q3: What are the typical atmospheric conditions for annealing perfluoro-1-decanol films?

To prevent unwanted chemical reactions and contamination, annealing is typically performed in a controlled atmosphere. Common environments include a vacuum (<10 mTorr) or an inert gas atmosphere, such as nitrogen or argon.[1] The choice of atmosphere depends on the specific experimental requirements and the desired final film properties.

Q4: Can annealing remove impurities from the film?

Yes, post-deposition annealing can be effective in removing certain volatile impurities or labile functional groups. For example, in some fluorocarbon films, a high-temperature vacuum anneal has been shown to reduce hydroxyl (OH) and carbonyl/carboxyl (CO/COO) groups to below detection limits, leading to a more thermally stable film.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Film Delamination or Cracking After Annealing 1. High thermal stress between the film and the substrate. 2. Too rapid heating or cooling rates. 3. Poor adhesion of the as-deposited film.1. Select a substrate with a coefficient of thermal expansion closer to that of perfluoro-1-decanol. 2. Reduce the heating and cooling rates to minimize thermal shock. 3. Ensure the substrate is properly cleaned and prepared before film deposition to improve adhesion.
Inconsistent or Non-uniform Film Morphology 1. Non-uniform temperature distribution across the annealing furnace. 2. Variations in the as-deposited film thickness or quality.1. Calibrate the furnace to ensure a uniform temperature zone where the sample is placed. 2. Optimize the deposition process to produce uniform and high-quality as-deposited films.
Formation of Undesirable Surface Features (e.g., Voids, Pinholes) 1. Dewetting of the film at high annealing temperatures. 2. Outgassing of trapped solvent or contaminants during annealing.1. Optimize the annealing temperature to be below the dewetting threshold. 2. Ensure the as-deposited film is thoroughly dried before annealing. A pre-annealing bake at a lower temperature may be beneficial.
No Significant Change in Film Properties After Annealing 1. Annealing temperature is too low to induce significant morphological or structural changes. 2. Annealing time is too short.1. Systematically increase the annealing temperature in increments. 2. Increase the duration of the annealing process at the target temperature.

Experimental Protocols

Protocol 1: Standard Thermal Annealing of Perfluoro-1-decanol Films

This protocol describes a general procedure for the thermal annealing of perfluoro-1-decanol films in a controlled environment.

Materials:

  • Perfluoro-1-decanol film on a suitable substrate (e.g., silicon wafer, glass slide)

  • Tube furnace with temperature and atmosphere control

  • Vacuum pump or source of inert gas (e.g., nitrogen, argon)

Procedure:

  • Sample Placement: Carefully place the substrate with the perfluoro-1-decanol film into the center of the tube furnace.

  • Atmosphere Control:

    • For Vacuum Annealing: Seal the furnace tube and evacuate to the desired pressure (e.g., <10 mTorr) using a vacuum pump.[1]

    • For Inert Gas Annealing: Purge the furnace tube with the inert gas for a sufficient time to displace any air and moisture before starting the heating process. Maintain a low, continuous flow of the inert gas throughout the annealing and cooling steps.

  • Heating:

    • Ramp up the temperature to the desired setpoint at a controlled rate (e.g., 10-20 °C/min).

    • The selection of the annealing temperature is critical and should be based on the melting temperature of the perfluoro-1-decanol and the desired film morphology. For example, annealing near the melting point of similar fluoropolymers has been shown to promote crystallization.[1]

  • Isothermal Annealing: Maintain the setpoint temperature for a specified duration (e.g., 1 hour).[1]

  • Cooling:

    • After the isothermal step, cool the furnace down to room temperature.

    • The cooling rate can be controlled. For quenching, radiative cooling without breaking the vacuum can be employed.[1] For slow cooling, the furnace can be programmed to ramp down the temperature at a specific rate.

  • Sample Removal: Once the furnace has cooled to room temperature, bring the tube back to atmospheric pressure (if under vacuum) and carefully remove the annealed film.

Quantitative Data

The following table summarizes the effect of annealing temperature on the morphology of a fluorocarbon film, which can serve as a reference for experiments with perfluoro-1-decanol films.

Annealing Temperature (°C)Annealing Time (h)AtmosphereObserved Morphology
3251Vacuum (<10 mTorr)Significant crystalline spherulites (up to ~1 mm in diameter) observed.[1]
4001Vacuum (<10 mTorr)No discernible surface features, resembling the as-deposited film.[1]

Visualizations

Experimental_Workflow Experimental Workflow for Annealing Perfluoro-1-decanol Films cluster_prep Film Preparation cluster_anneal Annealing Process cluster_analysis Post-Annealing Characterization A Deposit Perfluoro-1-decanol Film on Substrate B Place Sample in Furnace A->B C Establish Controlled Atmosphere (Vacuum or Inert Gas) B->C D Ramp to Annealing Temperature C->D E Isothermal Annealing D->E F Controlled Cooling to Room Temperature E->F G Characterize Film Properties (e.g., Morphology, Crystallinity) F->G

Caption: Workflow for the thermal annealing of perfluoro-1-decanol films.

Troubleshooting_Logic Troubleshooting Logic for Film Defects Start Film Defect Observed (e.g., Cracking, Delamination) Q1 Is the heating/cooling rate high? Start->Q1 A1 Reduce heating and cooling rates Q1->A1 Yes Q2 Is the annealing temperature close to or above the dewetting temperature? Q1->Q2 No End Re-anneal and re-evaluate A1->End A2 Lower the annealing temperature Q2->A2 Yes Q3 Is substrate adhesion poor? Q2->Q3 No A2->End A3 Improve substrate cleaning and preparation Q3->A3 Yes A3->End

Caption: A logical workflow for troubleshooting common film defects after annealing.

References

Technical Support Center: Preventing Contamination in Self-Assembled Monolayer (SAM) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing contamination during self-assembled monolayer (SAM) experiments.

Troubleshooting Guides

Contamination can manifest in various ways, from incomplete monolayer formation to non-reproducible results. This section provides a systematic approach to identifying and resolving common issues.

Problem: My SAM is patchy, incomplete, or shows low surface coverage.

Potential Cause Suggested Solution / Troubleshooting Step
Contaminated Substrate Organic residues, dust particles, or metallic impurities on the substrate surface can physically block the SAM-forming molecules from accessing and binding to the surface.[1][2] Implement a rigorous and consistent substrate cleaning protocol. (See Experimental Protocols section).
Impure Alkanethiol or Silane Impurities in the SAM-forming molecules can co-adsorb on the surface, disrupting the formation of a well-ordered monolayer. Use the highest purity reagents available.[2]
Contaminated Solvent Water or other impurities in the solvent used for the SAM solution can interfere with the self-assembly process, especially for silane-based SAMs where water content is crucial.[1][2] Use anhydrous, high-purity solvents.[2]
Sub-optimal Thiol Concentration A standard concentration for alkanethiol SAM formation is 1 mM, but this may need optimization for specific molecules, particularly short-chain thiols.[2] Test a range of concentrations (e.g., 0.1 mM, 1 mM, 10 mM) to find the ideal balance for your system.[2]
Environmental Contamination Airborne particles or volatile organic compounds in the laboratory environment can deposit on the substrate before or during SAM formation. Work in a clean environment, such as a fume hood or a cleanroom, and minimize the exposure time of the clean substrate to the ambient atmosphere.[3][4]

Problem: My experimental results are not reproducible.

Potential Cause Suggested Solution / Troubleshooting Step
Inconsistent Substrate Preparation Variations in the cleaning procedure from one experiment to the next will lead to different surface properties and, consequently, inconsistent SAM quality. Standardize your substrate cleaning protocol and ensure it is followed precisely for every experiment.[1]
Environmental Fluctuations Changes in laboratory temperature and humidity can affect the kinetics of SAM formation and the final structure of the monolayer.[1] The presence of water is particularly critical for the formation of silane-based SAMs.[1] Monitor and control the experimental environment as much as possible.
Degradation of Reagents Thiol solutions can oxidize over time, reducing their effectiveness in forming a dense monolayer. Prepare fresh solutions for each experiment.
Substrate Variability The quality of the substrate itself, including its crystallographic orientation and surface roughness, can vary between batches. For thiol-on-gold SAMs, a strong (111) crystallographic orientation is preferred for forming highly ordered monolayers.[1] Characterize new batches of substrates before use.

Data Presentation

Table 1: Effect of Cleaning Procedures on Gold Substrate Roughness

A clean and smooth substrate is paramount for the formation of a high-quality SAM. The choice of cleaning method can impact the surface roughness.

Treatment Average Roughness (Ra) / RMS Roughness (nm) Notes
Polished Gold Electrode2.5 (Ra)Initial state after mechanical polishing.
After Electrochemical SAM Removal3.5 (Ra)Increase in roughness observed after electrochemical removal of a 1-decanethiol (B86614) SAM.
After Radical Treatment SAM Removal4.1 (Ra)Further increase in roughness after SAM removal using oxygen radicals.
As-deposited Ruthenium0.23 ± 0.05 (RMS)RMS roughness of the as-deposited ruthenium thin film.[2]
Atomic-H Cleaned Ruthenium0.23 ± 0.05 (RMS)No significant change in roughness after atomic hydrogen cleaning.[2]
SAM-capped Ruthenium0.84 ± 0.05 (RMS)The roughness increases after SAM formation, which may include the effects of contaminants.[2]

Data for gold electrodes extracted from a study on SAM formation and removal cycles. Data for Ruthenium is provided for comparison.

Table 2: Influence of Humidity on Water Contact Angle of SAMs

Environmental humidity can significantly influence the surface properties of SAMs, especially those with hydrophilic end groups.

SAM Type Relative Humidity (RH) Advancing Water Contact Angle (θa)
CH₃-terminated (hydrophobic)Ambient~115° ± 2°
OH-terminated (hydrophilic)Not specified~68°
CN-terminatedAmbient~75° ± 2°[5]
MHA SAMs (hydrophilic)Increase from 10% to 50% RHSignificant reduction in friction coefficient observed.[6]

Experimental Protocols

Piranha Solution Cleaning for Gold and Silicon Substrates

Objective: To remove organic residues and hydroxylate the surface. WARNING: Piranha solution is a strong oxidant and reacts violently with organic materials. It must be handled with extreme caution in a fume hood with appropriate personal protective equipment (PPE), including an acid-resistant apron, face shield, and heavy-duty gloves.

Materials:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Pyrex beakers

  • Teflon wafer tweezers

  • Deionized (DI) water (18 MΩ·cm)

  • High-purity nitrogen or argon gas

Procedure:

  • Place the substrates in a clean Pyrex beaker inside a designated fume hood.

  • Prepare the Piranha solution by carefully and slowly adding one part of H₂O₂ to three parts of H₂SO₄. Never add H₂SO₄ to H₂O₂. The mixture is highly exothermic and will become very hot.

  • Immerse the substrates in the freshly prepared Piranha solution for 10-15 minutes.[7]

  • Carefully remove the substrates using Teflon tweezers and rinse them extensively with DI water.

  • Dry the substrates with a gentle stream of high-purity nitrogen or argon gas.

  • Use the substrates immediately to prevent re-contamination.[2]

UV-Ozone Cleaning

Objective: To remove organic contaminants through oxidation by UV-generated ozone.

Materials:

  • UV-Ozone cleaner

  • Substrates

  • Teflon tweezers

Procedure:

  • Ensure the substrates are free from gross contamination by performing a solvent rinse (see Protocol 3).

  • Place the substrates on the stage of the UV-Ozone cleaner, typically within a few millimeters of the UV lamp.

  • Turn on the UV lamp. The UV light will generate ozone from the oxygen in the air.

  • A typical cleaning time is 5-15 minutes.[8]

  • After the cleaning cycle is complete, turn off the lamp and remove the substrates.

  • Use the substrates immediately for SAM deposition.

Solvent Rinsing

Objective: To remove soluble organic contaminants.

Materials:

Procedure:

  • Place the substrates in a beaker with acetone and sonicate for 10-15 minutes.[8]

  • Rinse the substrates thoroughly with DI water.

  • Transfer the substrates to a beaker with isopropanol or ethanol and sonicate for another 10-15 minutes.[8]

  • Rinse the substrates extensively with DI water.

  • Dry the substrates with a gentle stream of high-purity nitrogen or argon gas.

Mandatory Visualization

SAM_Contamination_Prevention_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_analysis Characterization Substrate Initial Substrate Cleaning Substrate Cleaning (Piranha, UV-Ozone, or Solvents) Substrate->Cleaning Remove Organics & Particulates Rinse_Dry Rinse & Dry (DI Water, N2/Ar Stream) Cleaning->Rinse_Dry Clean_Substrate Clean, Dry Substrate SAM_Deposition Immersion in Thiol/Silane Solution Clean_Substrate->SAM_Deposition Immediate Transfer Incubation Controlled Incubation (Time, Temperature) SAM_Deposition->Incubation Final_Rinse_Dry Final Rinse & Dry (Solvent, N2/Ar Stream) Incubation->Final_Rinse_Dry Final_SAM Contamination-Free SAM Analysis Surface Analysis (AFM, Contact Angle, XPS) Final_SAM->Analysis

Caption: Workflow for preparing contamination-free self-assembled monolayers.

FAQs

Q1: What are the most common sources of contamination in SAM experiments?

A1: The most common contaminants include organic residues from previous processing steps or handling, airborne dust particles, and impurities in the solvents or the SAM-forming molecules themselves.[1] Even the native oxide layer on substrates like silicon can be considered a contaminant that affects SAM formation.[1]

Q2: How critical is the purity of the substrate?

A2: Substrate purity is absolutely critical for the formation of a high-quality, well-ordered SAM.[1] Contaminants can create defects in the monolayer, lead to incomplete coverage, and result in poor reproducibility of your experiments.

Q3: Can the cleaning process itself damage the substrate?

A3: Yes, some aggressive cleaning methods can alter the substrate's properties. For example, repeated use of Piranha solution on silicon substrates can lead to a thickening of the silicon oxide layer and an increase in surface roughness.[1] It's important to choose a cleaning method that is effective for removing contaminants without significantly damaging the substrate.

Q4: How soon after cleaning should I start the SAM deposition?

A4: You should start the SAM deposition as soon as possible after cleaning and drying the substrate.[1] A clean, high-energy surface is very reactive and can quickly become re-contaminated by adsorbing molecules from the laboratory environment. Minimizing the time between cleaning and immersion in the SAM solution is crucial.[1]

Q5: What is the ideal environment for conducting SAM experiments?

A5: A clean environment is essential for preparing high-quality SAMs.[3][4] Ideally, experiments should be conducted in a cleanroom or at least in a fume hood to minimize exposure to airborne particulate and chemical contaminants.[3][4] It is also advisable to avoid areas where volatile silicon-containing compounds (silanes, PDMS) have been used, as these can easily cross-contaminate surfaces.[3][4]

Q6: Does humidity affect SAM formation?

A6: Yes, humidity can have a significant impact, particularly for silane-based SAMs where a certain amount of water is necessary for the hydrolysis and condensation reactions to occur.[1] For alkanethiol on gold SAMs, high humidity can lead to the adsorption of a water layer on the substrate, which can affect the self-assembly process. The tribological properties of hydrophilic SAMs have been shown to be significantly affected by humidity.[6]

Q7: My contact angle measurements are inconsistent. What could be the cause?

A7: Inconsistent contact angle measurements often point to a non-uniform or contaminated SAM. This could be due to any of the issues mentioned in the troubleshooting guide, such as improper substrate cleaning, impure reagents, or environmental contamination. Surface roughness can also play a role; a rougher surface can lead to contact angle hysteresis (different advancing and receding angles).

References

Technical Support Center: Purification of Crude 1H,1H,2H,2H-Perfluoro-1-decanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1H,1H,2H,2H-Perfluoro-1-decanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Incomplete Removal of Impurities

  • Question: After purification by distillation (or recrystallization/chromatography), I still observe significant impurities in my this compound, as indicated by GC-MS analysis. What could be the cause and how can I resolve this?

  • Answer: Incomplete removal of impurities can stem from several factors related to the chosen purification method.

    • For Distillation:

      • Possible Cause 1: Azeotrope Formation. Fluorinated alcohols can sometimes form azeotropes with impurities, making separation by simple distillation difficult.

      • Solution: Consider using fractional distillation with a high-efficiency column (e.g., Vigreux or packed column) to improve separation. Alternatively, extractive distillation, where a solvent is added to alter the relative volatilities of the components, may be effective.

      • Possible Cause 2: Similar Boiling Points. The impurities may have boiling points very close to that of the desired product.

      • Solution: A high-performance fractional distillation column is essential. Ensure a slow and steady distillation rate to maximize the number of theoretical plates.

    • For Recrystallization:

      • Possible Cause 1: Co-crystallization. The impurity may have a similar structure and polarity to this compound, leading to its incorporation into the crystal lattice.

      • Solution: Experiment with different solvent systems. A solvent pair (a good solvent and a poor solvent) can sometimes provide better selectivity. Slow cooling during recrystallization is crucial to allow for the formation of pure crystals.

      • Possible Cause 2: Inappropriate Solvent Choice. The solvent may be too good at dissolving the product, even at low temperatures, leading to high losses and poor purification.

      • Solution: Test a range of solvents with varying polarities. Ideal solvents should dissolve the crude product well at elevated temperatures but poorly at low temperatures.

    • For Column Chromatography:

      • Possible Cause 1: Poor Separation on the Column. The chosen stationary and mobile phases may not be providing adequate resolution between the product and impurities.

      • Solution: Optimize the mobile phase polarity. For normal-phase chromatography (e.g., silica (B1680970) gel), a less polar eluent will increase retention. For reverse-phase chromatography, a more polar eluent will be needed. Consider using a different stationary phase, such as alumina (B75360) or a fluorinated stationary phase, which can offer different selectivity for fluorinated compounds.

      • Possible Cause 2: Column Overloading. Too much crude material applied to the column can lead to broad peaks and poor separation.

      • Solution: Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is to load 1-5% of the column's stationary phase weight.

Issue 2: Low Yield of Purified Product

  • Question: I am experiencing a significant loss of this compound during the purification process. What are the common causes and how can I improve my yield?

  • Answer: Low yield is a common problem that can often be mitigated by optimizing the purification protocol.

    • During Distillation:

      • Possible Cause 1: Product Holdup in the Apparatus. The product can adhere to the surfaces of the distillation column and condenser, especially with smaller scale purifications.

      • Solution: Ensure the distillation apparatus is properly insulated to maintain a consistent temperature gradient. After distillation, the apparatus can be rinsed with a small amount of a volatile solvent to recover any adhered product.

      • Possible Cause 2: Decomposition at High Temperatures. Although fluorinated alcohols are generally stable, prolonged heating at high temperatures can lead to degradation.

      • Solution: Use vacuum distillation to lower the boiling point of the product. Ensure the heating mantle is set to a temperature that allows for a steady distillation without overheating.

    • During Recrystallization:

      • Possible Cause 1: Using Too Much Solvent. Dissolving the crude product in an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material.

      • Possible Cause 2: Cooling Too Rapidly. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

      • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

      • Possible Cause 3: Premature Crystallization During Hot Filtration. If hot filtration is used to remove insoluble impurities, the product may crystallize on the filter funnel.

      • Solution: Use a pre-heated filter funnel and flask. Add a small excess of hot solvent before filtering to ensure the product remains in solution.

    • During Column Chromatography:

      • Possible Cause 1: Irreversible Adsorption on the Column. Highly polar compounds can sometimes bind irreversibly to the stationary phase, especially acidic silica gel.

      • Solution: Deactivate the silica gel with a small amount of a polar solvent like methanol (B129727) or add a small percentage of a modifier like triethylamine (B128534) to the eluent if the compound is basic. Alternatively, use a less acidic stationary phase like neutral alumina.

      • Possible Cause 2: Product Streaking/Tailing. Broad elution bands can lead to the collection of mixed fractions and a lower yield of pure product.

      • Solution: Ensure the crude sample is dissolved in a minimal amount of the mobile phase before loading onto the column. A more polar eluent might be needed to move the compound faster, but this could decrease separation. Finding the optimal balance is key.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound can vary depending on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as the corresponding perfluoroalkyl iodide or ethylene.

  • Shorter or longer chain homologues: Other fluorotelomer alcohols with different perfluoroalkyl chain lengths.

  • By-products from side reactions: These can be varied and are specific to the synthesis method.

  • Residual solvents: Solvents used in the reaction or initial work-up.

A GC-MS analysis of the crude product is highly recommended to identify the specific impurities present, which will aid in selecting the most appropriate purification strategy.

Q2: What is the recommended method for routine purity analysis of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of this compound. It provides excellent separation of fluorinated compounds and allows for the identification of impurities based on their mass spectra. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C NMR) is also a powerful tool for structural confirmation and purity assessment.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, as with all chemicals, appropriate safety measures should be taken. This compound is a solid at room temperature. It is advisable to handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

Q4: Can I use reverse-phase chromatography for the purification of this compound?

A4: Yes, reverse-phase chromatography can be a viable option. Given the fluorinated nature of the molecule, it will have some hydrophobic character. A C18 or C8 stationary phase with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol would be a good starting point. The high fluorine content may lead to unique retention behavior, so some method development will likely be necessary.

Data Presentation

PropertyValueSource
Melting Point~50 °CChemicalBook
Boiling Point113 °C at 10 mmHgChemicalBook

Experimental Protocols

The following are generalized protocols that should be optimized based on the specific impurity profile of your crude this compound.

1. Fractional Vacuum Distillation

This method is suitable for separating compounds with different boiling points.

  • Apparatus: A standard fractional distillation setup with a Vigreux column, a vacuum-adapter, a condenser, and receiving flasks. A cold trap should be placed between the apparatus and the vacuum source.

  • Procedure:

    • Place the crude this compound and a magnetic stir bar into a round-bottom flask.

    • Assemble the fractional distillation apparatus, ensuring all joints are well-sealed with appropriate vacuum grease.

    • Begin stirring and slowly apply vacuum. A pressure of around 10 mmHg is a good starting point.

    • Once the desired pressure is reached and stable, begin to gently heat the distillation flask.

    • Collect any low-boiling impurities as a forerun fraction.

    • As the temperature approaches the expected boiling point of the product (around 113 °C at 10 mmHg), change the receiving flask to collect the main fraction.

    • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

    • Once the main fraction has been collected, stop heating and allow the apparatus to cool to room temperature before slowly venting the system.

2. Recrystallization

This technique is effective for removing small amounts of impurities from a solid compound.

  • Solvent Selection: The ideal solvent is one in which this compound is soluble at high temperatures but insoluble at low temperatures. Potential solvents to screen include hydrocarbons (e.g., hexane, heptane), chlorinated solvents (e.g., dichloromethane), and fluorinated solvents. Solvent mixtures (e.g., dichloromethane/hexane) can also be effective.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of thesolvent.

    • If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel.

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once the solution has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

3. Flash Column Chromatography

This is a versatile technique for separating a wide range of impurities.

  • Stationary Phase: Silica gel is a common choice for normal-phase chromatography. Alumina or fluorinated stationary phases can also be used.

  • Mobile Phase Selection: The choice of eluent is critical for good separation. A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The optimal ratio should be determined by thin-layer chromatography (TLC) first, aiming for an Rf value of 0.2-0.4 for the desired compound.

  • Procedure:

    • Prepare a slurry of the stationary phase in the initial, least polar mobile phase.

    • Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent.

    • Carefully load the sample onto the top of the column.

    • Begin eluting with the mobile phase, collecting fractions in test tubes or flasks.

    • The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

PurificationWorkflow crude_product Crude this compound analysis1 Purity Analysis (GC-MS) crude_product->analysis1 decision Purity Acceptable? analysis1->decision distillation Fractional Vacuum Distillation decision->distillation No recrystallization Recrystallization decision->recrystallization No chromatography Column Chromatography decision->chromatography No pure_product Pure Product decision->pure_product Yes analysis2 Purity Analysis (GC-MS) distillation->analysis2 waste Impure Fractions / Mother Liquor distillation->waste recrystallization->analysis2 recrystallization->waste chromatography->analysis2 chromatography->waste analysis2->pure_product

Caption: A general workflow for the purification of crude this compound.

Technical Support Center: Synthesis of Long-Chain Fluorotelomer Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of long-chain fluorotelomer alcohols (FTOHs).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing long-chain fluorotelomer alcohols?

A1: The most common method for synthesizing long-chain FTOHs is the radical telomerization of tetrafluoroethylene (B6358150) (TFE) with a short-chain alcohol, typically methanol (B129727).[1][2][3] This process involves the reaction of a telogen (the alcohol) with a taxogen (TFE) to form a mixture of telomers with varying chain lengths. The general reaction scheme is:

CH3OH + n CF2=CF2 -> H(CF2CF2)nCH2OH

Another synthetic route involves the use of a pentafluoroethyl iodide telogen, which reacts with TFE to form a perfluoroalkyl iodide. This intermediate is then reacted with ethylene, followed by substitution of the terminal iodine with a hydroxyl group to yield the FTOH.[4]

Q2: How is the chain length of the fluorotelomer alcohol controlled during synthesis?

A2: Controlling the chain length to obtain a desired distribution of long-chain FTOHs is a primary challenge. The distribution of telomers is influenced by several reaction parameters:

  • Ratio of Reactants: A higher ratio of the telogen (methanol) to the taxogen (TFE) generally favors the formation of shorter-chain telomers. Conversely, a higher concentration of TFE can lead to longer chains.

  • Reaction Temperature and Pressure: These parameters affect the reaction kinetics and the solubility of TFE in the reaction medium, thereby influencing the rate of polymerization versus chain transfer.

  • Initiator Concentration: The concentration of the radical initiator can impact the rate of initiation and termination, which in turn affects the average molecular weight of the products.

A patented process describes a method to suppress the formation of high molecular weight telomers (n≥5) by continuously introducing TFE into the reaction system.[1]

Q3: What are the common side products and impurities in FTOH synthesis?

A3: The primary "side products" in the synthesis of a specific long-chain FTOH are other FTOHs with different chain lengths (i.e., a distribution of telomers). For instance, when targeting FTOHs with n=8, telomers with n=4, 6, 10, etc., will also be formed. High molecular weight telomers (n≥5) are often considered undesirable by-products in processes targeting shorter chains.[1] Other potential impurities can include unreacted starting materials, initiator residues, and products from side reactions of the radical intermediates.

Q4: What are the key safety precautions to consider during FTOH synthesis?

A4: The synthesis of FTOHs involves several hazards:

  • Tetrafluoroethylene (TFE): TFE is a flammable and reactive gas that can undergo explosive decomposition. It must be handled with appropriate safety measures, including the use of certified equipment and adherence to strict operating procedures.

  • Radical Initiators: Many radical initiators, such as organic peroxides, are thermally unstable and can be explosive. They require careful storage and handling.

  • High-Pressure Equipment: The reaction is often carried out under pressure, necessitating the use of a properly rated and maintained high-pressure reactor.

  • Fluorinated Compounds: While FTOHs themselves have specific toxicological profiles, some of the reagents and potential byproducts can be hazardous. Appropriate personal protective equipment (PPE) should be worn at all times.

Q5: How are long-chain FTOHs purified?

A5: The purification of long-chain FTOHs is challenging due to the presence of a mixture of homologous compounds with similar physical properties. Common purification techniques include:

  • Distillation/Rectification: Fractional distillation can be used to separate FTOHs based on their boiling points. However, the boiling points of adjacent long-chain homologs can be very close, making complete separation difficult.

  • Crystallization: For solid FTOHs, fractional crystallization can be an effective purification method.

  • Chromatography: Preparative chromatography techniques, such as column chromatography, can be used for small-scale purifications but may be less practical for larger quantities.

The choice of method depends on the chain lengths of the FTOHs to be separated and the scale of the synthesis.

Q6: What analytical techniques are used to characterize FTOHs?

A6: Several analytical techniques are employed to identify and quantify FTOHs:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile FTOHs.[5][6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While FTOHs can be too volatile for standard LC, derivatization techniques can be used to improve their analysis by LC-MS/MS.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 13C NMR are powerful tools for the structural elucidation of FTOHs and for determining the purity of the sample.[2][3]

Troubleshooting Guides

Problem 1: Low or No Reaction Conversion
Possible Cause Troubleshooting Step
Inactive Radical Initiator - Verify the age and storage conditions of the initiator. Peroxides, for example, have a limited shelf life and are sensitive to temperature. - Use a fresh batch of the initiator. - Ensure the reaction temperature is appropriate for the chosen initiator's half-life.
Presence of Inhibitors - Ensure all reagents and the solvent (methanol) are of high purity and free from radical inhibitors. - Purify the TFE gas to remove any stabilizing agents. - Thoroughly clean and dry the reactor to eliminate any residues from previous reactions.
Incorrect Reaction Conditions - Double-check the reaction temperature and pressure to ensure they are within the optimal range for the telomerization reaction. - Ensure adequate mixing to facilitate the dissolution of TFE in the methanol and contact with the initiator.
Decreased Reaction Rate Over Time A decrease in the reaction rate during a batch process can sometimes be counteracted by the addition of a base, such as KOH or CH3ONa, which may help to regenerate the active radical species.[1]
Problem 2: Undesirable Chain Length Distribution (e.g., too many short chains)
Possible Cause Troubleshooting Step
High Telogen (Methanol) to Taxogen (TFE) Ratio - Decrease the initial concentration of methanol or increase the partial pressure of TFE. - Implement a continuous or semi-continuous addition of TFE to maintain a higher relative concentration throughout the reaction.[1]
High Initiator Concentration - Reduce the concentration of the radical initiator. A higher concentration of radicals can lead to a higher rate of chain transfer relative to propagation, resulting in shorter chains.
High Reaction Temperature - Lower the reaction temperature. Higher temperatures can increase the rate of chain transfer reactions, which terminate chain growth and lead to shorter telomers.
Problem 3: Difficulty in Purifying the Desired Long-Chain FTOH
Possible Cause Troubleshooting Step
Close Boiling Points of Homologs - For fractional distillation, use a column with a higher number of theoretical plates to improve separation efficiency. - Consider vacuum distillation to lower the boiling points and potentially increase the boiling point differences between homologs.
Co-crystallization of Different Chain Lengths - For crystallization, experiment with different solvents or solvent mixtures to find a system that provides better selectivity for the desired long-chain FTOH. - Perform multiple recrystallization steps to improve purity.
Complex Mixture of Products - If distillation and crystallization are ineffective, consider using preparative chromatography. While less scalable, it can provide high purity for smaller quantities. - Optimize the reaction conditions to narrow the product distribution, which will simplify the subsequent purification process.

Experimental Protocols

Generalized Protocol for the Synthesis of FTOHs via Telomerization of TFE with Methanol

This protocol is a generalized procedure based on publicly available information, including patents.[1] It should be adapted and optimized for specific laboratory conditions and target chain lengths. All work must be conducted in a suitable high-pressure laboratory with appropriate safety measures.

Materials and Equipment:

  • High-pressure autoclave with a stirrer, gas inlet, liquid inlet, pressure gauge, and temperature control.

  • Methanol (high purity, anhydrous).

  • Tetrafluoroethylene (TFE) gas.

  • Radical initiator (e.g., di-tert-butyl peroxide).

  • Distillation apparatus.

  • Analytical equipment (GC-MS).

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested.

  • Charging the Reactor: Charge the autoclave with methanol and the radical initiator. The specific amounts will depend on the desired scale and product distribution.

  • Purging: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the radical reaction.

  • Pressurization and Heating: Pressurize the reactor with TFE to the desired initial pressure. Heat the reactor to the target reaction temperature while stirring.

  • Reaction: Maintain the reaction temperature and pressure for the desired reaction time. TFE can be added continuously to maintain a constant pressure.[1]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the unreacted TFE.

  • Product Recovery: Discharge the liquid reaction mixture from the autoclave.

  • Purification:

    • Remove the unreacted methanol, typically by distillation.

    • Separate the mixture of FTOHs by fractional distillation under atmospheric or reduced pressure. Collect fractions corresponding to the desired chain lengths.

  • Analysis: Analyze the product fractions by GC-MS to determine the composition and purity.

Data Presentation

Table 1: Influence of Reaction Parameters on FTOH Chain Length

Parameter ChangeExpected Effect on Average Chain LengthRationale
Increase [TFE] / [Methanol] ratio IncreaseHigher concentration of the monomer (TFE) favors propagation over chain transfer with the telogen (methanol).
Decrease [TFE] / [Methanol] ratio DecreaseHigher concentration of the telogen increases the probability of chain transfer, terminating chain growth.
Increase Temperature DecreaseHigher temperatures generally increase the rate of chain transfer reactions more than propagation reactions.
Decrease Temperature IncreaseLower temperatures can favor the propagation step, leading to longer chains.
Increase Initiator Concentration DecreaseA higher concentration of primary radicals can lead to more chain initiation and termination events.
Decrease Initiator Concentration IncreaseFewer initial radicals can lead to longer chain growth before termination.

Mandatory Visualizations

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Telomerization Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis reagents Methanol & Initiator charge_reactor Charge Reactor reagents->charge_reactor reactor_prep Autoclave Preparation reactor_prep->charge_reactor purge Purge with Inert Gas charge_reactor->purge react Heat & Pressurize with TFE purge->react cool_vent Cool & Vent react->cool_vent TFE_feed Continuous TFE Feed TFE_feed->react recover Recover Crude Product cool_vent->recover distill_MeOH Distill off Methanol recover->distill_MeOH fractional_distill Fractional Distillation distill_MeOH->fractional_distill gc_ms GC-MS Analysis fractional_distill->gc_ms final_product Purified Long-Chain FTOH gc_ms->final_product

Caption: Experimental workflow for the synthesis of long-chain fluorotelomer alcohols.

Troubleshooting_Logic cluster_conversion Low Conversion cluster_chainlength Incorrect Chain Length cluster_purification Purification Difficulty start Problem Detected in Synthesis check_initiator Check Initiator (Age, Temp) start->check_initiator Low Conversion adjust_ratio Adjust TFE/ Methanol Ratio start->adjust_ratio Incorrect Chain Length optimize_distill Optimize Distillation start->optimize_distill Purification Difficulty check_inhibitors Check for Inhibitors check_initiator->check_inhibitors check_conditions Verify Temp & Pressure check_inhibitors->check_conditions adjust_temp Adjust Temperature adjust_ratio->adjust_temp adjust_initiator Adjust Initiator Concentration adjust_temp->adjust_initiator optimize_crystal Optimize Crystallization optimize_distill->optimize_crystal use_chromatography Use Preparative Chromatography optimize_crystal->use_chromatography

Caption: Troubleshooting logic for FTOH synthesis challenges.

References

Technical Support Center: Fluorinated Coatings in Aqueous Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of fluorinated coatings in aqueous environments. It is intended for researchers, scientists, and drug development professionals who utilize these coatings in their experiments.

Troubleshooting Guide: Common Stability Issues

Fluorinated coatings can exhibit several modes of failure when exposed to aqueous environments. The following table summarizes common issues, their potential causes, and recommended solutions to address them during your experiments.

Issue Potential Causes Recommended Solutions
Delamination - Inadequate Surface Preparation: The primary cause of delamination is poor adhesion due to a contaminated or improperly prepared substrate.[1] - Incompatible Coating Layers: Applying a topcoat over a fully cured primer without proper surface roughening can lead to poor intercoat adhesion.[1] - Moisture at the Interface: Water molecules penetrating the coating and accumulating at the coating-substrate interface can weaken adhesive bonds.- Substrate Cleaning: Ensure the substrate is free of oils, dust, and other contaminants before coating application.[1] - Surface Profiling: For metallic substrates, create an appropriate anchor profile through methods like grit blasting to enhance mechanical adhesion.[2] - Primer Selection: Use a suitable primer to promote adhesion between the fluorinated coating and the substrate. - Recoating Window: Adhere to the recommended recoating window specified by the coating manufacturer to ensure proper bonding between layers.
Cracking - High Particle Loading: In composite coatings, excessive nanoparticle content can lead to internal stresses and crack formation.[3] - Coating Brittleness: Exposure to UV radiation can increase the brittleness of some fluorinated polyurethane coatings, making them more susceptible to cracking.[4] - Thermal Cycling: Fluctuations in temperature can cause expansion and contraction of the coating and substrate at different rates, inducing stress and leading to cracks.[5]- Optimize Formulation: Reduce the concentration of fillers or nanoparticles to a level that does not compromise the coating's integrity.[3] - UV Protection: If experiments are conducted under UV light, consider using a UV-stable fluoropolymer formulation or applying a UV-protective topcoat. - Material Selection: Choose a fluoropolymer with a coefficient of thermal expansion that is closely matched to the substrate material.
Blistering - Solvent/Moisture Entrapment: Applying the coating too thickly, in high humidity, or at low temperatures can trap solvents or moisture, which later vaporize and form blisters.[2][5][6] - Surface Contamination: Salts or other contaminants on the substrate can create an osmotic effect, drawing water through the coating and causing blisters.[6][7] - Thermal Gradients (Cold Wall Effect): If the substrate is cooler than the aqueous solution, water vapor can penetrate the coating and condense at the colder coating-substrate interface, leading to blister formation.[8]- Control Application Conditions: Apply coatings within the recommended temperature and humidity ranges.[6] - Proper Film Thickness: Apply thin, even coats and allow for adequate drying/curing time between layers to ensure all solvents evaporate. - Thorough Cleaning: Ensure the substrate is meticulously cleaned to remove any soluble salts or other contaminants before coating.[7] - Temperature Management: In experimental setups, try to minimize the temperature difference between the substrate and the aqueous environment.
Loss of Hydrophobicity - Surface Degradation: Chemical attack from acidic or saline solutions can alter the surface chemistry of the coating, leading to a decrease in water contact angle.[9] - Surface Reorganization: Prolonged immersion in water can sometimes lead to the reorganization of polymer chains at the surface, exposing more hydrophilic groups. - Biofouling: In biological media, the adhesion of microorganisms can alter the surface properties and reduce hydrophobicity.[10]- pH and Salinity Control: If possible, buffer the aqueous environment to maintain a neutral pH and control the ionic strength. - Coating Selection: Choose fluoropolymers with high chemical resistance for harsh aqueous environments.[1][11] - Heat Treatment: In some cases, gentle heating of the coating after exposure to water can help restore its hydrophobic properties.[11] - Antifouling Additives: For applications in biological media, consider fluorinated coatings with antifouling properties.[12]

Frequently Asked Questions (FAQs)

Q1: My fluorinated coating is peeling off the substrate in sheets. What is causing this delamination?

A: Delamination, or the peeling of a coating, is most often a sign of adhesion failure.[1] The most common cause is inadequate surface preparation. If the substrate was not properly cleaned or profiled before coating, the coating cannot form a strong bond. Another possibility is poor intercoat adhesion, where subsequent layers of coating do not adhere well to each other, often because the previous layer was fully cured before the next was applied.[1]

Q2: I'm observing small bubbles or blisters forming on my fluorinated coating after immersion in a heated aqueous solution. What's happening?

A: Blistering is typically caused by trapped moisture or solvent beneath the coating film.[5][6] When the temperature increases, this trapped liquid turns into vapor, creating pressure that lifts the coating from the substrate, forming a blister.[6] This can happen if the coating was applied in a very humid environment, or if the substrate was damp.[6] Another cause can be the "cold wall effect," where the substrate is cooler than the liquid, causing water to penetrate the coating and condense at the interface.[8]

Q3: Why is the water contact angle of my fluorinated coating decreasing after several days in a saline solution?

A: A decrease in water contact angle indicates a loss of hydrophobicity. This can be due to a few factors. Saline solutions can have a slightly negative effect on fluorinated coatings by causing the formation of pits and the loss of some fluoride (B91410) molecules from the surface.[9] This chemical alteration of the surface changes its energy and makes it more wettable. Prolonged exposure to water can also sometimes cause the polymer chains at the surface to reorganize, exposing less fluorinated, more hydrophilic parts of the polymer.[11]

Q4: Can I sterilize my fluorinated coated components for cell culture experiments? How does sterilization affect coating stability?

A: Yes, many fluoropolymers are biocompatible and can be sterilized.[1][11] Common methods like autoclaving (steam sterilization) are often suitable for fluoropolymer-coated devices.[1] However, it is crucial to consider the specific type of fluoropolymer and the sterilization method. Some methods, like certain types of irradiation, could potentially degrade the polymer or alter its surface properties. Always consult the manufacturer's guidelines for the specific coating material to understand its compatibility with different sterilization techniques.

Q5: I've noticed fine cracks in my fluorinated coating that contains silica (B1680970) nanoparticles. What could be the reason?

A: The presence of cracks in nanocomposite coatings is often linked to high particle loading.[3] When the concentration of nanoparticles is too high, there may not be enough polymer binder to hold them together effectively, leading to increased internal stress and the formation of cracks.[3] The fluorinated species themselves can sometimes affect the bonding between the polymer resin and the nanoparticles, contributing to reduced interfacial adhesion and crack formation.[3]

Quantitative Data Summary

The stability of fluorinated coatings can be quantified through various measurements. The following tables provide a summary of representative data.

Table 1: Change in Water Contact Angle Over Time in Aqueous Environments

Coating TypeAqueous EnvironmentImmersion Time (hours)Initial Contact Angle (°)Final Contact Angle (°)Reference
PTFEDeionized Water7210895Synthesized from[11]
Fluorosilanized Silica3.5% NaCl Solution48155148Synthesized from[9]
Fluorinated PolyurethaneDeionized Water16810592Synthesized from[4]
PTFE-coated Stainless SteelOxide Slurry60~107Stable[13]

Table 2: Adhesion Strength of Coatings After Water Immersion

Coating SystemSubstrateTest MethodInitial Adhesion Strength (MPa)Adhesion Strength after Water Immersion (MPa)Reference
Fluoridated HydroxyapatiteTi6Al4VPull-out Tensile Test~40Decreased but remained above 15 MPa[14]
Epoxy PrimerAluminum AlloyNot SpecifiedNot SpecifiedSignificant decrease after prolonged exposure[15]
Ceramic Tile AdhesiveConcreteTensile AdhesionVaries (e.g., 1.0-2.5)Varies (e.g., 0.5-1.5)[16][17]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in evaluating the stability of your fluorinated coatings.

Contact Angle Measurement (Sessile Drop Method)

This method measures the hydrophobicity of a surface by analyzing the shape of a water droplet on it.

Materials and Equipment:

  • Contact angle goniometer with a high-resolution camera

  • Precision syringe with a fine needle

  • High-purity deionized water

  • Coated sample

  • Cleaning solvents (e.g., isopropanol, acetone)

  • Lint-free wipes

Procedure:

  • Sample Preparation:

    • Clean the coated sample surface with an appropriate solvent to remove any contaminants and dry it thoroughly.[18]

    • Handle the sample carefully to avoid touching the measurement area.

    • Place the sample on the goniometer stage and ensure it is level.

  • Droplet Deposition:

    • Fill the syringe with deionized water, ensuring there are no air bubbles.[18]

    • Position the needle tip 1-2 mm above the sample surface.

    • Dispense a droplet of a specific volume (typically 2-5 µL) onto the surface.[18]

  • Image Capture and Analysis:

    • Capture a high-resolution image of the droplet at the solid-liquid-gas interface.

    • Use the instrument's software to analyze the droplet shape and calculate the contact angle. The software typically fits a model (e.g., Young-Laplace) to the droplet profile.[19]

    • Record the static contact angle. For dynamic measurements, you can measure the advancing and receding angles by adding and removing liquid from the droplet.[20][21]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to evaluate the corrosion protection performance of coatings.

Materials and Equipment:

  • Potentiostat with EIS capability

  • Electrochemical cell

  • Three-electrode setup:

    • Working Electrode (WE): The coated sample.

    • Reference Electrode (RE): e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl.[2][9]

    • Counter Electrode (CE): An inert material, e.g., platinum or graphite.[2][9]

  • Electrolyte solution (e.g., 3.5% NaCl in deionized water).[9]

Procedure:

  • Experimental Setup:

    • Assemble the electrochemical cell, placing the coated sample as the working electrode.

    • Immerse the three electrodes in the electrolyte solution.[2]

    • Connect the electrodes to the potentiostat.

  • Measurement:

    • Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period (e.g., 30-60 minutes).

    • Apply a small amplitude AC voltage (e.g., 10-50 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[9]

    • The potentiostat measures the current response, and the impedance is calculated as a function of frequency.

  • Data Analysis:

    • The data is typically presented as Bode or Nyquist plots.

    • Model the impedance data using an equivalent electrical circuit to extract parameters such as coating capacitance (related to water uptake) and pore resistance (related to coating barrier properties).[9][10] An increase in coating capacitance and a decrease in pore resistance over time indicate coating degradation.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the top few nanometers of a coating.

Materials and Equipment:

  • XPS instrument with a monochromatic X-ray source (e.g., Al Kα)

  • Ultra-high vacuum (UHV) chamber

  • Sample holder

  • Ion gun for depth profiling (optional, e.g., Ar+ or C60+ cluster ions)[22][23]

Procedure:

  • Sample Preparation:

    • Cut the coated sample to a size compatible with the sample holder.

    • Ensure the sample surface is free from any adventitious contaminants from handling.

    • Mount the sample on the holder and introduce it into the UHV chamber of the XPS system.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, F 1s, O 1s, Si 2p) to determine their chemical states (e.g., C-F, C-F2, C-F3 bonds).

    • To analyze degradation, compare the spectra of a sample before and after exposure to the aqueous environment.

  • Depth Profiling (Optional):

    • Use an ion gun to sputter away the surface layer by layer.[23]

    • Acquire XPS spectra after each sputtering cycle to build a compositional profile as a function of depth. This can reveal changes in the coating's chemistry beneath the immediate surface.

Visualizations

Troubleshooting Workflow for Coating Instability

G cluster_observe 1. Observe Failure Mode cluster_identify 2. Identify Potential Causes cluster_investigate 3. Experimental Investigation cluster_solve 4. Implement Solution observe Observe Coating Failure (e.g., Delamination, Cracking, Blistering, Loss of Hydrophobicity) delam_cause Poor Adhesion? Contamination? Improper Curing? observe->delam_cause Delamination crack_cause High Stress? UV Degradation? Thermal Mismatch? observe->crack_cause Cracking blister_cause Trapped Solvent? Osmosis? Contamination? observe->blister_cause Blistering hydro_cause Surface Degradation? Contamination? Biofouling? observe->hydro_cause Loss of Hydrophobicity adhesion_test Adhesion Test (ASTM D3359) delam_cause->adhesion_test microscopy Microscopy (SEM/AFM) crack_cause->microscopy blister_cause->microscopy electrochem EIS blister_cause->electrochem surface_analysis Contact Angle / XPS hydro_cause->surface_analysis prep Improve Surface Preparation adhesion_test->prep formulation Optimize Coating Formulation microscopy->formulation application Control Application Parameters electrochem->application surface_analysis->prep env Modify Test Environment surface_analysis->env

Caption: A workflow for troubleshooting common stability issues with fluorinated coatings.

Experimental Workflow for Coating Stability Testing

G cluster_prep Preparation cluster_expose Exposure cluster_analyze Analysis cluster_data Data Interpretation sub_prep Substrate Preparation coat_app Coating Application sub_prep->coat_app curing Curing/ Drying coat_app->curing initial Initial Characterization (CA, EIS, XPS) curing->initial immersion Immersion in Aqueous Environment periodic Periodic Analysis (e.g., 24h, 48h, 96h) immersion->periodic initial->immersion final Final Characterization periodic->final interpret Compare Pre- and Post- Exposure Data final->interpret conclusion Assess Coating Stability interpret->conclusion

Caption: A typical experimental workflow for assessing the stability of fluorinated coatings.

Factors Affecting Coating Stability

G cluster_coating Coating Properties cluster_app Application Process cluster_env Aqueous Environment center_node Coating Stability in Aqueous Env. f_chem Fluoropolymer Chemistry f_chem->center_node f_thick Film Thickness f_thick->center_node f_add Additives/ Fillers f_add->center_node a_surf Surface Preparation a_surf->center_node a_method Application Method a_method->center_node a_cure Curing Conditions a_cure->center_node e_ph pH e_ph->center_node e_temp Temperature e_temp->center_node e_chem Chemicals (Salts, Solvents) e_chem->center_node e_uv UV Exposure e_uv->center_node

Caption: Key factors influencing the stability of fluorinated coatings in aqueous media.

References

Technical Support Center: Photodegradation of 1H,1H,2H,2H-Perfluoro-1-decanol (8:2 FTOH)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists studying the degradation pathways of 1H,1H,2H,2H-Perfluoro-1-decanol (8:2 FTOH) under UV irradiation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation mechanism of 8:2 FTOH under UV irradiation in an aqueous environment?

A1: In aqueous solutions, 8:2 FTOH primarily undergoes indirect photolysis.[1][2][3] Direct photolysis, the process of a molecule breaking down by directly absorbing UV light, is not a significant degradation pathway for this compound.[1][2][3] The degradation is mainly driven by reactive species, with the hydroxyl radical (•OH) being the principal degradation agent.[1][2][3]

Q2: What are the major degradation products of 8:2 FTOH under UV irradiation?

A2: The major monitored degradation products of 8:2 FTOH in aqueous solutions are:

  • 8:2 Fluorotelomer aldehyde (8:2 FTAL)

  • 8:2 Fluorotelomer carboxylic acid (8:2 FTCA)

  • Perfluorooctanoic acid (PFOA)[1][2][3]

Q3: Are there any minor degradation products observed?

A3: Yes, minor degradation products have also been identified, including:

  • 8:2 Fluorotelomer unsaturated carboxylic acid (8:2 FTUCA)

  • Perfluorononanoic acid (PFNA)[1][2][3]

Q4: How do environmental factors influence the degradation rate of 8:2 FTOH?

A4: Environmental factors can significantly impact the degradation rate of 8:2 FTOH. For instance:

  • Nitrate has been found to promote photolysis.[1][2][3]

  • Dissolved Organic Carbon (DOC) can inhibit the degradation process.[1][2][3]

  • The presence of hydrogen peroxide (H₂O₂) , a source of hydroxyl radicals upon UV irradiation, significantly accelerates the degradation.[1][2][3]

Q5: What analytical techniques are suitable for monitoring the degradation of 8:2 FTOH and its products?

A5: Due to their chemical properties, fluorotelomer alcohols and their degradation products are typically analyzed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] These techniques offer the sensitivity and selectivity required for identifying and quantifying these compounds in complex matrices.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No significant degradation of 8:2 FTOH observed. Insufficient UV light intensity or inappropriate wavelength.Ensure the UV lamp is functioning correctly and emitting at a wavelength that can be absorbed by the photosensitizer (if used) or generate reactive species (e.g., from H₂O₂). For indirect photolysis, the focus is on generating radicals, not direct absorption by 8:2 FTOH.
Absence of a hydroxyl radical source in an indirect photolysis setup.Introduce a source of hydroxyl radicals, such as hydrogen peroxide (H₂O₂), to the reaction mixture. The concentration of H₂O₂ will influence the degradation rate.
High concentration of dissolved organic carbon (DOC) in the sample matrix.Consider a sample cleanup step to reduce the DOC concentration, as it can scavenge hydroxyl radicals and inhibit degradation.
Inconsistent or non-reproducible degradation rates. Fluctuations in UV lamp output.Allow the UV lamp to stabilize before starting the experiment and monitor its output if possible.
Variability in water matrix composition (e.g., pH, DOC, nitrate).Use a consistent source of water (e.g., purified water) or thoroughly characterize the water matrix for each experiment. Buffer the pH if necessary.
Volatilization of 8:2 FTOH.8:2 FTOH has a relatively high vapor pressure.[1] Ensure the reaction vessel is properly sealed to prevent loss of the parent compound due to volatilization.
Difficulty in identifying or quantifying degradation products. Inappropriate analytical method or parameters.Optimize the analytical method (GC-MS or LC-MS/MS). This includes selecting the appropriate column, mobile phase/carrier gas, and mass spectrometer settings for the target analytes.
Low concentrations of degradation products.Use pre-concentration techniques, such as solid-phase extraction (SPE), to increase the concentration of the analytes before analysis.
Matrix interference in the analytical measurement.Employ matrix-matched standards for calibration or use a sample cleanup procedure to remove interfering substances.

Quantitative Data Summary

The degradation half-life of 8:2 FTOH is highly dependent on the experimental conditions.

Condition Half-life (t½) Reference
10 mM H₂O₂0.83 ± 0.20 hours[1][2][3]
100 µM H₂O₂38.0 ± 6.0 hours[1][2][3]
Synthetic Field Water Systems30.5 ± 8.0 to 163.1 ± 3.0 hours[1][2][3]
Lake Ontario Water93.2 ± 10.0 hours[1][2][3]

Experimental Protocols

Key Experiment: Indirect Photolysis of 8:2 FTOH in Aqueous Solution

This protocol provides a general methodology for studying the UV-induced degradation of 8:2 FTOH in the presence of a hydroxyl radical source.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 8:2 FTOH in a suitable solvent (e.g., methanol) at a known concentration.

    • Prepare a stock solution of hydrogen peroxide (H₂O₂) in ultrapure water.

  • Reaction Setup:

    • In a quartz photoreactor vessel, add a specific volume of ultrapure water (or the environmental water sample).

    • Spike the water with the 8:2 FTOH stock solution to achieve the desired initial concentration.

    • Add the hydrogen peroxide stock solution to the reactor to initiate the indirect photolysis.

    • Seal the reactor to prevent volatilization.

  • UV Irradiation:

    • Place the photoreactor in a temperature-controlled chamber equipped with a UV lamp (e.g., a medium-pressure mercury lamp).

    • Ensure the lamp emits at a wavelength suitable for the photolysis of H₂O₂ to generate hydroxyl radicals (e.g., 254 nm).

    • Continuously stir the solution during irradiation to ensure homogeneity.

  • Sampling:

    • Collect aliquots of the reaction solution at predetermined time intervals.

    • Immediately quench the reaction in the collected samples, for example, by adding a substance that scavenges residual oxidants (e.g., sodium sulfite).

  • Sample Analysis:

    • Extract the analytes (8:2 FTOH and its degradation products) from the aqueous samples using an appropriate method, such as solid-phase extraction (SPE).

    • Analyze the extracts using a suitable analytical instrument, such as LC-MS/MS or GC-MS, to identify and quantify the compounds.

Visualizations

DegradationPathway FTOH This compound (8:2 FTOH) FTAL 8:2 Fluorotelomer Aldehyde (8:2 FTAL) FTOH->FTAL Oxidation PFNA Perfluorononanoic Acid (PFNA) FTOH->PFNA Minor Pathway FTCA 8:2 Fluorotelomer Carboxylic Acid (8:2 FTCA) FTAL->FTCA Oxidation FTUCA 8:2 Fluorotelomer Unsaturated Carboxylic Acid (8:2 FTUCA) FTCA->FTUCA Minor Pathway PFOA Perfluorooctanoic Acid (PFOA) FTCA->PFOA Major Pathway FTUCA->PFOA

Caption: Proposed degradation pathway of 8:2 FTOH under UV irradiation.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_solution Prepare 8:2 FTOH & H₂O₂ Stock Solutions setup_reactor Setup Quartz Photoreactor prep_solution->setup_reactor add_reagents Spike with 8:2 FTOH & Add H₂O₂ setup_reactor->add_reagents irradiate UV Irradiation with Stirring add_reagents->irradiate sampling Collect & Quench Samples irradiate->sampling extraction Solid-Phase Extraction sampling->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis

Caption: General experimental workflow for studying 8:2 FTOH photodegradation.

References

Technical Support Center: Enhancing the Durability of Superhydrophobic Surfaces with Perfluoro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the durability of superhydrophobic surfaces made with perfluoro compounds.

Troubleshooting Guides

This section addresses common issues encountered during the fabrication and testing of durable superhydrophobic surfaces.

Issue 1: Rapid Loss of Superhydrophobicity after Mechanical Abrasion

Question: My perfluoro-based superhydrophobic surface loses its water repellency after a few abrasion cycles. What are the possible causes and how can I fix this?

Answer:

The loss of superhydrophobicity after mechanical stress is a primary challenge. The underlying reasons typically involve the degradation of the surface's hierarchical micro/nano-structure or the removal of the low surface energy perfluorinated coating.

Possible Causes and Solutions:

  • Fragile Surface Topography: The intricate micro- or nanoscale roughness essential for the Cassie-Baxter state (where air is trapped, leading to superhydrophobicity) can be easily damaged.

    • Solution 1: Reinforce the Structure. Incorporate harder nanoparticles (e.g., silica (B1680970), titania, zinc oxide) into the perfluoro-polymer matrix. This enhances the mechanical resistance of the surface features.

    • Solution 2: Create Hierarchical Structures. Design surfaces where larger microstructures protect the more delicate nanostructures from direct contact with the abrasive force.

    • Solution 3: Employ Self-Healing Materials. Use a formulation that allows for the migration of the low surface energy material to the surface to repair scratches.

  • Poor Adhesion of the Coating: The superhydrophobic layer may delaminate from the substrate under shear stress.

    • Solution 1: Improve Surface Preparation. Ensure the substrate is thoroughly cleaned and pre-treated (e.g., via plasma etching or chemical activation) to enhance the adhesion of the coating.

    • Solution 2: Use an Adhesive Interlayer. Apply a primer or an adhesive layer between the substrate and the superhydrophobic coating to improve bonding.

  • Exposure of Hydrophilic Bulk Material: Abrasion can wear away the hydrophobic coating, exposing the underlying, often hydrophilic, substrate.

    • Solution: Use Hydrophobic Bulk Materials. When possible, construct the entire surface from a hydrophobic material to prevent the formation of hydrophilic defects upon wear.

Logical Workflow for Troubleshooting Mechanical Durability:

Start Surface Fails Abrasion Test Check_Morphology Analyze Surface Morphology (SEM) Start->Check_Morphology Intact_Morphology Morphology Intact? Check_Morphology->Intact_Morphology Check_Composition Analyze Surface Composition (XPS/EDX) Intact_Coating Coating Present? Check_Composition->Intact_Coating Intact_Morphology->Check_Composition Yes Sol_Fragile Solution: Reinforce Structure (e.g., add nanoparticles) Intact_Morphology->Sol_Fragile No Sol_Adhesion Solution: Improve Adhesion (e.g., primer, surface prep) Intact_Coating->Sol_Adhesion Yes, but fails Sol_Bulk Solution: Use Hydrophobic Bulk Material Intact_Coating->Sol_Bulk No

Troubleshooting workflow for mechanical failure.

Issue 2: Degradation of Superhydrophobic Properties under UV Exposure

Question: My surface shows excellent initial superhydrophobicity, but it degrades when exposed to UV light. How can I improve its UV resistance?

Answer:

Perfluoro compounds can be susceptible to degradation under UV radiation, especially in the presence of certain catalysts or environmental factors. This degradation often involves the breaking of C-F and C-C bonds.

Possible Causes and Solutions:

  • Photocatalytic Degradation: If the coating contains photocatalytic nanoparticles like TiO₂ or ZnO, they can generate reactive oxygen species (ROS) under UV light, which then degrade the perfluorinated chains.

    • Solution 1: Use UV-blocking Nanoparticles. Incorporate nanoparticles that absorb or scatter UV radiation, such as cerium oxide or zinc oxide with specific coatings, to protect the perfluoro compound.

    • Solution 2: Encapsulate Photocatalytic Particles. If photocatalytic particles are necessary for other properties (e.g., self-cleaning), encapsulate them in a UV-stable shell.

  • Direct Photolysis: High-energy UV light (especially UVC) can directly break the chemical bonds in the perfluoro compound.

    • Solution: Add UV Stabilizers. Include UV absorbers or hindered amine light stabilizers (HALS) in the coating formulation to dissipate the UV energy and scavenge free radicals.

Issue 3: Chemical Attack Leading to Loss of Superhydrophobicity

Question: My superhydrophobic surface fails after exposure to acidic or alkaline solutions. What is the mechanism and how can I prevent it?

Answer:

The chemical stability of superhydrophobic surfaces is crucial, especially in industrial applications. Both acidic and alkaline environments can degrade the surface.

Possible Causes and Solutions:

  • Hydrolysis of Binding Agents: The silane (B1218182) or other coupling agents used to bind the perfluoro compound to the surface or to nanoparticles can be susceptible to hydrolysis under acidic or basic conditions.

    • Solution: Use More Stable Binders. Select binders with higher resistance to hydrolysis, such as those forming more stable chemical bonds with the substrate and the perfluorinated chains.

  • Degradation of the Substrate: The underlying substrate itself might be attacked by the chemical environment, leading to the delamination of the superhydrophobic coating.

    • Solution: Choose a Chemically Resistant Substrate. Select a substrate material that is inert to the intended chemical environment.

    • Solution: Apply a Protective Interlayer. A chemically resistant barrier coating can be applied before the superhydrophobic layer.

  • Direct Reaction with the Perfluoro Compound: While generally inert, some perfluoro compounds can react under extreme pH conditions, especially at elevated temperatures.

    • Solution: Select Highly Inert Perfluoro Compounds. Use fully fluorinated polymers like PTFE, which offer excellent chemical resistance across a wide pH range.

FAQs

Q1: What are the key factors for creating a mechanically durable superhydrophobic surface?

A1: The two primary factors are a robust surface micro/nano-topography and a strongly adhered, low surface energy coating.[1] Strategies to enhance mechanical durability include using composite materials with reinforcing nanoparticles, creating hierarchical structures, and ensuring excellent adhesion between the coating and the substrate.[2][3]

Q2: How is the durability of superhydrophobic surfaces quantitatively assessed?

A2: Durability is assessed through various standardized tests. Mechanical durability is often measured by sandpaper abrasion tests (evaluating the number of cycles until the contact angle drops below 150°), tape peeling tests, and water jet impact tests.[4] Chemical durability is tested by immersing the surface in solutions of varying pH for extended periods and measuring the change in contact angle.[5] UV durability is assessed by exposing the surface to a UV source of a specific wavelength and intensity for a set duration and monitoring its hydrophobic properties.[6]

Q3: Can a superhydrophobic surface be self-healing?

A3: Yes, self-healing superhydrophobic surfaces are an active area of research. One common approach is to incorporate a mobile phase of a low surface energy material (like a fluorinated silane) within the coating. When the surface is scratched, this mobile phase can migrate to the damaged area and restore the hydrophobic properties. Another approach involves using materials with intrinsic self-healing capabilities, such as certain polymers that can reform bonds after being broken.

Q4: What is the role of perfluoro compounds in creating superhydrophobic surfaces?

A4: Perfluoro compounds are critical for achieving the low surface energy required for superhydrophobicity. The high electronegativity of fluorine atoms and the stability of the carbon-fluorine bond result in materials with very weak intermolecular forces, leading to poor wetting by liquids like water.

Q5: What is the mechanism of photocatalytic degradation of perfluoro compounds on a surface?

A5: When a photocatalyst like TiO₂ is exposed to UV light with energy greater than its bandgap, it generates electron-hole pairs. These charge carriers migrate to the surface and react with adsorbed water and oxygen to produce highly reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). These radicals can then attack the perfluorinated compound, leading to the cleavage of C-C and C-F bonds and the progressive breakdown of the molecule.[7][8]

UV UV Light (hν ≥ Eg) Catalyst Photocatalyst (e.g., TiO2) UV->Catalyst Electron_Hole Electron-Hole Pair (e- + h+) Catalyst->Electron_Hole H2O H2O Electron_Hole->H2O h+ O2 O2 Electron_Hole->O2 e- OH_Radical Hydroxyl Radical (•OH) H2O->OH_Radical O2_Radical Superoxide Radical (•O2-) O2->O2_Radical PFC Perfluoro Compound OH_Radical->PFC O2_Radical->PFC Degradation Degradation Products (Shorter chains, F-) PFC->Degradation

Photocatalytic degradation of perfluoro compounds.

Data Presentation

Table 1: Mechanical Durability of Perfluoro-Based Superhydrophobic Surfaces

Fabrication MethodPerfluoro CompoundSubstrateAbrasion Test ParametersInitial Water Contact Angle (WCA)WCA After AbrasionReference
Spray CoatingFluorosilicone Resin / Silica NanoparticlesVarious1000 mesh sandpaper, 4.9 kPa, 10 m156° ± 0.6°Maintained > 150°[5]
Chemical Etching & HydrothermalStearic Acid (as hydrophobic agent)CopperSandpaper abrasion163°Lost superhydrophobicity after 8 cycles[9]
Sol-GelFluorinated Silica NanoparticlesAluminumNot Specified> 150°Not Specified[10]
Spray CoatingNot SpecifiedAluminum AlloysNot SpecifiedNot SpecifiedMaintained superhydrophobicity[11]

Table 2: Chemical and UV Durability of Perfluoro-Based Superhydrophobic Surfaces

Fabrication MethodPerfluoro CompoundDurability TestTest ParametersInitial WCAWCA After TestReference
Spray CoatingFluorosilicone Resin / Silica NanoparticlesAcid/Alkali ImmersionpH 1 and pH 12 solutions, 7 days156° ± 0.6°Maintained > 150°[5]
Spray CoatingFluorosilicone Resin / Silica NanoparticlesUV Irradiation310 nm UVB, 6 mW/cm², 10 days156° ± 0.6°Maintained > 150°[5]
Anodic Oxidation & SealingPerfluorooctanoic AcidCorrosion ResistancePolarization curves in 3.5 wt% NaCl> 150°Showed significantly improved corrosion resistance[12]
Powder CoatingPolytetrafluoroethylene (PTFE)UV IrradiationNot specified, 84 hours> 160°Maintained > 160°[6]
UV/Fe⁰ SystemPFOA, PFOSUV DegradationUVC light, with and without O₂Not Applicable>98% degradation of PFOS without O₂[13]

Experimental Protocols

Protocol 1: Fabrication of a Durable Superhydrophobic Surface via Spray-Coating

This protocol is a generalized procedure based on common spray-coating techniques for creating robust superhydrophobic surfaces.

Materials:

  • Substrate (e.g., glass slide, aluminum panel)

  • Fluorosilicone resin

  • Hydrophobic fumed silica nanoparticles (or other suitable nanoparticles)

  • Solvent (e.g., ethanol (B145695), acetone)

  • Non-solvent (e.g., deionized water)

  • Spray gun or airbrush

  • Ultrasonic bath

  • Oven

Procedure:

  • Substrate Preparation: Thoroughly clean the substrate by sonicating in acetone, followed by ethanol, and then deionized water for 15 minutes each. Dry the substrate with a stream of nitrogen or in an oven.

  • Preparation of the Coating Suspension: a. Dissolve the fluorosilicone resin in a suitable solvent to form a solution (e.g., 5 wt%). b. Gradually add a non-solvent to the fluorosilicone resin solution while stirring to discretize the resin. c. Disperse the hydrophobic silica nanoparticles in the same solvent using an ultrasonic bath for 30 minutes. d. Mix the discretized resin solution and the nanoparticle suspension and stir for at least 1 hour to form a homogeneous coating suspension.

  • Spray-Coating: a. Place the cleaned substrate in a well-ventilated spray booth. b. Use a spray gun to apply the coating suspension onto the substrate from a distance of 15-20 cm. Apply in even, sweeping motions to ensure a uniform coating. c. Allow the solvent to evaporate for a few minutes between layers if multiple layers are desired.

  • Curing: Cure the coated substrate in an oven at a temperature and duration recommended for the specific fluorosilicone resin (e.g., 120°C for 1 hour) to ensure strong adhesion and mechanical stability.

  • Characterization: After cooling to room temperature, the surface can be characterized for its contact angle, sliding angle, and durability.

Protocol 2: Creating a Superhydrophobic Surface on Copper via Chemical Etching

This protocol outlines a method to create a hierarchical micro/nano-structure on a copper surface, which is then functionalized with a low surface energy material.

Materials:

  • Copper sheet

  • Nitric acid (for etching)

  • Sodium hydroxide (B78521)

  • Ammonium (B1175870) persulfate

  • Ethanol solution of a low surface energy compound (e.g., stearic acid or a perfluorinated silane)

  • Ultrasonic cleaner

  • Oven

Procedure:

  • Substrate Cleaning: Ultrasonically clean the copper sheet in anhydrous ethanol for 10 minutes and then air-dry.

  • Micro-structuring (Optional but Recommended): Use photolithography to create a patterned micro-structure on the copper surface. Etch the patterned surface in nitric acid for approximately 25 seconds. Clean with ethanol to remove any residual acid and photoresist.

  • Nano-structuring: a. Prepare a mixed solution of sodium hydroxide and ammonium persulfate. b. Immerse the copper sheet in the solution and heat at 90°C for 30 minutes. This will create a nano-structured copper oxide layer. c. Rinse the sample thoroughly with deionized water and dry it.

  • Hydrophobization: a. Immerse the structured copper sheet in an ethanol solution containing the low surface energy compound (e.g., 0.23% stearic acid) for 5 hours. b. After immersion, rinse the sample with ethanol to remove any excess modifying agent and then dry it in an oven.

  • Characterization: The resulting surface should exhibit superhydrophobicity. Measure the water contact angle and sliding angle to confirm.

Protocol 3: Sol-Gel Method for a Superhydrophobic Coating

This protocol describes the preparation of a superhydrophobic coating using a sol-gel process with silica precursors.

Materials:

  • Tetraethoxysilane (TEOS)

  • Methyltriethoxysilane (MTES) or a fluorinated silane

  • Ethanol

  • Ammonia solution (or an acid catalyst)

  • Deionized water

  • Substrate (e.g., glass)

  • Dip-coater or spin-coater

  • Furnace

Procedure:

  • Sol Preparation: a. In one beaker, dissolve TEOS in ethanol. b. In a separate beaker, mix ammonia, deionized water, and ethanol. c. Add the second solution to the first solution while stirring. Heat the mixture at 60°C for 90 minutes. d. Add a solution of MTES (or a fluorinated silane) in ethanol to the sol and continue stirring for several hours.

  • Aging: Allow the prepared sol to age at room temperature for a specified period (e.g., 2 to 9 days) to allow for particle growth and network formation.

  • Coating Application: a. Dip-coating: Immerse the cleaned substrate into the aged sol and withdraw it at a constant speed. b. Spin-coating: Dispense the sol onto the center of the substrate and spin at a high speed to spread the coating evenly.

  • Drying and Curing: a. Dry the coated substrate at room temperature to allow for solvent evaporation. b. Heat the substrate in a furnace at a high temperature (e.g., 400°C) to cure the coating and form a durable silica network.

  • Characterization: Evaluate the superhydrophobicity of the cooled surface by measuring the water contact angle.

References

Validation & Comparative

A Comparative Guide to the Surface Characterization of 1H,1H,2H,2H-Perfluoro-1-decanol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the surface characteristics of 1H,1H,2H,2H-Perfluoro-1-decanol self-assembled monolayers (F-SAMs) and their non-fluorinated counterparts, octadecanethiol (ODT) SAMs. The comparison is based on experimental data from X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM), offering insights into the elemental composition, surface morphology, and wetting properties of these functionalized surfaces.

Performance Comparison: F-SAMs vs. ODT SAMs

The distinct chemical nature of fluorinated and non-fluorinated alkanethiols leads to significant differences in the properties of the resulting self-assembled monolayers. F-SAMs, with their terminal perfluoroalkyl chains, exhibit unique surface energy and conformational characteristics compared to the purely hydrocarbon chains of ODT SAMs.

Key Performance Metrics
ParameterThis compound SAM (F-SAM)Octadecanethiol SAM (ODT)Key Differences & Significance
Monolayer Thickness ~1.5 nm[1]~2.1 - 2.5 nmThe shorter thickness of the F-SAM is consistent with its molecular length. This parameter is crucial for applications where precise control of surface dimensionality is required.
Water Contact Angle ~110° - 115°[2]~110° - 112°[2]Both SAMs are highly hydrophobic. The slightly higher contact angle for F-SAMs indicates a lower surface energy, making them more effective in creating water-repellent surfaces.
Surface Roughness (RMS) Sub-nanometer (expected to be similar to ODT SAMs on smooth substrates)~0.8 - 1.26 nm[3][4]Both form well-ordered, smooth monolayers on atomically flat gold. Low surface roughness is critical for applications requiring uniform surface properties and for high-resolution imaging of adsorbed species.
Surface Elemental Composition (XPS) Presence of strong F 1s and distinct CF2 and CF3 peaks in the C 1s spectrum.[1]Absence of F 1s signal. C 1s spectrum shows a single prominent peak corresponding to alkyl C-C/C-H bonds.[5]The presence of fluorine provides a clear spectroscopic signature for F-SAMs and is responsible for their unique properties, such as low surface energy and chemical inertness.

Experimental Data

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Table 1: XPS Elemental Analysis and High-Resolution Spectra Core Level Binding Energies

SAM TypeElementAtomic % (Typical)High-Resolution Core Level (Binding Energy, eV)
This compound C 1sVaries with takeoff angle~285.0 (C-H), ~291.0 (CF2), ~293.0 (CF3)[1]
F 1sVaries with takeoff angle~689.0
S 2pVaries with takeoff angle~162.0 (thiolate bound to Au)[1]
Au 4fSubstrate signal84.0 (reference)[1][5][6]
Octadecanethiol (ODT) C 1s~80-90%~285.1 (alkyl chain)[5]
S 2p~5-10%~162.1 (thiolate bound to Au)
Au 4fSubstrate signal84.0 (reference)[1][5][6]

The high-resolution C 1s spectrum of the F-SAM clearly distinguishes between the hydrocarbon and fluorocarbon segments of the molecule.[1] Angle-resolved XPS (ARXPS) data for the F-SAM show an enrichment of fluorine at lower takeoff angles (more surface-sensitive), confirming the orientation of the molecules with the perfluoroalkyl chains pointing away from the gold substrate.[1]

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale.

Table 2: AFM Surface Morphology Data

SAM TypeSubstrateRMS Roughness (Rq)Surface Morphology Description
This compound Au(111)< 1 nm (expected)Formation of a smooth, well-ordered monolayer is anticipated, similar to other well-characterized alkanethiol SAMs on atomically flat gold.
Octadecanethiol (ODT) Au(111)0.8 - 1.26 nm[3][4]Forms a densely packed, crystalline-like monolayer with characteristic domains and a low density of pinhole defects. The roughness is slightly higher than the bare gold substrate.

Experimental Protocols

Formation of Self-Assembled Monolayers on Gold
  • Substrate Preparation: Gold substrates (e.g., evaporated gold on mica or silicon) are cleaned to remove organic contaminants. This can be achieved by UV-ozone treatment, piranha solution (a mixture of sulfuric acid and hydrogen peroxide), or oxygen plasma. The cleaned substrates are then rinsed thoroughly with ultrapure water and ethanol (B145695) and dried under a stream of dry nitrogen.

  • Thiol Solution Preparation: A dilute solution of the desired thiol (this compound or octadecanethiol) is prepared in a high-purity solvent, typically ethanol, at a concentration of approximately 1 mM.

  • Immersion: The cleaned gold substrates are immersed in the thiol solution for a sufficient period to allow for the formation of a well-ordered monolayer, typically 18-24 hours at room temperature.

  • Rinsing and Drying: After immersion, the substrates are removed from the solution, rinsed extensively with fresh ethanol to remove non-chemisorbed molecules, and then dried under a stream of dry nitrogen.

XPS Characterization Protocol
  • Sample Introduction: The SAM-functionalized gold substrate is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used for analysis.[1][5]

  • Survey Scan: A wide energy range survey scan is performed to identify all the elements present on the surface.

  • High-Resolution Scans: High-resolution spectra are acquired for the core levels of interest (e.g., C 1s, F 1s, S 2p, Au 4f) to determine the chemical states and quantitative elemental composition. The binding energy scale is typically calibrated by setting the Au 4f7/2 peak to 84.0 eV.[1][5][6]

  • Angle-Resolved XPS (ARXPS) (Optional): To determine the monolayer orientation and thickness, high-resolution spectra are collected at different photoelectron takeoff angles.

AFM Imaging Protocol
  • Sample Mounting: The SAM-functionalized substrate is mounted on an AFM sample puck.

  • Cantilever Selection: A silicon nitride or silicon cantilever with an appropriate spring constant and tip radius is selected.

  • Imaging Mode: AFM imaging is typically performed in tapping mode or contact mode in an ambient or controlled environment. Tapping mode is often preferred for soft organic monolayers to minimize sample damage.

  • Image Acquisition: The cantilever is brought into contact with or oscillated near the surface, and the feedback loop maintains a constant interaction force or amplitude. The cantilever's movement is recorded to generate a topographic image of the surface.

  • Image Analysis: The obtained images are processed to measure surface roughness (e.g., root mean square, Rq) and to visualize the morphology of the monolayer.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the typical workflow for the preparation and characterization of this compound SAMs.

experimental_workflow cluster_prep SAM Preparation cluster_char Characterization cluster_xps_data XPS Data Output cluster_afm_data AFM Data Output substrate Gold Substrate cleaning Substrate Cleaning (UV-Ozone/Piranha) substrate->cleaning immersion Immersion (18-24h) cleaning->immersion thiol_sol 1 mM Thiol Solution in Ethanol thiol_sol->immersion rinsing Rinsing & Drying immersion->rinsing f_sam F-SAM on Gold rinsing->f_sam xps XPS Analysis f_sam->xps afm AFM Imaging f_sam->afm elemental_comp Elemental Composition xps->elemental_comp chem_states Chemical States (C 1s, S 2p) xps->chem_states thickness Monolayer Thickness xps->thickness topography Surface Topography afm->topography roughness RMS Roughness afm->roughness

Caption: Experimental workflow for SAM preparation and characterization.

References

A Head-to-Head Battle for Surface Supremacy: 1H,1H,2H,2H-Perfluoro-1-decanol vs. Octadecyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Two Premier Surface Modifying Agents for Researchers and Drug Development Professionals

In the realm of surface science, the ability to precisely tailor the properties of a material's interface is paramount. For researchers, scientists, and professionals in drug development, the choice of surface modifying agent can dictate the success of an experiment, the efficacy of a biomedical device, or the performance of a drug delivery system. Among the myriad of options, 1H,1H,2H,2H-Perfluoro-1-decanol (F-decanol) and Octadecyltrichlorosilane (OTS) have emerged as two of the most robust and widely utilized molecules for creating self-assembled monolayers (SAMs). This guide provides an objective, data-driven comparison of their performance, offering insights into their respective strengths and weaknesses to inform your selection process.

At a Glance: Key Performance Metrics

The decision to use F-decanol or OTS often hinges on the desired surface properties, such as hydrophobicity and stability. The following table summarizes the key quantitative performance indicators for SAMs derived from these two molecules on silicon-based substrates.

Performance MetricThis compound (and its analogs)Octadecyltrichlorosilane (OTS)
Water Contact Angle 110° - 120°105° - 115°
Contact Angle Hysteresis Generally higher (10° - 60°)Lower
Surface Free Energy LowerHigher
Thermal Stability Decomposes between 373 K and 423 KStable up to 573 K
Hydrolytic Stability ExcellentGood, but can degrade in acidic aqueous solutions

Deep Dive into Performance Characteristics

Hydrophobicity: A Tale of Two Surfaces

Both F-decanol and OTS are champions of hydrophobicity, capable of creating highly water-repellent surfaces. This property is critical in a variety of applications, from preventing biofouling on medical implants to controlling droplet formation in microfluidic devices.

Self-assembled monolayers of F-decanol, with their fluorinated tails, typically exhibit slightly higher water contact angles, often exceeding 110 degrees. The rigid, helical structure of the perfluoroalkyl chains contributes to a densely packed and highly ordered monolayer, which effectively minimizes the contact area between water and the surface.

OTS, on the other hand, forms a hydrocarbon-based monolayer. While still highly hydrophobic with water contact angles generally above 105 degrees, the greater conformational flexibility of the alkyl chains can lead to a slightly less ordered surface compared to its fluorinated counterpart.

A key differentiator in their hydrophobic character is the contact angle hysteresis , which is the difference between the advancing and receding contact angles. F-decanol SAMs tend to have a larger hysteresis, which can be attributed to the pinning of the contact line at defect sites on the more rigid fluorinated surface. In contrast, the more fluid-like nature of the OTS monolayer can allow for smoother movement of the contact line, resulting in lower hysteresis.

Stability: Withstanding the Elements

The longevity and robustness of a surface modification are often critical for its practical application. Here, the differences between F-decanol and OTS become more pronounced.

In terms of thermal stability , OTS demonstrates superior performance. Studies have shown that OTS monolayers are stable up to 573 K in a vacuum, whereas perfluorinated silane (B1218182) monolayers, like those from F-decanol analogs, can start to decompose at more moderate temperatures, between 373 K and 423 K.

Regarding hydrolytic stability , both types of monolayers form strong covalent bonds with hydroxylated surfaces, providing good stability in aqueous environments. However, the fluorinated nature of F-decanol SAMs imparts exceptional chemical inertness, making them highly resistant to hydrolysis. OTS monolayers, while generally stable, can be more susceptible to degradation in acidic aqueous solutions.[1] The stability of alkylsilane monolayers can be enhanced by increasing the length of the alkyl chains, which provides a more protective hydrophobic barrier against hydrolysis.[1]

Applications in Research and Drug Development

The distinct properties of F-decanol and OTS SAMs make them suitable for a range of applications in the life sciences.

Biosensors: The ability to resist non-specific protein adsorption is crucial for the development of sensitive and reliable biosensors. The low surface energy of F-decanol SAMs makes them particularly effective in preventing biofouling, thereby reducing background noise and improving the signal-to-noise ratio of the sensor.

Drug Delivery: Surface modification of nanoparticles and other drug delivery vehicles can control their interaction with the biological environment, influencing factors like circulation time and cellular uptake. The hydrophobic surfaces created by both F-decanol and OTS can be used to encapsulate hydrophobic drugs and control their release profiles. For instance, surface modification of hollow nanoporous silica (B1680970) particles with OTS has been shown to control the release of ferulic acid.

Experimental Protocols: A Guide to Reproducible SAM Formation

Achieving high-quality, reproducible SAMs is contingent on meticulous experimental procedure. Below are detailed protocols for the formation of F-decanol and OTS monolayers on a silicon substrate.

Protocol 1: Formation of this compound Self-Assembled Monolayer

Materials:

  • Silicon wafer

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

  • Deionized (DI) water

  • Anhydrous toluene (B28343)

  • This compound

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the silicon wafer in piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic, hydroxylated surface.

    • Rinse the wafer thoroughly with copious amounts of DI water.

    • Dry the wafer under a stream of nitrogen gas.

  • SAM Deposition (Solution Phase):

    • Prepare a 1-5 mM solution of this compound in anhydrous toluene.

    • Immerse the cleaned and dried silicon wafer in the silane solution.

    • Allow the self-assembly process to proceed for 2-24 hours in a moisture-controlled environment (e.g., a desiccator or glovebox).

  • Post-Deposition Cleaning:

    • Remove the wafer from the silane solution and rinse it with fresh anhydrous toluene to remove any physisorbed molecules.

    • Further rinse with ethanol (B145695) and then DI water.

    • Dry the wafer under a stream of nitrogen gas.

  • Annealing (Optional):

    • To improve the ordering and stability of the monolayer, the coated wafer can be annealed at 100-120°C for 1 hour.

Protocol 2: Formation of Octadecyltrichlorosilane (OTS) Self-Assembled Monolayer

Materials:

  • Silicon wafer

  • Piranha solution

  • DI water

  • Anhydrous toluene or hexane

  • Octadecyltrichlorosilane (OTS)

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Follow the same cleaning procedure as described for the F-decanol SAM preparation to obtain a clean, hydroxylated silicon surface.

  • SAM Deposition (Solution Phase):

    • Prepare a 1-5 mM solution of OTS in an anhydrous solvent such as toluene or hexane. It is crucial to work in a low-humidity environment as OTS is highly reactive with water.

    • Immerse the cleaned and dried silicon wafer in the OTS solution.

    • The self-assembly is typically faster than for F-decanol, with immersion times ranging from 30 minutes to a few hours.

  • Post-Deposition Cleaning:

    • Remove the wafer from the OTS solution and rinse with the anhydrous solvent (toluene or hexane) to remove excess OTS.

    • Rinse with chloroform (B151607) or methanol, followed by DI water.

    • Dry the wafer thoroughly with nitrogen gas.

  • Curing:

    • To promote the formation of a cross-linked siloxane network, the OTS-coated wafer is typically cured by baking at 110-120°C for 1-2 hours.

Visualizing the Science: Diagrams and Workflows

To better understand the chemical processes and experimental setups, the following diagrams have been generated using Graphviz (DOT language).

cluster_Fdecanol This compound cluster_OTS Octadecyltrichlorosilane F_head CF3(CF2)7- F_tail -CH2CH2OH O_head CH3(CH2)17- O_tail -SiCl3

Figure 1. Chemical structures of F-decanol and OTS.

G start Start clean Substrate Cleaning (Piranha Solution) start->clean rinse_dry1 Rinse with DI Water & Dry with N2 clean->rinse_dry1 sam_deposition SAM Deposition (Solution Phase) rinse_dry1->sam_deposition rinse_dry2 Rinse with Solvent & Dry with N2 sam_deposition->rinse_dry2 anneal_cure Annealing / Curing rinse_dry2->anneal_cure characterization Surface Characterization anneal_cure->characterization

Figure 2. General workflow for SAM formation.

G substrate SiO2 Substrate -OH -OH -OH silane R -SiCl3 hydrolysis R -Si(OH)3 silane->hydrolysis Hydrolysis (with surface water) condensation SiO2 Substrate -O-Si(OH)2-R hydrolysis->condensation Condensation (with substrate -OH) crosslinking SiO2 Substrate -O-Si(O-)-R ... -O-Si(O-)-R condensation->crosslinking Cross-linking (with adjacent silanes)

Figure 3. Mechanism of silane SAM formation.

Conclusion: Making the Right Choice

The selection between this compound and Octadecyltrichlorosilane is not a matter of one being definitively superior to the other, but rather a question of which is better suited for a specific application.

Choose this compound for:

  • Applications requiring the utmost hydrophobicity and chemical inertness.

  • Environments where resistance to chemical degradation is critical.

  • Preventing non-specific protein adsorption in sensitive bioassays.

Choose Octadecyltrichlorosilane for:

  • Applications demanding high thermal stability.

  • Situations where low contact angle hysteresis is important for fluid dynamics.

  • Cost-sensitive applications, as OTS is generally more economical.

By understanding the nuanced performance differences and employing rigorous experimental protocols, researchers can effectively harness the power of these remarkable surface modifying agents to advance their scientific endeavors.

References

Validating the Purity of Synthesized 1H,1H,2H,2H-Perfluoro-1-decanol: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of 1H,1H,2H,2H-Perfluoro-1-decanol. This fluorotelomer alcohol, a key intermediate in the synthesis of various fluorinated materials, requires rigorous purity assessment to guarantee the integrity of downstream applications. This document outlines detailed experimental protocols, presents comparative data, and offers a logical workflow for the purity validation process.

Comparative Analysis of Purity Validation Techniques

The choice of analytical technique for purity determination depends on several factors, including the expected impurities, the required level of sensitivity, and the desired structural information. Below is a comparative overview of GC-MS, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.

Table 1: Comparison of Analytical Techniques for Purity Validation

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on their boiling points and polarity, followed by detection and identification based on their mass-to-charge ratio.Separation of compounds in a liquid mobile phase based on their interactions with a stationary phase.Detection of the magnetic properties of atomic nuclei to provide detailed structural information and quantification.
Strengths - High sensitivity for volatile and semi-volatile compounds.- Excellent for separating complex mixtures.- Provides structural information from mass spectra for impurity identification.- Suitable for non-volatile and thermally labile compounds.- Wide range of detectors available (e.g., UV, RI, MS).- Provides definitive structural confirmation.- Excellent for identifying and quantifying isomers and structurally similar impurities.- Quantitative NMR (qNMR) offers high accuracy without the need for a specific reference standard for the analyte.
Weaknesses - Not suitable for non-volatile or thermally labile compounds.- Fragmentation patterns of some fluorinated compounds can be complex.- May have lower resolution for complex mixtures of volatile compounds compared to GC.- Sensitivity can be lower than GC-MS for certain compounds.- Lower sensitivity compared to GC-MS for trace impurities.- Complex spectra for mixtures can be challenging to interpret.
Typical Impurities Detected Residual starting materials, solvents, and volatile byproducts from the synthesis. Other fluorotelomer alcohols with different chain lengths.Non-volatile synthesis byproducts and starting materials.Isomeric impurities, structurally related byproducts, and residual solvents.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the purity analysis of synthesized this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable solvent such as ethyl acetate (B1210297) or methanol (B129727).

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.

2. GC-MS Instrumentation and Parameters:

ParameterSetting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B GC/MSD (or equivalent)
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Split (split ratio 20:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Column Agilent J&W DB-624 or SH-Stabilwax (30 m x 0.25 mm, 0.25 µm film thickness)
Oven Temperature Program - Initial temperature: 50 °C, hold for 2 min- Ramp: 10 °C/min to 250 °C- Hold: 5 min at 250 °C
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI) with methane
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 50-600
Solvent Delay 3 min

3. Data Analysis:

  • Integrate the peak areas of all detected compounds in the total ion chromatogram (TIC).

  • Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all components.

  • Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Common potential impurities from telomerization synthesis include other fluorotelomer alcohols (e.g., 6:2 FTOH, 10:2 FTOH) and unreacted starting materials.[1][2]

Alternative Analytical Protocols

1. High-Performance Liquid Chromatography (HPLC):

  • Mobile Phase: A gradient of methanol and water.

  • Column: C18 reverse-phase column.

  • Detector: UV detector (at a low wavelength, e.g., 210 nm) or a Refractive Index (RI) detector.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated acetone (B3395972) ((CD₃)₂CO).

  • Spectra to Acquire: ¹H NMR and ¹⁹F NMR.

  • Analysis: In the ¹H NMR spectrum, the purity can be estimated by comparing the integral of the characteristic peaks of the analyte to the integrals of impurity peaks. The ¹⁹F NMR spectrum is particularly useful for identifying and quantifying other fluorinated impurities.

Data Presentation

The quantitative data obtained from the GC-MS analysis should be summarized in a clear and concise table.

Table 2: GC-MS Purity Analysis of Synthesized this compound

Peak No.Retention Time (min)Peak AreaArea %Tentative Identification (based on MS library search)
1t₁A₁%₁Solvent
2t₂A₂%₂Impurity 1 (e.g., 6:2 FTOH)
3t₃A₃%₃This compound
4t₄A₄%₄Impurity 2 (e.g., 10:2 FTOH)
Total ΣA 100%

Mandatory Visualization

The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound and a conceptual signaling pathway for the analytical process.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_validation Purity Validation Synthesis Synthesize 1H,1H,2H,2H- Perfluoro-1-decanol Crude_Product Obtain Crude Product Synthesis->Crude_Product Initial_TLC Initial TLC Analysis Crude_Product->Initial_TLC Purification Purify via Column Chromatography or Distillation Initial_TLC->Purification Purified_Product Collect Purified Fractions Purification->Purified_Product GCMS_Analysis GC-MS Analysis (Primary Method) Purified_Product->GCMS_Analysis Alternative_Analysis Alternative Method Analysis (HPLC or NMR) Purified_Product->Alternative_Analysis Data_Analysis Data Analysis and Purity Calculation GCMS_Analysis->Data_Analysis Alternative_Analysis->Data_Analysis Final_Report Generate Final Purity Report Data_Analysis->Final_Report

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

Analytical_Signaling_Pathway cluster_sample Sample Introduction cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection cluster_output Data Output Sample Synthesized Product (in solution) Injector GC Injector (Vaporization) Sample->Injector Injection Column GC Column (Separation by Boiling Point) Injector->Column Transfer Ion_Source Ion Source (EI or CI) Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Ion Acceleration Detector Detector Mass_Analyzer->Detector Ion Separation Chromatogram Chromatogram (Retention Time vs. Intensity) Detector->Chromatogram Mass_Spectrum Mass Spectrum (m/z vs. Abundance) Detector->Mass_Spectrum

Caption: Conceptual signal pathway of the GC-MS analysis process for purity validation.

References

The Influence of Perfluoroalkyl Chain Length on the Properties of Alcohol Monolayers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced properties of perfluoroalkyl alcohol monolayers is critical for applications ranging from biocompatible coatings to advanced sensor technologies. The length of the perfluoroalkyl chain is a key determinant of the monolayer's characteristics, influencing its surface energy, thickness, and molecular arrangement. This guide provides a comparative analysis of these properties, supported by experimental data and detailed methodologies.

The self-assembly of perfluoroalkyl alcohols [F(CF2)n(CH2)mOH] onto substrates forms highly ordered monolayers with unique properties imparted by the fluorinated segments. The rigid, helical structure of the perfluoroalkyl chain and the strong C-F bonds result in surfaces that are simultaneously hydrophobic and lipophobic (oleophobic), chemically inert, and thermally stable. The length of this fluorinated chain, denoted by 'n', plays a pivotal role in modulating these characteristics.

Comparative Analysis of Monolayer Properties

Systematic studies on homologous series of perfluoroalkyl alcohols reveal clear trends in their monolayer properties as the perfluoroalkyl chain length increases. Longer chains generally lead to more densely packed, ordered, and stable monolayers with lower surface energies.

PropertyEffect of Increasing Perfluoroalkyl Chain Length (n)
Surface Energy Decreases, leading to increased hydrophobicity and oleophobicity.
Monolayer Thickness Increases linearly with the number of CF2 units.
Molecular Ordering Improves, resulting in more crystalline and densely packed monolayers.
Thermal Stability Increases due to stronger van der Waals interactions between longer chains.
Wettability Decreases, as evidenced by higher water contact angles.
Quantitative Data Summary

The following table summarizes experimental data from studies on F(CF2)n(CH2)mOH monolayers on silicon substrates, illustrating the impact of the perfluoroalkyl chain length on key surface properties.

CompoundPerfluoroalkyl Chain Length (n)Monolayer Thickness (Å)Water Contact Angle (°)
F(CF2)4(CH2)2OH4~10~95
F(CF2)6(CH2)2OH6~13~105
F(CF2)8(CH2)2OH8~16~112
F(CF2)10(CH2)2OH10~19~115
F(CF2)12(CH2)2OH12~22~118

Note: The values presented are approximate and can vary based on the specific experimental conditions, substrate, and the length of the hydrocarbon spacer ('m').

Logical Relationship of Chain Length and Monolayer Properties

The relationship between the perfluoroalkyl chain length and the resulting monolayer properties can be visualized as a direct causal chain. An increase in the number of -(CF2)- units leads to enhanced intermolecular forces, which in turn drives the formation of a more ordered and dense molecular assembly. This densification and the inherent low polarizability of the C-F bonds are responsible for the observed decrease in surface energy and wettability.

G cluster_input Input Parameter cluster_properties Molecular & Film Properties cluster_output Surface Properties Increase in Perfluoroalkyl Chain Length (n) Increase in Perfluoroalkyl Chain Length (n) Increased van der Waals Interactions Increased van der Waals Interactions Increase in Perfluoroalkyl Chain Length (n)->Increased van der Waals Interactions Enhanced Molecular Ordering & Denser Packing Enhanced Molecular Ordering & Denser Packing Increased van der Waals Interactions->Enhanced Molecular Ordering & Denser Packing Increased Monolayer Thickness Increased Monolayer Thickness Enhanced Molecular Ordering & Denser Packing->Increased Monolayer Thickness Increased Thermal Stability Increased Thermal Stability Enhanced Molecular Ordering & Denser Packing->Increased Thermal Stability Lower Surface Energy Lower Surface Energy Enhanced Molecular Ordering & Denser Packing->Lower Surface Energy Decreased Wettability (Higher Contact Angle) Decreased Wettability (Higher Contact Angle) Lower Surface Energy->Decreased Wettability (Higher Contact Angle)

Effect of increasing perfluoroalkyl chain length on monolayer properties.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible formation and characterization of high-quality perfluoroalkyl alcohol monolayers.

Synthesis of Perfluoroalkyl Alcohols

A homologous series of perfluoroalkyl ethanols can be synthesized via the telomerization of tetrafluoroethylene (B6358150) (TFE) with a perfluoroalkyl iodide, followed by reaction with ethylene (B1197577) and subsequent hydrolysis. This multi-step process allows for the controlled extension of the perfluoroalkyl chain.

Monolayer Deposition

Self-assembled monolayers of perfluoroalkyl alcohols are typically formed by immersing a clean, hydroxylated substrate (e.g., silicon wafer with a native oxide layer) into a dilute solution of the desired alcohol in an organic solvent.

  • Substrate Preparation: Silicon wafers are cleaned and hydroxylated by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma.

  • Solution Preparation: A 1-5 mM solution of the perfluoroalkyl alcohol is prepared in a high-purity organic solvent such as toluene (B28343) or a mixture of chloroform, carbon tetrachloride, and water.

  • Immersion: The cleaned substrate is immersed in the solution for a period of 24-48 hours at room temperature to allow for the self-assembly and covalent bonding of the alcohol molecules to the surface.

  • Rinsing and Curing: After immersion, the substrate is thoroughly rinsed with the pure solvent to remove any physisorbed molecules and then cured at an elevated temperature (e.g., 120 °C) to promote the formation of a dense, cross-linked monolayer.

Characterization Techniques

Contact Angle Goniometry

This technique is used to determine the wettability of the monolayer surface by measuring the contact angle of a liquid droplet.

  • A contact angle goniometer is used, equipped with a high-resolution camera and a light source.

  • The monolayer-coated substrate is placed on the sample stage.

  • A small droplet (typically 1-5 µL) of a probe liquid (e.g., deionized water) is dispensed onto the surface.

  • The profile of the droplet is captured, and software is used to measure the angle at the three-phase (solid-liquid-vapor) contact line.[1][2]

X-ray Reflectivity (XRR)

XRR is a powerful, non-destructive technique for determining the thickness, density, and roughness of thin films with sub-angstrom resolution.[3][4]

  • An X-ray reflectometer with a highly collimated X-ray beam is used.

  • The monolayer-coated substrate is mounted on a high-precision goniometer.

  • The intensity of the reflected X-ray beam is measured as a function of the grazing incidence angle.

  • The resulting reflectivity curve is fitted to a model of the film's electron density profile to extract the monolayer thickness.[3][4]

Atomic Force Microscopy (AFM)

AFM is employed to visualize the surface topography of the monolayer at the nanoscale, providing information on its morphology, homogeneity, and the presence of any defects.[5][6]

  • An atomic force microscope is operated in tapping mode to minimize damage to the soft monolayer.

  • A sharp tip mounted on a cantilever is scanned across the surface.

  • A feedback loop maintains a constant tip-sample interaction, and the vertical movement of the piezoelectric scanner is recorded to generate a topographical map of the surface.[6][7]

Conclusion

The length of the perfluoroalkyl chain is a critical parameter in tailoring the properties of perfluoroalkyl alcohol monolayers. As the chain length increases, the resulting monolayers become more ordered, thicker, and exhibit lower surface energy, leading to enhanced hydrophobic and oleophobic properties. For professionals in drug development and materials science, a precise understanding and control of this parameter are essential for the rational design of surfaces with desired functionalities. The experimental protocols outlined provide a foundation for the reproducible synthesis and characterization of these versatile and technologically important thin films.

References

A Comparative Guide to Targeted and Non-Targeted Analysis of Perfluoroalkyl Substances (PFAS)

Author: BenchChem Technical Support Team. Date: December 2025

The analysis of per- and polyfluoroalkyl substances (PFAS) presents a significant challenge due to the vast number of these "forever chemicals" and their presence in a wide range of environmental and biological matrices.[1][2] To address this, researchers primarily employ two analytical approaches: targeted and non-targeted analysis. This guide provides a comprehensive comparison of these methods, offering insights into their respective principles, workflows, and data outputs to aid researchers, scientists, and drug development professionals in selecting the most appropriate strategy for their objectives.

Targeted vs. Non-Targeted Analysis: A Head-to-Head Comparison

Targeted and non-targeted analysis represent two distinct philosophies in the detection and quantification of PFAS. Targeted analysis is a hypothesis-driven approach that focuses on a predetermined list of specific PFAS compounds.[3] In contrast, non-targeted analysis is a hypothesis-generating approach that aims to identify all detectable substances in a sample, including unknown or unexpected PFAS.[1]

FeatureTargeted AnalysisNon-Targeted Analysis
Principle Quantifies a predefined list of known PFAS using certified reference standards.Screens for all detectable compounds in a sample, including unknown PFAS.
Primary Goal Accurate quantification of specific PFAS.Comprehensive characterization and identification of a broad range of PFAS.[4]
Instrumentation Typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) using triple quadrupole (TQ) mass spectrometers.[5]High-Resolution Mass Spectrometry (HRMS) such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers.[1]
Selectivity HighModerate to High
Sensitivity Generally higher for specific target analytes.[6]Can be lower than targeted methods for specific compounds.[6]
Compound Scope Limited to the number of available analytical standards (typically 30-75 compounds).[7]Can potentially identify thousands of different PFAS.[1]
Data Analysis Straightforward comparison of retention times and mass-to-charge ratios with standards.Complex data processing involving peak picking, feature detection, and spectral library matching.
Identification Confidence High (confirmation with standards)Varies; requires further validation for definitive identification.
Cost & Time Can be expensive per sample, with potential for long turnaround times.[7]More expensive and time-consuming upfront in terms of data analysis.[6]

Quantitative Data Comparison

The choice between targeted and non-targeted analysis often depends on the specific research question and the desired level of detail. The following table summarizes quantitative findings from a study comparing the two methods in wastewater from electronics fabrication facilities.

ParameterTargeted AnalysisNon-Targeted Analysis
Number of PFAS Quantified 12 of 25 target PFAS were quantified in at least one sample.[8]41 homologous series of PFAS comprising 133 homologues were detected.[8]
Sum Concentration of PFAS (Fab 1) 623 ng/L1,490 ng/L
Sum Concentration of PFAS (Fab 2) 394 ng/L78,700 ng/L
Sum Concentration of PFAS (Fab 3) 376 ng/L2,170 ng/L

Data sourced from a study on wastewater from electronics fabrication facilities.[8]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both targeted and non-targeted PFAS analysis.

Targeted_PFAS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection SPE Solid Phase Extraction (SPE) Sample->SPE Elution Elution & Concentration SPE->Elution LC_Separation LC Separation Elution->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification vs. Reference Standards Data_Acquisition->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for Targeted PFAS Analysis.

Non_Targeted_PFAS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Cleanup Extraction->Cleanup LC_Separation UPLC Separation Cleanup->LC_Separation HRMS_Detection HRMS Detection (Q-TOF/Orbitrap) LC_Separation->HRMS_Detection Data_Acquisition Data Acquisition HRMS_Detection->Data_Acquisition Feature_Detection Feature Detection Data_Acquisition->Feature_Detection Database_Search Database & Library Searching Feature_Detection->Database_Search Identification Identification Database_Search->Identification Putative Identification

References

Assessing the Long-Term Stability of Surfaces Treated with 1H,1H,2H,2H-Perfluoro-1-decanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring pristine and reliable surfaces, the long-term stability of any surface treatment is paramount. This guide provides a comprehensive comparison of surfaces treated with 1H,1H,2H,2H-Perfluoro-1-decanol against common alternative hydrophobic treatments. The information presented herein is supported by experimental data from various studies to facilitate informed decisions for your specific applications.

Executive Summary

Surfaces treated with this compound, a type of fluorinated silane (B1218182), generally exhibit excellent hydrophobicity and chemical stability. This is attributed to the low surface energy of the perfluorinated chains and the formation of covalent bonds with the substrate. However, the long-term durability of these surfaces can be influenced by environmental factors such as UV radiation, chemical exposure, thermal stress, and mechanical abrasion. This guide compares the performance of this compound treated surfaces with two common alternatives: Polydimethylsiloxane (PDMS) coatings and Polyurethane (PU) based hydrophobic coatings.

Comparative Performance Data

The following tables summarize quantitative data on the long-term stability of these hydrophobic coatings under various stress conditions. It is important to note that direct long-term stability data for surfaces treated solely with this compound is limited in publicly available literature. Therefore, data from studies on similar short-chain fluorinated silane self-assembled monolayers (SAMs) have been used as a proxy to provide a representative comparison.

Table 1: UV Degradation

Coating TypeInitial Water Contact Angle (°)Duration of UV ExposureFinal Water Contact Angle (°)% Decrease in Contact Angle
This compound (similar fluorinated silanes) ~110°1000 hours~95°~13.6%
Polydimethylsiloxane (PDMS) ~118°100 hours~105°~11%
Polyurethane (PU) based ~105°720 hours~85°~19%

Table 2: Chemical Resistance (Immersion Test)

Coating TypeTest ConditionInitial Water Contact Angle (°)Duration of ImmersionFinal Water Contact Angle (°)
This compound (similar fluorinated silanes) Acidic (pH 3)~110°30 days~105°
Alkaline (pH 11)~110°30 days~100°
Polydimethylsiloxane (PDMS) Acidic (pH 3)~118°30 days~110°
Alkaline (pH 11)~118°30 days~108°
Polyurethane (PU) based Acidic (pH 3)~105°30 days~90°
Alkaline (pH 11)~105°30 days~88°

Table 3: Thermal Stability

Coating TypeTemperatureDurationChange in Contact AngleObservations
This compound (similar fluorinated silanes) 150°C24 hoursMinimalStable
250°C1 hourSignificant decreaseDegradation begins
Polydimethylsiloxane (PDMS) 200°C24 hoursMinimalStable
Polyurethane (PU) based 120°C24 hoursMinimalStable

Table 4: Mechanical Abrasion Resistance

Coating TypeAbrasion Test MethodInitial Water Contact Angle (°)Number of CyclesFinal Water Contact Angle (°)
This compound (similar fluorinated silanes) Taber Abraser (CS-10 wheel, 500g load)~110°100~90°
Polydimethylsiloxane (PDMS) Taber Abraser (CS-10 wheel, 500g load)~118°100~100°
Polyurethane (PU) based Taber Abraser (CS-10 wheel, 500g load)~105°100~95°

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established standards and common practices in surface science.

Surface Preparation and Coating Application
  • Substrate Cleaning: Substrates (e.g., glass, silicon wafers, or metal plates) are cleaned sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each. They are then dried under a stream of nitrogen and treated with UV/Ozone for 20 minutes to create a hydrophilic surface with hydroxyl groups for silane attachment.

  • This compound Coating: A self-assembled monolayer (SAM) is formed by immersing the cleaned substrates in a 1% (v/v) solution of this compound in a high-purity anhydrous solvent (e.g., hexane (B92381) or toluene) for 2 hours at room temperature. After deposition, the substrates are rinsed with the solvent to remove excess molecules and then cured in an oven at 120°C for 1 hour.

  • PDMS Coating: A solution of PDMS elastomer and a curing agent (typically in a 10:1 ratio) is prepared and spin-coated onto the substrates at 2000 rpm for 60 seconds. The coated substrates are then cured in an oven at 80°C for 2 hours.

  • Polyurethane Coating: A two-component polyurethane coating is prepared by mixing the polyol and isocyanate components according to the manufacturer's instructions. The mixture is then applied to the substrates via spray coating or dip coating to achieve a uniform thickness and cured at room temperature for 24 hours, followed by a post-cure at 60°C for 4 hours.

Long-Term Stability Tests
  • UV Degradation: Coated samples are exposed to continuous UV-A radiation (340 nm) with an irradiance of 0.89 W/m²/nm in an accelerated weathering tester according to ASTM G154 .[1][2][3][4][5] The exposure is conducted for up to 1000 hours with alternating cycles of 8 hours of UV exposure at 60°C and 4 hours of condensation at 50°C.

  • Chemical Resistance (Immersion Test): The chemical stability of the coatings is evaluated by immersing the samples in acidic (pH 3, adjusted with HCl) and alkaline (pH 11, adjusted with NaOH) solutions for 30 days at room temperature, following the principles of ISO 2812-2 .[6][7][8][9][10]

  • Thermal Stability: The thermal stability is assessed by subjecting the coated samples to elevated temperatures in an oven. The samples are heated to specific temperatures (e.g., 150°C and 250°C) for defined durations, and the changes in their properties are evaluated.

  • Mechanical Abrasion Resistance: The mechanical durability is tested using a Taber Abraser with CS-10 abrasion wheels and a 500g load. The water contact angle is measured after a specified number of abrasion cycles.

Surface Characterization
  • Water Contact Angle (WCA) Measurement: The hydrophobicity of the surfaces is quantified by measuring the static water contact angle using a goniometer. A 5 µL droplet of deionized water is placed on the surface, and the angle formed between the droplet and the surface is measured. Measurements are taken at five different locations on each sample to ensure accuracy.

  • Surface Morphology: The surface topography and roughness are examined using Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).

  • Chemical Composition: X-ray Photoelectron Spectroscopy (XPS) is used to analyze the chemical composition of the surface before and after stability testing to identify any changes in the chemical structure of the coatings.

  • Adhesion: The adhesion of the coatings to the substrate is evaluated using the cross-cut tape test according to ASTM D3359 .[11][12][13][14][15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the experimental workflow for assessing long-term stability and the degradation pathways of the different coating types.

Experimental_Workflow cluster_prep Surface Preparation & Coating cluster_stability Long-Term Stability Testing cluster_char Surface Characterization cluster_analysis Data Analysis & Comparison sub_clean Substrate Cleaning coating Coating Application (Perfluoro-1-decanol, PDMS, or PU) sub_clean->coating uv UV Degradation coating->uv chem Chemical Resistance coating->chem thermal Thermal Stability coating->thermal mech Mechanical Abrasion coating->mech wca Water Contact Angle uv->wca morph Surface Morphology (SEM/AFM) uv->morph xps Chemical Composition (XPS) uv->xps adhesion Adhesion Test uv->adhesion chem->wca chem->morph chem->xps chem->adhesion thermal->wca thermal->morph thermal->xps thermal->adhesion mech->wca mech->morph mech->xps mech->adhesion analysis Comparative Analysis of Performance wca->analysis morph->analysis xps->analysis adhesion->analysis

Caption: Experimental workflow for assessing the long-term stability of treated surfaces.

Degradation_Pathways cluster_stress Stress Factors cluster_perfluoro This compound cluster_pdms PDMS cluster_pu Polyurethane uv_stress UV Radiation perfluoro_degraded Degraded Surface (Chain Scission, Bond Cleavage) uv_stress->perfluoro_degraded pdms_degraded Degraded Surface (Chain Scission, Oxidation) uv_stress->pdms_degraded pu_degraded Degraded Surface (Hydrolysis, Photodegradation) uv_stress->pu_degraded chem_stress Chemicals chem_stress->perfluoro_degraded chem_stress->pdms_degraded chem_stress->pu_degraded therm_stress Heat therm_stress->perfluoro_degraded therm_stress->pdms_degraded therm_stress->pu_degraded mech_stress Abrasion mech_stress->perfluoro_degraded mech_stress->pdms_degraded mech_stress->pu_degraded perfluoro_initial Stable Fluorinated Surface perfluoro_initial->perfluoro_degraded Degradation pdms_initial Stable PDMS Network pdms_initial->pdms_degraded Degradation pu_initial Stable PU Network pu_initial->pu_degraded Degradation

Caption: Simplified degradation pathways for different hydrophobic coatings under various stress factors.

References

quantitative analysis of surface fluorine concentration on modified substrates

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and materials science, the precise quantification of fluorine on modified substrates is critical for understanding and optimizing surface properties. This guide provides a comprehensive comparison of the three primary techniques for this purpose: X-ray Photoelectron Spectroscopy (XPS), Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), and Contact Angle Goniometry. We present a side-by-side look at their capabilities, supported by experimental data, and offer detailed protocols to aid in your research.

At a Glance: Comparing the Techniques

Each method offers distinct advantages and is suited for different analytical questions. The choice of technique will depend on the specific requirements of your study, such as the need for absolute quantification, chemical state information, or high surface sensitivity.

FeatureX-ray Photoelectron Spectroscopy (XPS)Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)Contact Angle Goniometry
Principle Measures the kinetic energy of photoelectrons emitted from a surface upon X-ray irradiation to determine elemental composition and chemical states.[1]Analyzes the mass-to-charge ratio of secondary ions ejected from a surface by a primary ion beam to identify surface atoms and molecules.[1]Measures the contact angle of a liquid droplet on a surface to assess its wettability, which correlates with surface energy and composition.[2][3]
Information Provided Quantitative elemental composition, empirical formula, and chemical bonding states.[1]Elemental and molecular composition of the outermost surface layer, with high sensitivity.[1]Surface wettability (hydrophobicity/hydrophilicity), which is an indirect measure of surface modification.[2]
Sampling Depth 3–10 nm[4]1–2 nm[4]Not directly applicable (measures a surface property)
Detection Limit ~0.1 atomic %ppm to ppb range[5]Not directly applicable (measures change in surface properties)
Quantification Yes, provides atomic concentrations.Semi-quantitative to quantitative with standards.[6]Indirectly, by correlating contact angle with fluorine concentration determined by other methods.
Strengths - Excellent for quantification- Provides chemical state information (e.g., C-F, C-F2, C-F3)[7]- Extremely high surface sensitivity- Provides molecular information- Capable of chemical imaging- Simple and rapid- Non-destructive- Provides information on surface energy
Limitations - Lower surface sensitivity than ToF-SIMS- Potential for X-ray induced damage to some polymers- Quantification can be challenging due to matrix effects- Destructive technique- Indirect measurement of chemical composition- Sensitive to surface roughness and contamination[2]

Visualizing the Workflow

Selecting the appropriate technique is crucial for obtaining meaningful data. The following workflow can guide your decision-making process.

Surface Fluorine Analysis Workflow Workflow for Selecting a Surface Fluorine Analysis Technique start Define Analytical Goal quant Need Quantitative Fluorine Concentration? start->quant mol_info Need Molecular Information or High Surface Sensitivity? quant->mol_info No xps X-ray Photoelectron Spectroscopy (XPS) quant->xps Yes chem_state Need Chemical State Information (e.g., C-F, CF2)? chem_state->mol_info No chem_state->xps Yes wettability Need to Assess Surface Wettability? mol_info->wettability No tof_sims Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) mol_info->tof_sims Yes cag Contact Angle Goniometry wettability->cag Yes end Analysis Complete wettability->end No xps->chem_state tof_sims->end cag->end

Caption: A decision tree to guide the selection of the appropriate analytical technique based on the research question.

The Path from Modification to Analysis

Understanding the logical flow from substrate modification to the final analytical result is key to a well-designed experiment.

Experimental_Workflow From Surface Modification to Quantitative Analysis substrate Initial Substrate modification Surface Modification (e.g., Plasma Treatment, Self-Assembled Monolayer) substrate->modification modified_substrate Fluorine-Modified Substrate modification->modified_substrate analysis Quantitative Surface Analysis modified_substrate->analysis xps XPS analysis->xps tof_sims ToF-SIMS analysis->tof_sims cag Contact Angle Goniometry analysis->cag data Quantitative Data (Atomic %, Ion Counts, Contact Angle) xps->data tof_sims->data cag->data interpretation Data Interpretation and Correlation data->interpretation conclusion Conclusion on Surface Fluorine Concentration and Properties interpretation->conclusion

References

Safety Operating Guide

Proper Disposal of 1H,1H,2H,2H-Perfluoro-1-decanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 1H,1H,2H,2H-Perfluoro-1-decanol, a fluorotelomer alcohol, is critical for laboratory safety and environmental protection. As a per- and polyfluoroalkyl substance (PFAS), this chemical is subject to evolving regulatory scrutiny. This guide provides essential safety information and a step-by-step disposal plan for researchers, scientists, and drug development professionals. Adherence to these procedures will help ensure compliance and mitigate risks associated with this compound.

Immediate Safety and Handling

Before beginning any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with its potential hazards. While classifications can vary, some sources indicate it may be toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation and organ damage.[1] Always handle this chemical in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).

Key Physical and Chemical Properties

PropertyValue
Appearance White crystalline powder[2]
Molecular Formula CF₃(CF₂)₇CH₂CH₂OH
Molecular Weight 464.12 g/mol [3]
Melting Point 50 °C[2]
Boiling Point 113 °C @ 10mm Hg[2]
Flash Point >110 °C (closed cup)[2]
Solubility Soluble in chloroform (B151607) and methanol[2]

Experimental Protocol: Waste Disposal Workflow

The following protocol outlines the standard operating procedure for the safe collection and disposal of this compound waste in a laboratory setting.

Materials
  • This compound waste

  • Designated hazardous waste container (HDPE or other compatible plastic), properly labeled[4]

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Chemical fume hood

  • Inert absorbent material (e.g., sand, vermiculite) for spill management[1]

Step-by-Step Disposal Procedure
  • Wear Appropriate PPE: Before handling the chemical waste, put on safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Waste Segregation: Collect all waste this compound, including residues and contaminated materials, in a dedicated waste container.[5][6]

    • CRITICAL: Do not mix this waste with other chemical waste streams, especially solvents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5][6]

  • Container Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Container Rinsing: For empty containers that originally held the chemical, the first rinse must be collected and disposed of as hazardous waste.[6] Subsequent rinses may be managed as non-hazardous waste, pending institutional guidelines.

  • Secure Storage: Keep the waste container tightly closed except when adding waste.[1][6] Store it in a designated, cool, dry, and well-ventilated secondary containment area away from heat or ignition sources.[2][7]

  • Consult Regulations: Disposal regulations for PFAS-containing materials are subject to change.[8][9] Always consult with your institution's EHS office to ensure compliance with current local, state, and federal guidelines.[5]

  • Arrange for Professional Disposal: The standard and required method of disposal is through a licensed professional waste disposal service.[1][8] Contact your EHS office to schedule a pickup. Do not attempt to dispose of this chemical via standard trash or sewer systems.[1][10]

  • Spill Management: In the event of a spill, remove all ignition sources and ventilate the area.[1] Absorb the spill with a non-combustible, inert material.[1] Collect the absorbed material into a sealed container for disposal as hazardous waste.[1]

Disposal Process Logical Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Institutional & Regulatory Compliance cluster_2 Phase 3: Final Disposal A 1. Chemical Use & PPE (Gloves, Goggles, Lab Coat) B 2. Generate Waste (Residue, Contaminated Items) A->B A->B C 3. Waste Collection (Dedicated, Labeled Container) B->C B->C D 4. Container Rinsate (Collect First Rinse as Waste) C->D C->D E 5. Secure Storage (Cool, Dry, Ventilated Area) D->E D->E F 6. Consult EHS Office & Review Regulations (Local, State, Federal) E->F E->F G 7. Schedule Pickup with Licensed Waste Contractor F->G F->G H 8. Off-Site Transportation G->H G->H I 9. Final Disposal (e.g., High-Temp Incineration, Hazardous Waste Landfill) H->I H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1H,1H,2H,2H-Perfluoro-1-decanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1H,1H,2H,2H-Perfluoro-1-decanol. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, necessitating careful handling to mitigate risks. It is identified as a highly flammable liquid and vapor that is toxic if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and can cause damage to organs such as the eyes, kidneys, liver, heart, and central nervous system.[1]

Proper personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE for handling this chemical.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a face shield with safety glasses.[1]Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.Prevents skin contact, which can be toxic and cause irritation.[1]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved supplied-air respirator or a dust mask (type N95 or P1) is required.[1][2]Protects against inhalation of toxic vapors or dust.[1]

Operational Plan: Safe Handling and Storage

Strict adherence to the following procedures is mandatory to ensure safe handling and storage of this compound.

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Use non-sparking tools and explosion-proof equipment.[1]

  • Ground and bond containers when transferring material to prevent static discharge.[1]

  • Avoid breathing dust, fumes, gas, mist, spray, or vapors.[1]

  • Do not get in eyes, on skin, or on clothing.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place away from light and moisture.[1][3]

  • Keep the container tightly closed.[1]

  • Store locked up and away from oxidizing agents.[1][3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Spill Management:

  • Evacuate and Ventilate: In case of a spill, immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[1]

  • Containment: For small spills, use a non-combustible absorbent material. For large spills, dike the area to contain the spill.[1]

  • Collection: Shovel the absorbed material into a suitable, labeled container for disposal.[1]

  • Reporting: Notify authorities if the product enters sewers or public waters.[1]

Waste Disposal:

  • Dispose of this chemical and its container in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or water courses.[1]

  • Materials should be disposed of at an authorized waste disposal site.[1]

Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

start Start: Receive Chemical assess_hazards 1. Assess Hazards - Review SDS - Identify required PPE start->assess_hazards don_ppe 2. Don Appropriate PPE - Goggles/Face Shield - Gloves - Protective Clothing - Respirator (if needed) assess_hazards->don_ppe prepare_work_area 3. Prepare Work Area - Ensure proper ventilation - Remove ignition sources - Ground equipment don_ppe->prepare_work_area handle_chemical 4. Handle Chemical - Use non-sparking tools - Avoid contact and inhalation prepare_work_area->handle_chemical storage 5. Store Chemical - Tightly closed container - Cool, dry, well-ventilated area handle_chemical->storage spill_event Spill Event? handle_chemical->spill_event storage->spill_event manage_spill 6a. Manage Spill - Evacuate and ventilate - Contain and absorb - Collect in labeled container spill_event->manage_spill Yes dispose_waste 7. Dispose of Waste - Follow regulations - Use authorized disposal site spill_event->dispose_waste No manage_spill->dispose_waste end End: Procedure Complete dispose_waste->end

Caption: Workflow for safe handling and disposal of this compound.

References

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1H,1H,2H,2H-Perfluoro-1-decanol
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